molecular formula C27H29N3O9 B1248376 Pulcherosine

Pulcherosine

Número de catálogo: B1248376
Peso molecular: 539.5 g/mol
Clave InChI: YLKSMWKXSSBSNR-ACRUOGEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pulcherosine, also known as this compound, is a useful research compound. Its molecular formula is C27H29N3O9 and its molecular weight is 539.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H29N3O9

Peso molecular

539.5 g/mol

Nombre IUPAC

(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid

InChI

InChI=1S/C27H29N3O9/c28-19(25(33)34)9-13-1-4-16(5-2-13)39-23-12-15(11-21(30)27(37)38)8-18(24(23)32)17-7-14(3-6-22(17)31)10-20(29)26(35)36/h1-8,12,19-21,31-32H,9-11,28-30H2,(H,33,34)(H,35,36)(H,37,38)/t19-,20-,21-/m0/s1

Clave InChI

YLKSMWKXSSBSNR-ACRUOGEOSA-N

SMILES isomérico

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)C[C@@H](C(=O)O)N)O)C[C@@H](C(=O)O)N

SMILES canónico

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N

Sinónimos

5-(4''-(2-carboxy-2-aminoethyl)phenoxy)-3,3'-dityrosine
pulcherosine

Origen del producto

United States

Foundational & Exploratory

The Enigmatic Cross-Linker: A Technical Guide to the Discovery and Isolation of Pulcherosine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine, a unique trimer of tyrosine, stands as a testament to the intricate structural complexity of the plant cell wall. First identified in tomato, this molecule is believed to play a crucial role in the oxidative cross-linking of glycoproteins, contributing to the wall's structural integrity. This technical guide provides a comprehensive overview of the discovery, structure, and proposed biological function of this compound. It outlines a generalized methodology for its isolation and characterization based on available literature, presents key data in a structured format, and visualizes the experimental workflows and biochemical pathways involved. This document serves as a foundational resource for researchers interested in the chemistry of plant cell walls and the potential applications of its unique components.

Introduction

The primary cell wall of plants is a dynamic and complex network of polysaccharides, proteins, and phenolic compounds. Among its protein components, the extensin superfamily of hydroxyproline-rich glycoproteins (HRGPs) is critical for maintaining structural integrity. The insolubilization of these proteins within the cell wall is mediated by enzyme-catalyzed cross-linking, forming a robust, covalently linked network. A key player in this process is the formation of intermolecular cross-links derived from tyrosine residues. While dityrosine and isodityrosine are well-characterized cross-links, a more complex trimer, this compound, has also been identified.

This guide delves into the discovery and isolation of this compound, providing a technical framework for its study.

Discovery and Structure of this compound

This compound was first discovered and characterized in 1998 by Brady, Sadler, and Fry. It was isolated from the acid hydrolysates of primary cell walls from a tomato (Lycopersicon esculentum) cell suspension culture[1].

Structurally, this compound is an oxidatively coupled trimer of tyrosine. It is composed of an isodityrosine unit linked to a third tyrosine residue via a biphenyl bond. The aromatic core of the molecule is a 2,2'-dihydroxy-3-phenoxybiphenyl structure[1].

Biological Role and Signaling Pathway

This compound is understood to be an intermolecular cross-link between extensin glycoproteins in the plant cell wall[1][2]. This cross-linking is a crucial step in the insolubilization of extensin precursors, contributing to the strengthening of the cell wall matrix[2][3]. The formation of these cross-links is catalyzed by extensin peroxidases (EPs) in the presence of hydrogen peroxide[2][3][4].

It has been proposed that this compound may serve as an intermediate in the formation of an even larger cross-link, the tetrameric di-isodityrosine[1]. The steric configuration of this compound suggests that it links different polypeptide chains or creates wide loops within a single chain[1]. This cross-linking is a key part of the plant's defense mechanism, as the reinforcement of the cell wall can be rapidly triggered in response to wounding or pathogen attack[5].

Currently, there is no evidence to suggest that this compound is directly involved in intracellular signaling pathways. Its role appears to be primarily structural, contributing to the architecture and fortification of the cell wall.

Extensin_Crosslinking_Pathway Extensin Soluble Extensin Monomers (with Tyr residues) Tyr_Radical Tyrosyl Radicals Extensin->Tyr_Radical Oxidation H2O2 H₂O₂ Peroxidase Extensin Peroxidase (EP) H2O2->Peroxidase Peroxidase->Tyr_Radical Isodityrosine Isodityrosine (Intramolecular cross-link) Tyr_Radical->Isodityrosine Intramolecular Coupling This compound This compound (Intermolecular cross-link) Tyr_Radical->this compound Intermolecular Coupling Isodityrosine->this compound Intermolecular Coupling Insoluble_Network Insoluble Extensin Network Isodityrosine->Insoluble_Network Incorporation Di_isodityrosine Di-isodityrosine (Intermolecular cross-link) This compound->Di_isodityrosine Further Coupling This compound->Insoluble_Network Incorporation Di_isodityrosine->Insoluble_Network Incorporation

Caption: Peroxidase-mediated oxidative cross-linking of extensins.

Experimental Protocols

While the original publication by Brady, Sadler, and Fry (1998) provides an outline, a detailed, step-by-step protocol for the isolation of this compound is not fully available. The following is a generalized methodology inferred from the discovery paper and standard techniques for the analysis of plant cell wall components[1][6].

Preparation of Cell Wall Material
  • Cell Culture: Grow Lycopersicon esculentum cells in a suspension culture to generate sufficient biomass.

  • Harvesting: Harvest the cells by filtration or centrifugation.

  • Cell Wall Isolation: Homogenize the cells in a suitable buffer (e.g., a Tris-HCl buffer with 1% SDS) to lyse the cells and inactivate enzymes. The suspension is then heated (e.g., 70°C for 30 minutes). The insoluble cell wall material is collected by filtration through a nylon mesh and washed sequentially with water, ethanol, and acetone to remove cytoplasmic contaminants and detergents.

Hydrolysis of Cell Wall Glycoproteins
  • Acid Hydrolysis: Resuspend the clean cell wall material in 6 M HCl.

  • Incubation: Heat the suspension at 110°C for 20-24 hours in a sealed, nitrogen-flushed tube to hydrolyze the proteins into their constituent amino acids and amino acid cross-links.

  • Acid Removal: Remove the HCl from the hydrolysate by rotary evaporation under vacuum.

Purification of this compound

A multi-step chromatographic approach is necessary to isolate this compound from the complex mixture of amino acids and other hydrolysis products.

  • Initial Fractionation (Size-Exclusion or Ion-Exchange Chromatography):

    • Dissolve the dried hydrolysate in a suitable buffer.

    • Apply the sample to a size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-2) or a cation-exchange column (e.g., Dowex 50).

    • Elute with an appropriate buffer or gradient to separate the bulk of the monomeric amino acids from the larger, cross-linked oligomers.

  • Preparative Reversed-Phase HPLC (Prep-HPLC):

    • Pool the fractions containing the tyrosine oligomers.

    • Inject the pooled fractions onto a preparative C18 HPLC column.

    • Elute with a shallow gradient of a suitable mobile phase (e.g., water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile with 0.1% TFA as solvent B).

    • Monitor the elution profile using a UV detector at 280 nm.

    • Collect the fractions corresponding to the this compound peak.

  • Final Purification (Analytical HPLC):

    • Re-chromatograph the collected fractions on an analytical C18 HPLC column under isocratic or a very shallow gradient elution to achieve high purity.

    • Monitor with both UV and fluorescence detectors.

Isolation_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Tomato_Culture Tomato Cell Suspension Culture Harvesting Harvesting of Cells Tomato_Culture->Harvesting Cell_Wall_Isolation Isolation of Cell Wall Material Harvesting->Cell_Wall_Isolation Hydrolysis Acid Hydrolysis (6 M HCl, 110°C) Cell_Wall_Isolation->Hydrolysis Initial_Fractionation Initial Fractionation (SEC or IEX) Hydrolysis->Initial_Fractionation Prep_HPLC Preparative RP-HPLC Initial_Fractionation->Prep_HPLC Analytical_HPLC Analytical RP-HPLC (Final Purification) Prep_HPLC->Analytical_HPLC Spectroscopy Spectroscopic Analysis (NMR, UV-Vis, Fluorescence) Analytical_HPLC->Spectroscopy MS Mass Spectrometry Analytical_HPLC->MS

Caption: Generalized workflow for the isolation and analysis of this compound.

Data Presentation

Quantitative data for the isolation and characterization of this compound is not extensively available in the literature. The following tables summarize the types of data that are crucial for its identification.

Table 1: Spectroscopic and Spectrometric Data for this compound Characterization

Analytical Technique Type of Information Obtained Observed Characteristics (Qualitative)
UV-Visible Spectroscopy Electronic transitions of the aromatic chromophoreThe original study reported the UV-absorption spectrum was recorded[1].
Fluorescence Spectroscopy Emission and excitation propertiesThe fluorescence spectrum was used for its initial characterization[1].
¹H NMR Spectroscopy Proton environment and connectivity¹H NMR spectra were key to elucidating the trimeric structure[1].
Mass Spectrometry Molecular weight and fragmentation patternMass spectrometry would be used to confirm the molecular mass and structure.

Table 2: Summary of Materials for this compound Isolation

Material/Reagent Purpose
Lycopersicon esculentum cell suspension cultureSource of this compound
Hydrochloric acid (6 M)Hydrolysis of cell wall proteins
Size-Exclusion or Ion-Exchange ResinInitial fractionation of hydrolysate
Reversed-Phase C18 SilicaStationary phase for HPLC purification
Acetonitrile (HPLC grade)Organic component of the mobile phase
Trifluoroacetic acid (TFA)Ion-pairing agent in the mobile phase
Deuterated solvents (e.g., D₂O)Solvent for NMR spectroscopy

Conclusion

This compound represents a fascinating and complex component of the plant cell wall's protein network. Its discovery has deepened our understanding of the mechanisms by which plants build and reinforce their cellular structures. While the foundational work has been laid in its isolation and structural elucidation, significant opportunities for further research remain. A detailed, publicly available protocol for its isolation would be of great benefit to the scientific community, as would a more thorough investigation into its potential biological activities beyond its structural role. For drug development professionals, understanding the formation and inhibition of such cross-links could offer novel targets for modulating plant-pathogen interactions or for the enzymatic processing of plant biomass. The study of this compound and other extensin cross-links continues to be a promising avenue for both fundamental plant biology and applied biotechnology.

References

The Role of Pulcherosine in Plant Cell Wall Cross-Linking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity of the plant cell wall is paramount for plant growth, development, and defense. This resilience is, in part, conferred by a complex network of cross-linked biopolymers. Among these, the extensin glycoproteins form a crucial structural scaffold. The cross-linking of extensins is a highly regulated process that contributes to the insolubilization and strengthening of the cell wall, particularly in response to environmental stresses. A key player in this process is pulcherosine, an oxidatively coupled trimer of tyrosine. This technical guide provides an in-depth exploration of the role of this compound in plant cell wall cross-linking, its biosynthesis, the signaling pathways that regulate its formation, and the experimental methodologies used for its study.

Introduction to this compound and Tyrosine Cross-Linking

The primary cell walls of higher plants are dynamic structures that undergo controlled modifications to allow for cell expansion while providing robust structural support. A critical component of the cell wall matrix is the network of hydroxyproline-rich glycoproteins known as extensins. The insolubilization of these proteins through covalent cross-linking is a key mechanism for fortifying the cell wall.

This cross-linking primarily involves the oxidative coupling of tyrosine residues within the extensin polypeptide chains. This process gives rise to a series of unique amino acid derivatives, including dityrosine, isodityrosine, and the more complex trimer, this compound. This compound is an oxidatively coupled trimer of tyrosine, composed of an isodityrosine molecule linked to a tyrosine molecule via a biphenyl bridge.[1] Its formation is a critical step in the creation of a rigid, three-dimensional extensin network.

Unlike isodityrosine, which can form intramolecular cross-links, steric considerations suggest that the three tyrosine units of this compound cannot be near-neighbors within a single polypeptide chain.[1] This structural constraint means that This compound predominantly forms inter-polypeptide cross-links , effectively stitching different extensin molecules together and contributing significantly to the overall strength and insolubility of the cell wall.[1]

The Biosynthesis of this compound

The formation of this compound is a multi-step process involving the oxidative coupling of tyrosine residues, catalyzed by peroxidases. The proposed biosynthetic pathway begins with the dimerization of tyrosine to form isodityrosine, which is then further oxidized and coupled with another tyrosine residue to yield this compound. This compound itself is considered an intermediate in the formation of even larger cross-links, such as the tetrameric di-isodityrosine.[1][2][3]

The key enzymatic players in this pathway are the Class III peroxidases , also known as extensin peroxidases.[4] These heme-containing enzymes are secreted into the apoplast where they utilize hydrogen peroxide (H₂O₂) as an oxidizing agent to generate tyrosine radicals. These highly reactive radicals then spontaneously couple to form the various cross-linked species.

The overall biosynthetic pathway can be summarized as follows:

Tyrosine → Isodityrosine → this compound → Di-isodityrosine

Pulcherosine_Biosynthesis cluster_0 Initial Dimerization cluster_1 Trimer Formation cluster_2 Intermediate cluster_3 Further Cross-linking Tyrosine1 Tyrosine Isodityrosine Isodityrosine Tyrosine1->Isodityrosine Peroxidase, H₂O₂ Tyrosine2 Tyrosine Tyrosine2->Isodityrosine Peroxidase, H₂O₂ This compound This compound Isodityrosine->this compound Peroxidase, H₂O₂ Tyrosine3 Tyrosine Tyrosine3->this compound Peroxidase, H₂O₂ Di_isodityrosine Di-isodityrosine This compound->Di_isodityrosine Peroxidase, H₂O₂ Isodityrosine2 Isodityrosine Isodityrosine2->Di_isodityrosine Peroxidase, H₂O₂ Pulcherosine_Signaling cluster_stimulus Stimuli cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response Stress Biotic/Abiotic Stress RLK Receptor-Like Kinases (e.g., FER, WAKs) Stress->RLK RBOH NADPH Oxidase (RBOH) RLK->RBOH Activation ROS Reactive Oxygen Species (H₂O₂) RBOH->ROS Production Peroxidase Class III Peroxidases ROS->Peroxidase Activation CrosslinkedExtensin Cross-linked Extensin Network (via this compound) Peroxidase->CrosslinkedExtensin Catalysis Extensin Extensin Monomers Extensin->CrosslinkedExtensin CellWall Cell Wall Stiffening CrosslinkedExtensin->CellWall Extraction_Workflow Start Plant Tissue Homogenization Homogenization and Washing Start->Homogenization CellWalls Isolated Cell Walls Homogenization->CellWalls Lyophilization Lyophilization CellWalls->Lyophilization DriedWalls Dried Cell Wall Material Lyophilization->DriedWalls Hydrolysis Acid Hydrolysis (6 M HCl, 110°C) DriedWalls->Hydrolysis Hydrolysate Cell Wall Hydrolysate Hydrolysis->Hydrolysate Drying Acid Removal (Evaporation) Hydrolysate->Drying DriedHydrolysate Dried Hydrolysate Drying->DriedHydrolysate Resuspension Resuspension in Buffer DriedHydrolysate->Resuspension FinalSample Sample for Purification Resuspension->FinalSample

References

The Enzymatic Forging of Pulcherosine: A Technical Guide to its Biosynthesis from Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine, a naturally occurring trimer of tyrosine, plays a crucial role in the structural integrity of plant cell walls by acting as a covalent cross-linking agent. This in-depth technical guide elucidates the biosynthetic pathway of this compound from its precursor, the amino acid tyrosine. The formation of this compound is an oxidative process catalyzed by peroxidases, involving the key intermediate isodityrosine. This document provides a detailed overview of the proposed enzymatic reactions, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core pathways and workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers investigating plant cell wall biochemistry, protein cross-linking mechanisms, and for professionals in drug development exploring novel enzymatic targets.

Introduction

This compound is an oxidatively coupled trimer of the amino acid tyrosine, first identified in the cell walls of plants.[1] Its structure consists of an isodityrosine moiety linked to a third tyrosine residue through a biphenyl bond. This trivalent cross-linking amino acid contributes significantly to the insolubility and mechanical strength of cell wall glycoproteins, such as extensins.[2] The biosynthesis of this compound is a critical process in plant development and defense, mediated by the activity of cell wall-associated peroxidases.[3][4][5] Understanding this pathway is essential for manipulating plant biomass properties and for identifying novel enzymatic mechanisms for targeted protein modification.

The Biosynthetic Pathway of this compound from Tyrosine

The biosynthesis of this compound is a multi-step oxidative coupling process catalyzed by class III peroxidases in the presence of hydrogen peroxide (H₂O₂). The proposed pathway can be dissected into two primary stages: the formation of the isodityrosine intermediate and its subsequent coupling with a tyrosine monomer to yield this compound.

Step 1: Formation of Isodityrosine from Tyrosine

The initial step involves the oxidation of two tyrosine residues to form tyrosyl radicals. This reaction is catalyzed by a peroxidase enzyme, which utilizes H₂O₂ as an oxidizing agent.[1][6] The resulting tyrosyl radicals are highly reactive and can couple in a non-enzymatic step to form a stable dimer. The formation of isodityrosine involves the creation of a diphenyl ether linkage between the two tyrosine molecules.[2][3]

Step 2: Formation of this compound from Isodityrosine and Tyrosine

Following the formation of isodityrosine, a further oxidative coupling event occurs. The isodityrosine molecule and a third tyrosine residue are oxidized by a peroxidase to generate their respective radical forms. These radicals then couple to form the final trimer, this compound. This final coupling reaction establishes the characteristic biphenyl linkage of this compound.[1]

Pulcherosine_Biosynthesis cluster_step1 Step 1: Isodityrosine Formation cluster_step2 Step 2: this compound Formation Tyrosine1 Tyrosine Tyrosyl Radical 1 Tyrosyl Radical 1 Tyrosine1->Tyrosyl Radical 1 Peroxidase, H₂O₂ Tyrosine2 Tyrosine Tyrosyl Radical 2 Tyrosyl Radical 2 Tyrosine2->Tyrosyl Radical 2 Peroxidase, H₂O₂ Isodityrosine Isodityrosine Isodityrosine Radical Isodityrosine Radical Isodityrosine->Isodityrosine Radical Peroxidase, H₂O₂ Tyrosine3 Tyrosine Tyrosyl Radical 3 Tyrosyl Radical 3 Tyrosine3->Tyrosyl Radical 3 Peroxidase, H₂O₂ This compound This compound Tyrosyl Radical 1->Isodityrosine Spontaneous Coupling Tyrosyl Radical 2->Isodityrosine Spontaneous Coupling Isodityrosine Radical->this compound Spontaneous Coupling Tyrosyl Radical 3->this compound Spontaneous Coupling

Fig. 1: Proposed biosynthesis pathway of this compound from tyrosine.

Quantitative Data

While specific enzyme kinetic data for the biosynthesis of this compound is limited in the literature, studies on the related dityrosine formation provide valuable insights into the efficiency of peroxidase-catalyzed tyrosine cross-linking. The following table summarizes quantitative data on dityrosine content in wheat flour, which serves as an indicator of tyrosine oxidation levels.

SampleDityrosine Concentration (nmol/g)Reference
Wheat Flour0.66[7]
Dough (peak consistency)1.32 (doubled from flour)[7]
Dough + H₂O₂ (overdose)Significantly increased[7]
Dough + Ascorbic AcidNo significant increase[7]
Dough + KBrO₃No significant increase[7]

Table 1: Dityrosine content in wheat flour and dough under various conditions.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Purification of Plant Peroxidases

A general protocol for the extraction and purification of peroxidases from plant tissues, such as poplar xylem, is outlined below.[8]

Peroxidase_Purification start Plant Tissue Homogenization (e.g., Poplar Xylem) centrifugation1 Centrifugation start->centrifugation1 supernatant1 Collect Supernatant (Crude Extract) centrifugation1->supernatant1 ammonium_sulfate Ammonium Sulfate Precipitation supernatant1->ammonium_sulfate centrifugation2 Centrifugation ammonium_sulfate->centrifugation2 pellet Resuspend Pellet centrifugation2->pellet dialysis Dialysis pellet->dialysis ion_exchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) dialysis->ion_exchange hydrophobic Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose) ion_exchange->hydrophobic gel_filtration Gel Filtration Chromatography (e.g., Superdex 200) hydrophobic->gel_filtration end Purified Peroxidase gel_filtration->end

Fig. 2: General workflow for the purification of plant peroxidases.

Protocol:

  • Homogenization: Grind plant tissue in a cold mortar and pestle with liquid nitrogen and suspend in a suitable homogenization buffer.

  • Centrifugation: Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the crude extract by adding ammonium sulfate. Collect the protein pellet by centrifugation.

  • Dialysis: Resuspend the pellet and dialyze against a low-salt buffer to remove excess ammonium sulfate.

  • Chromatography: Purify the peroxidase using a series of chromatography steps, including ion-exchange, hydrophobic interaction, and gel filtration chromatography. Monitor peroxidase activity in the fractions to track the enzyme.

Peroxidase Activity Assay

Peroxidase activity can be measured spectrophotometrically by monitoring the oxidation of a chromogenic substrate. A common assay using pyrogallol is described here.

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 6.0

  • 5% (w/v) Pyrogallol Solution

  • 0.5% (w/w) Hydrogen Peroxide Solution

  • Enzyme solution (purified peroxidase or crude extract)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and pyrogallol solution in a cuvette.

  • Add the enzyme solution to the reaction mixture and mix.

  • Initiate the reaction by adding the hydrogen peroxide solution.

  • Immediately measure the increase in absorbance at 420 nm over time using a spectrophotometer.

  • One unit of peroxidase activity is defined as the amount of enzyme that forms 1.0 mg of purpurogallin from pyrogallol in 20 seconds at pH 6.0 at 20°C.

In Vitro Synthesis and Detection of this compound

This protocol describes a general method for the in vitro synthesis of this compound and its detection by High-Performance Liquid Chromatography (HPLC).

Pulcherosine_Synthesis_Detection start Reaction Mixture Preparation (Tyrosine, Isodityrosine, Peroxidase, H₂O₂) incubation Incubation at Controlled Temperature start->incubation reaction_stop Stop Reaction (e.g., acid addition) incubation->reaction_stop centrifugation Centrifugation to Remove Precipitate reaction_stop->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc Reverse-Phase HPLC Analysis supernatant->hplc detection Detection (UV or Fluorescence) hplc->detection quantification Quantification against Standard detection->quantification end This compound Identified and Quantified quantification->end

Fig. 3: Workflow for in vitro synthesis and detection of this compound.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing L-tyrosine, isodityrosine (if starting from the intermediate), purified peroxidase, and a suitable buffer.

  • Reaction Initiation: Start the reaction by adding a controlled amount of H₂O₂.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) to inactivate the peroxidase.

  • Sample Preparation: Centrifuge the reaction mixture to remove any precipitated protein and filter the supernatant.

  • HPLC Analysis: Analyze the supernatant using reverse-phase HPLC with a suitable column (e.g., C18). Use a gradient elution program with solvents such as water/acetonitrile containing trifluoroacetic acid.

  • Detection and Quantification: Monitor the elution profile using a UV detector (at ~280 nm) or a fluorescence detector. Quantify the amount of this compound by comparing the peak area to a standard curve prepared with purified this compound.

Conclusion

The biosynthesis of this compound from tyrosine is a fascinating example of enzyme-catalyzed protein cross-linking that is fundamental to the structure and function of plant cell walls. While the general pathway involving peroxidase-mediated oxidative coupling is established, further research is needed to identify the specific peroxidase isoenzymes responsible for this transformation in vivo and to elucidate their precise kinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the intricacies of this compound biosynthesis, potentially leading to advancements in plant biotechnology and the development of novel biocatalysts for protein engineering and drug development.

References

The Enigmatic Cross-Link: A Technical Guide to the Natural Occurrence and Analysis of Pulcherosine in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine, a complex trimer of tyrosine, represents a significant, yet underexplored, component of the plant cell wall. Formed through peroxidase-catalyzed oxidative coupling, this intricate cross-link contributes to the structural integrity and defense mechanisms of plants. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound and related tyrosine cross-links in various plant species. It details the methodologies for the extraction, hydrolysis, and analysis of these compounds, addressing the inherent technical challenges. Furthermore, this guide elucidates the signaling pathways governing this compound formation and its role in plant development and stress responses, offering a valuable resource for researchers in plant biology, biochemistry, and drug development seeking to understand and harness the properties of this unique biomolecule.

Introduction

The plant cell wall is a dynamic and complex extracellular matrix crucial for growth, development, and defense. Its structural integrity is largely dependent on a network of polysaccharides and structural proteins. Among these, the hydroxyproline-rich glycoproteins (HRGPs), particularly extensins, play a pivotal role. The insolubilization and strengthening of the cell wall are achieved through the formation of covalent cross-links between these extensin molecules. This compound, an oxidatively coupled trimer of tyrosine, is one such intricate cross-link that contributes to the formation of a robust and resilient cell wall network.

First identified in the primary cell walls of a tomato (Lycopersicon esculentum) cell culture, this compound is formed from isodityrosine and tyrosine through a biphenyl linkage.[1] Its structure allows for the formation of inter-polypeptide cross-links, contributing significantly to the three-dimensional architecture of the cell wall.[1] Understanding the natural occurrence, biosynthesis, and function of this compound is paramount for comprehending plant cell wall biology and for potential applications in biotechnology and pharmacology.

Natural Occurrence of this compound and Related Tyrosine Cross-Links

Direct quantitative data on the abundance of this compound across different plant species is currently scarce in publicly available scientific literature. However, the presence of its precursor, tyrosine, and the enzymatic machinery for its formation (peroxidases) are ubiquitous in the plant kingdom. The occurrence of related tyrosine cross-links, such as isodityrosine (a dimer) and di-isodityrosine (a tetramer), has been reported in a variety of plant species, suggesting a widespread potential for this compound formation.

Table 1: Qualitative Occurrence of Tyrosine Cross-Links in Plant Cell Walls

Cross-LinkPlant Species/TissueReference
This compoundTomato (Lycopersicon esculentum) cell culture[1]
IsodityrosineFound in all higher plants tested (calli)[2]
Di-isodityrosineTomato (Lycopersicon esculentum) cell culture[3][4]

Note: This table reflects the limited direct evidence for this compound and serves to highlight the broader context of tyrosine cross-linking in plants.

Biosynthesis of this compound: A Peroxidase-Mediated Process

The formation of this compound is an enzymatic process catalyzed by class III peroxidases, specifically extensin peroxidases, located in the apoplast. This reaction is dependent on the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent.

The proposed biosynthetic pathway involves the oxidative coupling of a tyrosine residue with an existing isodityrosine cross-link within an extensin molecule. This process contributes to the progressive and irreversible insolubilization of extensin monomers into the cell wall matrix.

This compound Biosynthesis Tyrosine Tyrosine Residue (on Extensin) Peroxidase Extensin Peroxidase Tyrosine->Peroxidase Substrate Isodityrosine Isodityrosine Cross-link (on Extensin) Isodityrosine->Peroxidase Substrate This compound This compound Cross-link (on Extensin) Peroxidase->this compound Catalyzes H2O2 H₂O₂ H2O2->Peroxidase Co-substrate

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The analysis of this compound presents significant challenges due to its covalent integration within the complex cell wall matrix and its chemical properties. The following protocols are based on established methods for the analysis of amino acids and tyrosine cross-links from plant cell walls.

Isolation of Cell Wall Material
  • Homogenization: Fresh or frozen plant tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to break open the cells.

  • Centrifugation: The homogenate is centrifuged to pellet the insoluble cell wall material.

  • Washing: The pellet is washed sequentially with water, ethanol, and acetone to remove soluble proteins, pigments, and lipids.

  • Drying: The resulting cell wall material is dried to a constant weight.

Acid Hydrolysis of Cell Wall Proteins
  • Hydrolysis: The dried cell wall material is hydrolyzed in 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere to cleave peptide bonds and release amino acids, including this compound.

  • Neutralization: The hydrolysate is neutralized with a suitable base (e.g., NaOH).

  • Filtration: The neutralized hydrolysate is filtered to remove any insoluble material.

Quantification by High-Performance Liquid Chromatography (HPLC)

Due to the lack of a chromophore in this compound suitable for direct UV detection, a pre-column derivatization step is necessary to enable sensitive detection.

  • Derivatization: The amino acids in the hydrolysate are derivatized with a reagent that introduces a fluorescent or UV-absorbing tag. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC-Cl) for both primary and secondary amines.

  • Chromatographic Separation: The derivatized amino acids are separated by reverse-phase HPLC using a C18 column and a gradient elution system (e.g., acetonitrile and water with a suitable buffer).

  • Detection: The separated derivatives are detected using a fluorescence or UV detector.

  • Quantification: The concentration of this compound is determined by comparing the peak area to that of a purified this compound standard.

Note: The purification of a this compound standard is a complex process and a significant bottleneck for quantitative analysis.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis PlantTissue Plant Tissue Homogenization Homogenization PlantTissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Washing Washing Centrifugation->Washing DriedCWM Dried Cell Wall Material Washing->DriedCWM Hydrolysis Acid Hydrolysis DriedCWM->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Detection & Quantification HPLC->Detection

Figure 2: General experimental workflow for this compound analysis.

Signaling Pathways and Biological Function

The formation of this compound and other tyrosine cross-links is a highly regulated process, often induced in response to various developmental cues and environmental stresses, particularly pathogen attack. The signaling pathways leading to the production of H₂O₂, the key co-substrate for peroxidase-mediated cross-linking, are central to this regulation.

Upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), plant cells trigger a rapid oxidative burst, leading to the accumulation of apoplastic H₂O₂. This H₂O₂ then serves as a substrate for extensin peroxidases, resulting in the rapid cross-linking of extensin monomers and the reinforcement of the cell wall. This creates a physical barrier that impedes pathogen invasion.

Signaling Pathway PAMPs PAMPs/DAMPs Receptor Plasma Membrane Receptor PAMPs->Receptor ROS_Burst Oxidative Burst (H₂O₂ production) Receptor->ROS_Burst Peroxidase_Activation Extensin Peroxidase Activation ROS_Burst->Peroxidase_Activation Extensin_Crosslinking Extensin Cross-linking (this compound formation) Peroxidase_Activation->Extensin_Crosslinking CellWall_Reinforcement Cell Wall Reinforcement Extensin_Crosslinking->CellWall_Reinforcement Pathogen_Resistance Pathogen Resistance CellWall_Reinforcement->Pathogen_Resistance

Figure 3: Simplified signaling pathway for cell wall reinforcement.

Conclusion and Future Perspectives

This compound is a structurally complex and functionally important component of the plant cell wall. While its presence has been confirmed, a significant knowledge gap exists regarding its quantitative distribution across the plant kingdom. The development of robust and standardized analytical methods, including the synthesis of a this compound standard, is crucial for advancing our understanding of its role in plant biology. Future research should focus on:

  • Quantitative surveys: Determining the concentration of this compound in a wide range of plant species and tissues under different developmental and environmental conditions.

  • Protocol optimization: Developing and validating specific protocols for the extraction, derivatization, and quantification of this compound.

  • Functional genomics: Identifying and characterizing the specific extensin peroxidases responsible for this compound formation.

  • Signaling network elucidation: Unraveling the detailed signaling cascades that regulate this compound biosynthesis in response to various stimuli.

A deeper understanding of this compound will not only provide fundamental insights into plant cell wall architecture and defense but may also open avenues for the development of novel biomaterials and therapeutic agents.

References

The Role of Pulcherosine in Plant Development and Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine, an oxidatively coupled trimer of the amino acid tyrosine, is a key structural component of the primary cell wall in plants. This technical guide provides a comprehensive overview of the current understanding of this compound's function, with a particular focus on its roles in plant development and defense. Formed through peroxidase-mediated cross-linking of extensin glycoproteins, this compound contributes significantly to the mechanical strength and integrity of the cell wall. This fortification is crucial for normal plant growth and is rapidly enhanced as a defense mechanism against pathogen invasion and wounding. This document details the biosynthesis of this compound, its impact on cell wall properties, and the experimental methodologies for its analysis. Furthermore, it explores the link between this compound formation and cell wall integrity signaling pathways, providing a deeper insight into the complex interplay between cell wall dynamics and plant health.

Introduction

The plant cell wall is a dynamic and complex structure that not only provides physical support but also plays a critical role in growth, development, and interaction with the environment. A key feature of the primary cell wall's resilience and adaptability is the cross-linking of its structural components. Among these, the extensin glycoprotein network, fortified by covalent cross-links, is of paramount importance. This compound, a trimer formed from one isodityrosine and one tyrosine residue, has been identified as a significant intermolecular cross-link within this network.[1][2] Its formation represents a critical step in the insolubilization and strengthening of the cell wall matrix.[3][4] Understanding the function and regulation of this compound is essential for developing strategies to enhance plant resilience and for the potential exploitation of cell wall properties in various biotechnological applications.

The Structure and Biosynthesis of this compound

This compound is an oxidatively coupled trimer of tyrosine.[1] It is composed of an isodityrosine (a dimer of tyrosine linked by a diphenyl ether bond) and a tyrosine molecule, which are oxidatively coupled via a biphenyl linkage.[1] This structure allows this compound to form stable, covalent inter-polypeptide cross-links between extensin molecules, contributing to the formation of a robust three-dimensional network within the cell wall.[1][3]

The biosynthesis of this compound is a peroxidase-mediated process that occurs in the apoplast.[4][5] It is a downstream event of the broader tyrosine metabolic pathway.[6][7] The proposed biosynthetic pathway involves the following key steps:

  • Synthesis of Extensin Monomers : Extensin proteins rich in tyrosine residues are synthesized in the endoplasmic reticulum and transported to the cell wall.[3][4]

  • Formation of Isodityrosine (IDT) : Peroxidases catalyze the oxidative coupling of two tyrosine residues on the same or different extensin chains to form the intramolecular cross-link, isodityrosine.[2]

  • Formation of this compound : A further oxidative coupling reaction, also catalyzed by peroxidases, links an isodityrosine residue with a tyrosine residue on a neighboring extensin polypeptide to form the intermolecular cross-link, this compound.[1][2] This reaction requires hydrogen peroxide (H₂O₂) as a co-substrate.[5]

Pulcherosine_Biosynthesis cluster_cytoplasm Cytoplasm to Apoplast cluster_apoplast Apoplast (Cell Wall) Tyrosine Tyrosine Extensin_Monomer Extensin Monomer (Tyr-rich) Tyrosine->Extensin_Monomer Incorporation Isodityrosine Isodityrosine (IDT) (Intramolecular cross-link) Extensin_Monomer->Isodityrosine Oxidative Coupling This compound This compound (Intermolecular cross-link) Extensin_Monomer->this compound Oxidative Coupling Isodityrosine->this compound Oxidative Coupling Peroxidase Peroxidase (POX) Peroxidase->Isodityrosine Peroxidase->this compound H2O2 H₂O₂ H2O2->Isodityrosine H2O2->this compound

Function in Plant Development

The structural integrity of the cell wall is fundamental for controlled cell expansion and differentiation, which are the hallmarks of plant development. This compound, by cross-linking extensins, plays a crucial role in modulating the mechanical properties of the cell wall.

Contribution to Cell Wall Mechanical Properties

The formation of a cross-linked extensin network contributes to the tensile strength and rigidity of the cell wall.[8][9] While direct quantitative data on the specific contribution of this compound to the Young's modulus or other mechanical parameters is scarce, its role in insolubilizing extensins points to a significant function in cell wall stiffening.[3][5] This stiffening is essential for maintaining cell shape and for providing the structural support necessary for plant stature.

Table 1: Qualitative Role of this compound in Plant Development

Developmental ProcessRole of this compound and Extensin Cross-linkingReferences
Cell ExpansionContributes to the cessation of cell elongation by rigidifying the cell wall matrix.[3],[4]
Cell DifferentiationThe formation of a stable, cross-linked cell wall is a prerequisite for specialized cell functions.[10]
Tissue MorphogenesisThe controlled stiffening of cell walls influences the overall shape and architecture of plant tissues and organs.[11]

Function in Plant Defense

The plant cell wall is the first line of defense against invading pathogens. The rapid reinforcement of this barrier is a key component of the plant's innate immune response. This compound formation is significantly upregulated in response to various biotic stresses.

Response to Pathogens and Elicitors

Upon perception of pathogen-associated molecular patterns (PAMPs) or elicitors, a signaling cascade is initiated, leading to the production of reactive oxygen species (ROS), such as H₂O₂.[5][12] This apoplastic oxidative burst provides the necessary substrate for peroxidases to catalyze the formation of this compound and other tyrosine cross-links.[5] This rapid cross-linking of the extensin network creates a denser, more robust cell wall that is more resistant to degradation by pathogen-secreted enzymes.[5][13]

Table 2: Role of this compound in Plant Defense Responses

Stress FactorObserved Effect on Extensin Cross-linkingImplied Function of this compoundReferences
Fungal ElicitorsIncreased insolubilization of extensins and formation of tyrosine cross-links.Reinforcement of the cell wall barrier to impede fungal penetration.[5]
WoundingUpregulation of extensin cross-linking.Contributes to wound healing and sealing, preventing pathogen entry at the site of injury.[3],[14]
Pathogen AttackRapid formation of a cross-linked defensive network.Enhanced mechanical protection against pathogen invasion.[2][5]
Cell Wall Integrity Signaling

While this compound itself is not a signaling molecule, its formation is a key output of the cell wall integrity (CWI) signaling pathway.[1][2] This pathway monitors the status of the cell wall and, upon detecting damage or alterations, initiates compensatory responses, including the reinforcement of the wall through extensin cross-linking.[1] Receptor-like kinases at the plasma membrane are thought to perceive changes in the cell wall and trigger downstream signaling events that lead to ROS production and the activation of peroxidases.[2]

CWI_Signaling Pathogen Pathogen / Wounding CWD Cell Wall Damage (PAMPs/DAMPs) Pathogen->CWD RLK Receptor-Like Kinase (RLK) CWD->RLK Perception Signaling_Cascade Intracellular Signaling Cascade RLK->Signaling_Cascade Activation ROS_Production Reactive Oxygen Species (ROS) Production (e.g., H₂O₂) Signaling_Cascade->ROS_Production Peroxidase_Activation Peroxidase (POX) Activation Signaling_Cascade->Peroxidase_Activation Extensin_Crosslinking Extensin Cross-linking (this compound formation) ROS_Production->Extensin_Crosslinking Substrate Peroxidase_Activation->Extensin_Crosslinking Catalysis Cell_Wall_Reinforcement Cell Wall Reinforcement & Defense Extensin_Crosslinking->Cell_Wall_Reinforcement

Experimental Protocols

The analysis of this compound requires the isolation of cell wall material, hydrolysis of the proteins, and subsequent chromatographic separation and quantification.

Protocol for the Isolation and Quantification of this compound

This protocol is a synthesized methodology based on established principles for the analysis of tyrosine cross-links in plant cell walls.

Objective: To extract, identify, and quantify this compound from plant tissue.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Ethanol (70%, 80%, 100%)

  • Acetone

  • 6 M HCl

  • Sodium hydroxide (NaOH)

  • HPLC system with a C18 column and UV or fluorescence detector

  • This compound standard (requires chemical synthesis)[15]

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Sample Preparation and Cell Wall Isolation: a. Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. b. Suspend the powder in 70% ethanol and centrifuge. Discard the supernatant. c. Wash the pellet sequentially with 80% ethanol, 100% ethanol, and acetone, with centrifugation steps in between, to remove soluble components. d. Dry the resulting cell wall material (alcohol-insoluble residue) using a lyophilizer or speed vacuum.

  • Acid Hydrolysis: a. Place a known amount of dried cell wall material (e.g., 10-20 mg) in a hydrolysis tube. b. Add 1 ml of 6 M HCl. c. Seal the tube under vacuum or flush with nitrogen to prevent oxidation. d. Hydrolyze at 110°C for 24 hours. e. After cooling, open the tube and remove the HCl by evaporation under vacuum using a rotary evaporator.

  • Sample Solubilization and Filtration: a. Re-dissolve the dried hydrolysate in a known volume of HPLC mobile phase A (e.g., 0.1% trifluoroacetic acid in water). b. Adjust the pH to neutral with NaOH if necessary. c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: a. Inject the filtered sample onto a C18 reverse-phase HPLC column. b. Elute with a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., acetonitrile with 0.1% TFA). A typical gradient might be from 0% to 30% B over 30 minutes. c. Detect this compound using a UV detector (at ~280 nm) or a fluorescence detector (excitation ~280 nm, emission ~400 nm). d. Identify the this compound peak by comparing its retention time with that of a synthesized this compound standard.[15]

  • Quantification: a. Generate a standard curve using known concentrations of the this compound standard. b. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve. c. Express the results as µg of this compound per mg of dry cell wall material.

Experimental_Workflow Start Plant Tissue Grinding Grinding in Liquid N₂ Start->Grinding Washing Sequential Washing (Ethanol, Acetone) Grinding->Washing Drying Drying (Lyophilization) Washing->Drying Hydrolysis Acid Hydrolysis (6M HCl) Drying->Hydrolysis Evaporation Evaporation of Acid Hydrolysis->Evaporation Solubilization Resuspension & Filtration Evaporation->Solubilization HPLC HPLC Analysis (C18 Column) Solubilization->HPLC Quantification Quantification HPLC->Quantification

Conclusion and Future Perspectives

This compound is a vital component of the plant cell wall, contributing to its structural integrity during development and its reinforcement as a defense mechanism. The peroxidase-mediated formation of this tyrosine trimer is a key step in the creation of a robust extensin network. While its structural role is well-established, several areas warrant further investigation. There is a pressing need for quantitative studies to determine the precise levels of this compound in different plant species, tissues, and developmental stages, as well as under various stress conditions. Such data would provide a clearer picture of the dynamics of cell wall remodeling. Furthermore, elucidating the specific peroxidases involved in this compound synthesis and their regulation will be crucial for a complete understanding of this process. Although this compound is not a primary signaling molecule, its formation is intimately linked to cell wall integrity signaling, and further research into this connection will undoubtedly reveal more about how plants perceive and respond to their environment at the cellular level. This knowledge will be invaluable for the development of crops with enhanced resilience and for the innovative use of plant biomass.

References

The Formation of Pulcherosine: A Technical Guide to the Oxidative Coupling of Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine, a naturally occurring trimer of tyrosine, is a significant cross-linking amino acid found in various biological structures, including plant cell walls and the fertilization envelope of sea urchin embryos.[1][2] Its formation through the oxidative coupling of tyrosine residues is a critical process for the structural integrity of these biological matrices. This technical guide provides an in-depth exploration of the core mechanism underlying this compound biosynthesis, focusing on the enzymatic catalysis, proposed reaction pathways, and relevant experimental methodologies. The content herein is intended to serve as a comprehensive resource for researchers in biochemistry, materials science, and drug development who are interested in the modification of proteins and the formation of novel biomaterials.

Introduction

Tyrosine, a non-essential amino acid, possesses a reactive phenolic side chain that is susceptible to oxidation. This reactivity is harnessed in biological systems to form covalent cross-links between polypeptide chains, thereby enhancing the mechanical strength and stability of protein networks.[3] One such cross-link is this compound, a complex molecule formed from three tyrosine units.[2] The structure of this compound consists of an isodityrosine moiety linked to a third tyrosine residue via a biphenyl ether bond.[4] This unique arrangement suggests a multi-step oxidative coupling mechanism, likely mediated by peroxidase enzymes. Understanding the intricacies of this compound formation not only sheds light on fundamental biological processes but also opens avenues for the development of novel biocompatible polymers and targeted drug delivery systems.[5]

The Core Mechanism: Peroxidase-Catalyzed Oxidative Coupling

The formation of this compound is initiated by the oxidation of tyrosine residues, a reaction catalyzed by peroxidase enzymes in the presence of hydrogen peroxide (H₂O₂).[6] Peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase, facilitate the one-electron oxidation of the phenolic hydroxyl group of tyrosine, generating a tyrosyl radical.[3][7] These highly reactive radicals can then undergo coupling reactions to form dimers, trimers, and higher-order oligomers.[8]

Generation of Tyrosyl Radicals

The catalytic cycle of peroxidases involves the reaction with H₂O₂ to form a high-valent iron-oxo species (Compound I). This intermediate then abstracts an electron and a proton from a tyrosine residue to generate a tyrosyl radical, regenerating the native enzyme state through a second substrate molecule reaction (forming Compound II in the process).

Formation of Dityrosine and Isodityrosine

Two tyrosyl radicals can couple in a variety of ways. The most common dimer is dityrosine, formed by a carbon-carbon bond between the ortho positions of the phenolic rings. Another important dimer is isodityrosine, linked by a diphenyl ether bond. The formation of these dimers is a critical prerequisite for the subsequent steps leading to this compound.

Proposed Pathway for this compound Formation

While the precise, step-by-step mechanism for the final assembly of this compound is a subject of ongoing research, a plausible pathway can be proposed based on the principles of radical chemistry and the known structure of the final product. This proposed mechanism involves the further oxidation of a dityrosine or isodityrosine unit to a radical species, which then reacts with a third tyrosyl radical.

The formation of the characteristic biphenyl-ether linkage in this compound likely proceeds through the coupling of an isodityrosine radical with a tyrosyl radical.

Signaling Pathways and Logical Relationships

The formation of this compound is a key event in the structural reinforcement of extracellular matrices. The following diagram illustrates the logical workflow from the initial enzymatic activation to the final cross-linked product.

Pulcherosine_Formation_Workflow cluster_activation Enzymatic Activation cluster_intermediates Radical Formation & Dimerization cluster_final_product Trimerization Tyrosine 3x Tyrosine Tyrosyl_Radical 3x Tyrosyl Radical Tyrosine->Tyrosyl_Radical Oxidation Peroxidase Peroxidase (e.g., HRP) Peroxidase->Tyrosyl_Radical H2O2 H₂O₂ H2O2->Tyrosyl_Radical Dityrosine Dityrosine/ Isodityrosine Tyrosyl_Radical->Dityrosine Dimerization Pulcherosine_Radical Isodityrosine Radical Dityrosine->Pulcherosine_Radical Oxidation This compound This compound Pulcherosine_Radical->this compound + Tyrosyl Radical Coupling

Figure 1: Logical workflow of this compound formation.

The following diagram illustrates the proposed chemical reaction pathway.

Pulcherosine_Reaction_Pathway Tyr1 Tyrosine Tyr_Rad1 Tyrosyl Radical Tyr1->Tyr_Rad1 Tyr2 Tyrosine Tyr_Rad2 Tyrosyl Radical Tyr2->Tyr_Rad2 Tyr3 Tyrosine Tyr_Rad3 Tyrosyl Radical Tyr3->Tyr_Rad3 Enzyme Peroxidase + H₂O₂ Enzyme->Tyr_Rad1 Enzyme->Tyr_Rad2 Enzyme->Tyr_Rad3 Isodityrosine_Rad Isodityrosine Radical Enzyme->Isodityrosine_Rad Isodityrosine Isodityrosine Tyr_Rad1->Isodityrosine Tyr_Rad2->Isodityrosine This compound This compound Tyr_Rad3->this compound Isodityrosine->Isodityrosine_Rad Isodityrosine_Rad->this compound

References

Pulcherosine: A Novel Biomarker for Cell Wall L lignification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cell wall is a dynamic and complex network of polymers that provides structural support, dictates cell shape, and acts as a primary defense barrier against biotic and abiotic stresses. Lignification, the process of depositing lignin—a complex aromatic polymer—into the cell wall, is a critical developmental and defense-related process that significantly increases the wall's rigidity and resistance to degradation. Monitoring the extent of lignification is crucial for various research fields, including plant biology, agriculture, and the development of pharmaceuticals that may target plant-derived materials or plant-pathogen interactions. This whitepaper introduces pulcherosine, an oxidatively coupled trimer of tyrosine, as a promising biomarker for cell wall lignification. We provide a comprehensive overview of the underlying biochemistry, detailed experimental protocols for its quantification, and a discussion of its potential applications.

The Biochemical Link: this compound Formation and Lignification

This compound is a complex amino acid derivative formed through the oxidative coupling of three tyrosine residues. Its formation is intrinsically linked to the same enzymatic machinery that drives lignification. Both processes are initiated by an oxidative burst , a rapid production of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂), in the apoplast. This increase in H₂O₂ activates cell wall-resident peroxidases.

These activated peroxidases catalyze the oxidation of monolignols (the precursors of lignin) and tyrosine residues within cell wall proteins, such as extensins. The resulting radicals then undergo coupling reactions. In the case of monolignols, this leads to the formation of the complex lignin polymer. For tyrosine residues, this process results in the formation of dityrosine, isodityrosine, and subsequently, this compound, which acts as a cross-linking agent between protein chains, further rigidifying the cell wall.[1][2]

The shared enzymatic pathway and co-occurrence of these processes strongly suggest that the abundance of this compound can serve as a proxy for the extent of peroxidase-driven cross-linking and, by extension, lignification.

Signaling Pathway for Lignification and this compound Formation

The signaling cascade leading to lignification and this compound formation is initiated by various developmental cues or stress signals, leading to an oxidative burst and the activation of peroxidases.

stress Developmental Cues / Stress (e.g., Pathogen, Wounding) ros_burst Oxidative Burst (ROS Production, e.g., H₂O₂) stress->ros_burst peroxidase_activation Peroxidase Activation ros_burst->peroxidase_activation monolignols Monolignols peroxidase_activation->monolignols Oxidation tyrosine Tyrosine Residues (in Cell Wall Proteins) peroxidase_activation->tyrosine Oxidation lignin Lignin Polymer (Lignification) monolignols->lignin Polymerization tyrosine_radicals Tyrosine Radicals tyrosine->tyrosine_radicals dityrosine Dityrosine / Isodityrosine tyrosine_radicals->dityrosine Dimerization This compound This compound (Protein Cross-linking) dityrosine->this compound Further Coupling

Shared enzymatic pathway for lignification and this compound formation.

Experimental Protocols

This section provides detailed methodologies for the quantification of both this compound and lignin from plant cell wall material.

Protocol 1: Extraction and Quantification of this compound by HPLC

This protocol is adapted from general methods for the analysis of tyrosine derivatives in plant cell walls.

1. Preparation of Alcohol Insoluble Residue (AIR) a. Harvest plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder. c. Suspend the powder in 80% (v/v) ethanol (10 ml per gram of tissue). d. Incubate at 80°C for 20 minutes to inactivate endogenous enzymes. e. Centrifuge at 4,000 x g for 10 minutes and discard the supernatant. f. Wash the pellet sequentially with 80% ethanol, 100% ethanol, and 100% acetone, with centrifugation steps in between. g. Dry the resulting pellet (AIR) under vacuum.

2. Acid Hydrolysis a. Weigh 5-10 mg of AIR into a screw-cap hydrolysis tube. b. Add 1 ml of 6 M HCl containing 0.1% (v/v) phenol. c. Flush the tube with nitrogen gas, seal tightly, and hydrolyze at 110°C for 20 hours. d. After cooling, centrifuge to pellet any insoluble material. e. Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator. f. Resuspend the dried hydrolysate in 200 µl of HPLC mobile phase A.

3. HPLC Analysis a. HPLC System: A standard HPLC system with a fluorescence detector. b. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). c. Mobile Phase:

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
  • Solvent B: 0.1% (v/v) TFA in acetonitrile. d. Gradient:
  • 0-5 min: 5% B
  • 5-35 min: 5% to 35% B (linear gradient)
  • 35-40 min: 35% to 100% B
  • 40-45 min: 100% B
  • 45-50 min: 100% to 5% B
  • 50-60 min: 5% B (re-equilibration) e. Flow Rate: 1.0 ml/min. f. Detection: Fluorescence detector set to an excitation wavelength of 280 nm and an emission wavelength of 410 nm. g. Quantification: Use an authentic this compound standard to generate a calibration curve for quantification.

Protocol 2: Quantification of Lignin Content (Thioglycolic Acid Method)

This method provides a reliable quantification of total lignin content.[3]

1. Preparation of Cell Wall Material a. Use the same AIR prepared in Protocol 1.

2. Lignin Extraction and Derivatization a. Weigh 5-10 mg of AIR into a glass tube. b. Add 1.5 ml of 2 M HCl and 0.3 ml of thioglycolic acid.[3] c. Incubate at 95°C for 4 hours with occasional shaking.[3] d. Centrifuge at 4,000 x g for 10 minutes and discard the supernatant. e. Wash the pellet with distilled water and centrifuge again. f. Resuspend the pellet in 1 ml of 0.5 M NaOH and shake for 18 hours at room temperature to dissolve the lignin-thioglycolate complex. g. Centrifuge at 13,000 x g for 15 minutes to pellet any insoluble material.

3. Spectrophotometric Quantification a. Transfer the supernatant to a new tube. b. Add 0.2 ml of concentrated HCl to precipitate the lignin-thioglycolate complex. c. Incubate on ice for 4 hours. d. Centrifuge at 13,000 x g for 15 minutes and discard the supernatant. e. Dissolve the pellet in 1 ml of 0.5 M NaOH. f. Measure the absorbance at 280 nm using a spectrophotometer. g. Quantification: Use a standard curve prepared with alkali lignin to determine the lignin concentration.[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the simultaneous analysis of this compound and lignin.

plant_tissue Plant Tissue air_prep Alcohol Insoluble Residue (AIR) Preparation plant_tissue->air_prep air_sample AIR Sample air_prep->air_sample hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 20h) air_sample->hydrolysis lignin_extraction Lignin Extraction (Thioglycolic Acid) air_sample->lignin_extraction hplc HPLC-Fluorescence Quantification hydrolysis->hplc pulcherosine_result This compound Content hplc->pulcherosine_result correlation Correlational Analysis pulcherosine_result->correlation spectro Spectrophotometric Quantification (280 nm) lignin_extraction->spectro lignin_result Lignin Content spectro->lignin_result lignin_result->correlation

Workflow for this compound and lignin analysis.

Data Presentation: A Hypothetical Case Study

To illustrate the potential of this compound as a biomarker, consider a hypothetical experiment where plant seedlings are subjected to a stressor known to induce lignification (e.g., wounding or pathogen elicitor treatment). This compound and lignin content are measured at different time points post-treatment.

Time (hours)TreatmentThis compound (nmol/mg AIR)Lignin (% of AIR)
0Control1.2 ± 0.28.5 ± 0.7
24Control1.3 ± 0.38.7 ± 0.8
24Stress5.8 ± 0.615.2 ± 1.1
48Control1.4 ± 0.28.9 ± 0.6
48Stress9.7 ± 0.922.1 ± 1.5

The expected results would show a significant increase in both this compound and lignin content in the stressed plants over time, with a strong positive correlation between the two measurements.

Logical Relationship: this compound as a Biomarker

The utility of this compound as a biomarker for lignification is based on a clear logical relationship.

stimulus External/Internal Stimulus ros Increased ROS Production stimulus->ros peroxidase Peroxidase Activation ros->peroxidase lignification Lignification peroxidase->lignification Co-occurs This compound This compound Formation peroxidase->this compound Co-occurs biomarker This compound as a Quantitative Biomarker lignification->biomarker This compound->biomarker

Logical framework for this compound as a biomarker.

Conclusion and Future Directions

This compound represents a highly specific and quantifiable molecule that is mechanistically linked to the process of lignification. Its analysis, in conjunction with traditional lignin quantification methods, can provide a more nuanced understanding of cell wall fortification. For researchers in drug development, monitoring this compound levels could offer a sensitive endpoint to assess the impact of compounds designed to modulate plant defense responses or cell wall integrity.

Future research should focus on establishing direct quantitative correlations between this compound and lignin content across a wide range of plant species and stress conditions. The development of high-throughput assays for this compound would further enhance its utility as a valuable biomarker in both fundamental and applied plant science.

References

An In-depth Technical Guide to the Early Characterization of Pulcherosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies on the characterization of Pulcherosine, a unique tyrosine-derived cross-linking amino acid. It details the initial isolation, structural elucidation, and synthesis of this complex molecule, presenting the core data and methodologies for researchers in the fields of biochemistry, plant biology, and drug development.

Introduction

This compound is an oxidatively coupled trimer of tyrosine, first identified in the fertilization envelope of sea urchin embryos and later in the primary cell walls of higher plants.[1] Structurally, it is composed of an isodityrosine and a tyrosine residue linked via a biphenyl bond, forming a 2,2'-dihydroxy-3-phenoxybiphenyl aromatic core.[1] Its trivalent nature allows it to act as a significant cross-linking agent for glycoproteins, particularly extensins in plant cell walls, contributing to their structural integrity.[1][2][3] This guide focuses on the seminal work that led to its discovery and characterization.

Isolation and Purification of this compound from Tomato Cell Culture

The first successful isolation and characterization of this compound from a plant source was achieved from hydrolysates of primary cell walls of a tomato (Lycopersicon esculentum) cell suspension culture.[1] The following protocol is based on the methodology described by Brady, Sadler, and Fry in 1998.

  • Cell Wall Preparation:

    • Tomato cell suspension cultures are harvested and the cell walls are prepared by homogenizing the cells and washing extensively with aqueous buffers to remove cytoplasmic contents.

    • The purified cell wall material is then lyophilized.

  • Acid Hydrolysis:

    • The dry cell wall material is hydrolyzed in 6 M HCl at 110°C for 20 hours in a sealed, nitrogen-flushed tube to release the constituent amino acids.

    • The hydrolysate is filtered, and the HCl is removed by rotary evaporation.

  • Chromatographic Separation:

    • The amino acid mixture is dissolved in a suitable solvent and subjected to multiple rounds of column chromatography.

    • Cation-Exchange Chromatography: The initial separation is performed on a Dowex 50 (H+ form) column, eluting with a gradient of HCl.

    • Paper Chromatography: Fractions enriched in this compound are further purified by descending paper chromatography using a butan-1-ol-acetic acid-water (12:3:5, by vol.) solvent system.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reverse-phase HPLC on a C18 column, using a gradient of trifluoroacetic acid in water and acetonitrile.

G cluster_start Starting Material cluster_prep Cell Wall Preparation cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_end Final Product Tomato Cell Culture Tomato Cell Culture Homogenization_Washing Homogenization & Washing Tomato Cell Culture->Homogenization_Washing Lyophilization Lyophilization Homogenization_Washing->Lyophilization Acid_Hydrolysis Acid Hydrolysis (6M HCl) Lyophilization->Acid_Hydrolysis Cation_Exchange Cation-Exchange Chromatography Acid_Hydrolysis->Cation_Exchange Paper_Chrom Paper Chromatography Cation_Exchange->Paper_Chrom HPLC Reverse-Phase HPLC Paper_Chrom->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound G Phe_boronic_acid Phenylalanine-4-boronic acid Isodityrosine_deriv Protected Isodityrosine derivative Phe_boronic_acid->Isodityrosine_deriv Cu-catalyzed coupling Protected_dopa 4-O-protected dopa derivative Protected_dopa->Isodityrosine_deriv Halogenated_iso_deriv Halogenated Isodityrosine derivative Isodityrosine_deriv->Halogenated_iso_deriv Selective Halogenation Protected_this compound Protected this compound Halogenated_iso_deriv->Protected_this compound Suzuki Coupling Tyr_trifluoroborate Potassium tyrosine-3-trifluoroborate Tyr_trifluoroborate->Protected_this compound This compound This compound Protected_this compound->this compound Global Deprotection G cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_product Product Extensin1 Extensin Chain 1 (with Isodityrosine) Peroxidase Extensin Peroxidase + H₂O₂ Extensin1->Peroxidase Extensin2 Extensin Chain 2 (with Tyrosine) Extensin2->Peroxidase Crosslinked_Extensins Cross-linked Extensin Network (via this compound) Peroxidase->Crosslinked_Extensins

References

The Biological Significance of Tyrosine Trimers in Plant Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity of the plant cell wall is paramount for growth, development, and defense against environmental stresses. Covalent cross-linking of structural proteins, particularly extensins, plays a crucial role in the fortification of the cell wall matrix. Among the key cross-links are those derived from the oxidative coupling of tyrosine residues. While dityrosine and isodityrosine (dimers) and di-isodityrosine (a tetramer) are well-documented, the significance of tyrosine trimers, notably pulcherosine, is an advancing area of research. This technical guide provides a comprehensive overview of the biological significance, formation, and analysis of tyrosine trimers in the context of plant biology. It is intended to serve as a resource for researchers investigating plant cell wall architecture, stress responses, and potential targets for modulating plant biomass properties.

Introduction to Tyrosine Cross-linking in Plant Cell Walls

The primary cell wall of plants is a dynamic and complex network of polysaccharides and structural proteins. Extensins, a superfamily of hydroxyproline-rich glycoproteins (HRGPs), are key structural proteins that form a covalently cross-linked network, contributing to the wall's tensile strength and resistance to pathogens.[1][2] This network is formed through the oxidative coupling of tyrosine residues, a process catalyzed by class III peroxidases in the presence of hydrogen peroxide.[3][4]

This enzymatic cross-linking results in the formation of various tyrosine derivatives, including dityrosine, isodityrosine, and the trimeric form, this compound.[1][5] this compound is an oxidatively coupled trimer composed of an isodityrosine molecule linked to a tyrosine residue via a biphenyl linkage.[5] The formation of these cross-links renders the extensin network insoluble, thereby fortifying the cell wall.[1] The extent and nature of this cross-linking can be modulated in response to developmental cues and environmental stresses, highlighting its importance in plant adaptation and survival.[6][7]

Biological Significance of Tyrosine Trimers

The formation of tyrosine trimers, such as this compound, is integral to the structural and functional plasticity of the plant cell wall.

Cell Wall Architecture and Strengthening

This compound acts as an intermolecular cross-link, connecting different extensin polypeptide chains.[5] This is in contrast to some isodityrosine links which can be intramolecular.[1] The formation of these interpolypeptide bridges contributes significantly to the three-dimensional architecture and mechanical strength of the cell wall. By creating a more extensively cross-linked network, this compound enhances the rigidity of the cell wall, which is crucial for maintaining cell shape and supporting the overall plant structure.

Role in Plant Development

The controlled assembly and modification of the cell wall are fundamental to plant growth and morphogenesis. The enzymatic cross-linking of extensins is a key mechanism for regulating cell wall extensibility. During cell expansion, the extensin network is thought to be more loosely organized. As growth ceases, increased cross-linking, including the formation of this compound, leads to a more rigid wall structure, effectively locking in the final cell size and shape.

Plant Defense Mechanisms

The plant cell wall is the first line of defense against invading pathogens. In response to pathogen attack or wounding, plants often trigger an "oxidative burst," leading to a rapid increase in the production of reactive oxygen species (ROS), including hydrogen peroxide.[1] This surge in H₂O₂ fuels the peroxidase-catalyzed cross-linking of extensins, resulting in a rapid reinforcement of the cell wall at the site of infection.[2][7] This localized strengthening creates a physical barrier that can impede the progress of the pathogen.[7] The upregulation of extensin cross-linking is a conserved defense response in plants.[1]

Response to Abiotic Stress

Plants are subjected to a variety of abiotic stresses, such as salinity, drought, and extreme temperatures, which can induce oxidative stress.[6] There is evidence that protein tyrosine nitration, another modification of tyrosine residues, is involved in the response to these stresses.[6][8] While direct evidence for the increased formation of tyrosine trimers under specific abiotic stresses is still an emerging area of research, the underlying mechanism of oxidative stress suggests a potential role for enhanced tyrosine cross-linking as a protective or adaptive response.

Formation of Tyrosine Trimers

The biosynthesis of tyrosine trimers is a peroxidase-mediated process that occurs in the apoplast. The key substrates are tyrosine residues within extensin proteins and hydrogen peroxide.

The proposed pathway for this compound formation involves the initial formation of an isodityrosine (Idt) cross-link. Subsequently, a peroxidase enzyme catalyzes the oxidative coupling of the Idt residue with a nearby tyrosine (Tyr) residue on another extensin monomer. This reaction forms a stable biphenyl linkage, resulting in the this compound trimer. This compound can then potentially react with another isodityrosine to form the tetrameric di-isodityrosine (di-Idt).[5]

G Tyr1 Tyrosine Residue 1 (on Extensin A) Idt Isodityrosine (Idt) (Intra- or Intermolecular) Tyr1->Idt Tyr2 Tyrosine Residue 2 (on Extensin A or B) Tyr2->Idt Pul This compound (Intermolecular Trimer) Idt->Pul Tyr3 Tyrosine Residue 3 (on Extensin C) Tyr3->Pul diIdt Di-isodityrosine (di-Idt) (Intermolecular Tetramer) Pul->diIdt Idt2 Isodityrosine (Idt) (on Extensin D) Idt2->diIdt Peroxidase Extensin Peroxidase Peroxidase->Idt Peroxidase->Pul Peroxidase->diIdt H2O2 H₂O₂ H2O2->Idt H2O2->Pul H2O2->diIdt caption Peroxidase-mediated formation of tyrosine cross-links.

Caption: Peroxidase-mediated formation of tyrosine cross-links.

Data Presentation: Abundance of Tyrosine Cross-links

Quantitative data on the abundance of tyrosine trimers is still limited in the literature. However, studies on related cross-links in specific plant systems provide some insights.

Plant SpeciesTissue/Cell TypeConditionIsodityrosine (Idt) ContentDi-isodityrosine (di-Idt) ContentReference
Lycopersicon esculentum (Tomato)Cell Suspension CultureControlBaselineBaseline[9]
Lycopersicon esculentum (Tomato)Cell Suspension CultureElicitor-treatedDecreasedIncreased[9]
Glycine max (Soybean)Cell WallsNot specified25% of total tyrosineNot reported[10]

Note: The data presented are indicative and may vary depending on the specific experimental conditions and analytical methods used. A decrease in isodityrosine with a concurrent increase in di-isodityrosine upon elicitor treatment suggests the conversion of dimers to tetramers, with trimers as likely intermediates.[9]

Experimental Protocols

The analysis of tyrosine trimers from plant cell walls is a multi-step process involving cell wall isolation, hydrolysis, and chromatographic or spectrometric analysis.

Experimental Workflow

G Start Plant Tissue Homogenization Homogenization in Buffer Start->Homogenization Filtration Filtration and Washing Homogenization->Filtration CWI Cell Wall Isolation Filtration->CWI Hydrolysis Acid Hydrolysis (6M HCl) CWI->Hydrolysis Neutralization Neutralization and Filtration Hydrolysis->Neutralization Analysis Analysis Neutralization->Analysis HPLC HPLC-FLD Analysis->HPLC Quantification LCMS LC-MS/MS Analysis->LCMS Identification NMR NMR Spectroscopy Analysis->NMR Structural Elucidation caption Workflow for tyrosine trimer analysis.

Caption: Workflow for tyrosine trimer analysis.

Protocol for Cell Wall Isolation
  • Homogenization: Homogenize fresh or frozen plant tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) using a blender or mortar and pestle.

  • Filtration: Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris.

  • Centrifugation and Washing: Centrifuge the filtrate at low speed (e.g., 1000 x g) to pellet the cell walls. Wash the pellet sequentially with buffer, acetone, and methanol to remove cytoplasmic contaminants and pigments.

  • Starch Removal: If necessary, treat the cell wall preparation with amylase to remove starch granules.

  • Drying: Lyophilize or air-dry the purified cell wall material.

Protocol for Acid Hydrolysis
  • Sample Preparation: Place a known amount of dried cell wall material (e.g., 10-20 mg) into a hydrolysis tube.

  • Acid Addition: Add 6 M HCl to the tube. For the protection of tyrosine, a small amount of phenol can be added.

  • Hydrolysis: Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Acid Removal: After hydrolysis, remove the HCl by rotary evaporation or by drying under a stream of nitrogen.

  • Resuspension: Resuspend the dried hydrolysate in a suitable solvent (e.g., 0.1 M HCl or HPLC mobile phase) for analysis.

HPLC Analysis for Quantification
  • Chromatographic System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically used for separation.

  • Detection: Monitor the elution of tyrosine and its cross-linked derivatives using a fluorescence detector. Dityrosine and this compound are naturally fluorescent.

  • Quantification: Quantify the amount of each compound by comparing the peak area to that of authentic standards.

Mass Spectrometry for Identification
  • LC-MS/MS System: Couple the HPLC system to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire full scan mass spectra to detect the molecular ions of tyrosine, isodityrosine, and this compound.

  • MS/MS Fragmentation: Select the precursor ions of interest and subject them to collision-induced dissociation (CID) to obtain characteristic fragment ions for structural confirmation.

NMR Spectroscopy for Structural Elucidation

For novel or uncharacterized trimers, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.[5][11][12] This requires purification of the compound of interest, typically through preparative HPLC, followed by analysis using one- and two-dimensional NMR techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).

Conclusion and Future Perspectives

Tyrosine trimers, such as this compound, are emerging as significant components of the plant cell wall, contributing to its structural integrity, developmental plasticity, and defense capabilities. While our understanding of their biological roles is growing, several areas warrant further investigation. The development of more sensitive and quantitative analytical methods will be crucial for accurately determining the abundance of these trimers in different plant species and under various environmental conditions. Furthermore, elucidating the specific peroxidases involved in their formation and the signaling pathways that regulate this process will provide deeper insights into how plants dynamically remodel their cell walls. This knowledge has the potential to be applied in the genetic engineering of crops with enhanced stress tolerance and modified biomass properties for biofuel and biomaterial applications. The continued exploration of the complex world of tyrosine cross-linking promises to uncover new layers of sophistication in plant biology.

References

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of Pulcherosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a unique, naturally occurring trimer of tyrosine formed through oxidative cross-linking. It was first identified in the cell walls of plants, where it contributes to the structural integrity of glycoproteins.[1] More recently, it has been shown to be synthesized by human neutrophils, suggesting a potential role in inflammatory processes and host defense mechanisms. The formation of this compound and other tyrosine cross-links is often associated with oxidative stress, making its detection and quantification a valuable tool for researchers in various fields, including plant biology, immunology, and drug development.

These application notes provide detailed methodologies for the detection and quantification of this compound from biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Methods for Detection and Quantification

The primary methods for the analysis of this compound and related tyrosine cross-links are based on their intrinsic fluorescence and unique mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Reverse-phase HPLC coupled with a fluorescence detector is a sensitive and reliable method for quantifying this compound. This method leverages the native fluorescence of the molecule, eliminating the need for derivatization.

Quantitative Data Summary

While specific quantitative performance data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of the related tyrosine cross-link, dityrosine, which can be used as a benchmark for method development and validation for this compound.

ParameterTypical Value (for Dityrosine Analysis)Reference
Limit of Detection (LOD) 0.01 µM - 42.1 ng/g[2][3]
Limit of Quantification (LOQ) 140 ng/g[3]
Linearity Range 1 - 1000 ng/mL[3]
Recovery 92 - 95.2%[3]
Precision (RSD) Intra-day: 3.9 - 22.1%, Inter-day: 4.4 - 16.6%[3]

Experimental Protocol: HPLC-Fluorescence Detection

a) Sample Preparation

i. From Plant Cell Walls (Hydrolysis)

  • Homogenization: Homogenize fresh or frozen plant tissue in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Cell Wall Isolation: Centrifuge the homogenate and wash the pellet sequentially with buffer, ethanol, and acetone to obtain an alcohol-insoluble residue (AIR), which is enriched in cell wall material.

  • Acid Hydrolysis: Resuspend the AIR in 6 M HCl. Hydrolyze at 110°C for 20-24 hours in a sealed, nitrogen-flushed tube.

  • Neutralization and Clarification: Cool the hydrolysate, neutralize with NaOH, and centrifuge to remove any precipitate.

  • Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the neutralized hydrolysate onto the cartridge. Wash with water to remove salts and polar impurities. Elute this compound with an appropriate solvent (e.g., 50% methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase.

ii. From Neutrophils

  • Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).

  • Cell Lysis and Protein Precipitation: Lyse the isolated neutrophils in a suitable buffer and precipitate proteins using a cold solvent like acetonitrile or methanol.

  • Supernatant Collection: Centrifuge the sample and collect the supernatant containing this compound.

  • Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the HPLC mobile phase.

b) HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

c) Fluorescence Detection

  • Excitation Wavelength: ~285 nm

  • Emission Wavelength: ~410 nm

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Proposed Method)

LC-MS/MS offers high selectivity and sensitivity and can be a powerful tool for the definitive identification and quantification of this compound, especially in complex biological matrices. The following is a proposed method based on the analysis of similar tyrosine derivatives.

Quantitative Data Summary (Hypothetical)

The following table presents expected performance characteristics for a validated LC-MS/MS method for this compound. These values would need to be determined experimentally.

ParameterExpected Value
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1-5 ng/mL
Linearity Range 1 - 1000 ng/mL
Recovery > 90%
Precision (RSD) < 15%

Experimental Protocol: LC-MS/MS

a) Sample Preparation

Sample preparation would follow the same principles as for HPLC analysis (acid hydrolysis for plant tissues, protein precipitation for cellular samples), with careful attention to remove any substances that could cause ion suppression.

b) LC Conditions

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A fast gradient optimized for the elution of this compound.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

c) MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The [M+H]+ of this compound (exact mass to be determined).

    • Product Ions (Q3): At least two characteristic fragment ions would be selected after collision-induced dissociation (CID). These would need to be determined by infusing a this compound standard.

  • Collision Energy: Optimized for the fragmentation of the precursor ion.

  • Dwell Time: ~50-100 ms per transition.

Formation Pathway and Experimental Workflow Diagrams

Formation of this compound via Oxidative Coupling

This compound is formed through the oxidative coupling of three tyrosine residues. In neutrophils, this process is catalyzed by myeloperoxidase (MPO), which generates tyrosyl radicals.[4][5][6] In plants, peroxidases are believed to mediate this cross-linking. The proposed pathway involves the formation of an isodityrosine intermediate, which then couples with another tyrosine radical.[1]

Pulcherosine_Formation_Pathway cluster_tyrosine Tyrosine Residues cluster_radicals Radical Formation cluster_intermediates Intermediate Formation cluster_final_product Final Product Tyrosine1 Tyrosine Tyr_rad1 Tyrosyl Radical Tyrosine1->Tyr_rad1 Tyrosine2 Tyrosine Tyr_rad2 Tyrosyl Radical Tyrosine2->Tyr_rad2 Tyrosine3 Tyrosine Tyr_rad3 Tyrosyl Radical Tyrosine3->Tyr_rad3 Isodityrosine Isodityrosine Tyr_rad1->Isodityrosine Coupling Tyr_rad2->Isodityrosine Coupling This compound This compound Tyr_rad3->this compound Coupling Isodityrosine->this compound Coupling MPO Myeloperoxidase (Neutrophils) Peroxidase (Plants) MPO->Tyr_rad1 MPO->Tyr_rad2 MPO->Tyr_rad3 H2O2 H₂O₂ H2O2->Tyr_rad1 H2O2->Tyr_rad2 H2O2->Tyr_rad3

Caption: Proposed enzymatic formation of this compound.

General Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the quantification of this compound from biological samples.

Pulcherosine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Biological Sample (Plant Tissue or Neutrophils) Homogenization Homogenization / Lysis Sample->Homogenization Hydrolysis Acid Hydrolysis (for Plant Tissue) Homogenization->Hydrolysis Purification Purification / Cleanup (e.g., SPE) Hydrolysis->Purification HPLC HPLC-Fluorescence Purification->HPLC LCMS LC-MS/MS Purification->LCMS Quantification Quantification (Calibration Curve) HPLC->Quantification LCMS->Quantification Validation Method Validation (LOD, LOQ, Precision, Accuracy) Quantification->Validation

Caption: General workflow for this compound quantification.

References

Application Notes and Protocols for the Structural Elucidation of Pulcherosine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pulcherosine is a unique, oxidatively coupled trimer of tyrosine found in the primary cell walls of plants, such as tomatoes. It is formed from an isodityrosine unit and a tyrosine unit linked via a biphenyl bond, creating a 2,2'-dihydroxy-3-phenoxybiphenyl aromatic core.[1] As a key interpolypeptide cross-linking agent, its structure is of significant interest in understanding cell wall architecture and protein interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex natural products.[1]

This document provides detailed protocols and application notes for the structural determination of this compound using a suite of modern NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques.

Data Presentation: Representative NMR Data

The following tables present representative ¹H and ¹³C NMR data for this compound, generated based on its known structure and typical chemical shifts for its constituent amino acid residues. These tables serve as a guide for researchers performing spectral analysis.

Note: The following data is representative and intended for illustrative purposes to guide spectral assignment.

Table 1: Representative ¹H NMR Data for this compound (500 MHz, D₂O)

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)Assignment
7.35d8.5Tyr-A, H-2'/6'
7.18d8.2Tyr-B, H-6''
7.10d8.5Tyr-A, H-3'/5'
7.05dd8.2, 2.1Tyr-B, H-5''
6.98d2.1Tyr-B, H-3''
6.92d8.4Tyr-C, H-6'''
6.85d2.0Tyr-C, H-2'''
6.70dd8.4, 2.0Tyr-C, H-5'''
4.15t6.5Tyr-A, H-α
4.10t6.8Tyr-B, H-α
4.08t6.7Tyr-C, H-α
3.25dd14.5, 6.5Tyr-A, H-βa
3.15dd14.5, 6.5Tyr-A, H-βb
3.20dd14.8, 6.8Tyr-B, H-βa
3.10dd14.8, 6.8Tyr-B, H-βb
3.18dd14.6, 6.7Tyr-C, H-βa
3.08dd14.6, 6.7Tyr-C, H-βb

Table 2: Representative ¹³C NMR Data for this compound (125 MHz, D₂O)

Chemical Shift (δ ppm)DEPT-135Assignment
174.5CTyr-A, COOH
174.4CTyr-B, COOH
174.3CTyr-C, COOH
156.2CTyr-A, C-4'
154.5CTyr-C, C-4'''
148.1CTyr-B, C-1''
145.3CTyr-C, C-3'''
131.2CHTyr-A, C-2'/6'
128.5CTyr-A, C-1'
127.8CHTyr-B, C-6''
127.1CTyr-B, C-2''
125.5CTyr-C, C-1'''
122.0CHTyr-C, C-5'''
119.5CHTyr-B, C-5''
117.8CHTyr-C, C-6'''
116.5CHTyr-A, C-3'/5'
116.0CHTyr-B, C-3''
115.8CHTyr-C, C-2'''
56.5CHTyr-A, C-α
56.2CHTyr-B, C-α
56.1CHTyr-C, C-α
37.8CH₂Tyr-A, C-β
37.5CH₂Tyr-B, C-β
37.4CH₂Tyr-C, C-β

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation

A pure sample of this compound is essential for high-quality NMR data.

  • Isolation: Isolate this compound from acid hydrolysates of plant cell walls using chromatographic techniques (e.g., HPLC).

  • Quantification: Accurately weigh approximately 1-5 mg of the purified, lyophilized this compound sample.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is appropriate for this polar amino acid derivative. For improved signal resolution, a buffer (e.g., phosphate buffer in D₂O, pD 7.0) can be used.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (δ = 0.00 ppm).

1D NMR Spectroscopy Protocol

a. ¹H NMR Spectrum Acquisition

  • Instrument Setup: Tune and shim the NMR spectrometer for the D₂O sample. Ensure proper temperature regulation (e.g., 298 K).

  • Pulse Sequence: Use a standard one-pulse sequence with solvent suppression (e.g., presaturation) to attenuate the residual HDO signal.

  • Key Parameters:

    • Spectral Width (SW): ~12-16 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds (a longer delay of 5x T₁ is needed for accurate integration)

    • Number of Scans (NS): 16-128, depending on sample concentration.

  • Processing: Apply a Fourier transform with zero-filling and an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the internal standard.

b. ¹³C NMR & DEPT Spectra Acquisition

  • Pulse Sequence: Use a standard pulse-acquire sequence with proton decoupling (e.g., zgpg30). For multiplicity information, run DEPT-135 and DEPT-90 experiments.

  • Key Parameters:

    • Spectral Width (SW): ~200-240 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024-8192 or more, as ¹³C has low natural abundance and sensitivity.

  • Processing: Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 1-2 Hz). Phase, baseline correct, and reference the spectrum.

2D NMR Spectroscopy Protocol

a. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons (typically 2-3 bonds apart).

  • Pulse Sequence: Use a standard gradient-selected COSY sequence (e.g., cosygpqf).

  • Key Parameters:

    • Spectral Width (F1 & F2): Set to cover all proton signals (~10-12 ppm).

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 4-16 per increment.

  • Processing: Apply a sine-squared window function in both dimensions, followed by Fourier transform, phasing, and symmetrization.

b. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[2]

  • Pulse Sequence: Use a gradient-selected, sensitivity-enhanced HSQC sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3) to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): ~10-12 ppm

    • Spectral Width (F1 - ¹³C): ~160-180 ppm

    • ¹JCH Coupling Constant: Optimized for ~145 Hz (average for sp² and sp³ carbons).

    • Number of Increments (F1): 128-256

    • Number of Scans (NS): 8-32 per increment.

  • Processing: Apply appropriate window functions (e.g., squared sine bell) and Fourier transform.

c. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting spin systems and identifying quaternary carbons.[2]

  • Pulse Sequence: Use a gradient-selected HMBC sequence (e.g., hmbcgplpndqf).

  • Key Parameters:

    • Spectral Widths: Same as HSQC.

    • Long-Range Coupling (ⁿJCH): Optimized for an average value of 8-10 Hz to observe 2- and 3-bond correlations.

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 16-64 per increment.

  • Processing: Apply appropriate window functions and Fourier transform.

Visualizations: Workflows and Structural Relationships

The following diagrams illustrate the logical workflow for structural elucidation and the key NMR correlations used to assemble the this compound structure.

G cluster_isolation Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation pcc Plant Cell Wall Hydrolysate hplc Purification (e.g., HPLC) pcc->hplc sample Pure this compound (1-5 mg in D₂O) hplc->sample H1 1D ¹H NMR C13 1D ¹³C & DEPT COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC frag Identify Spin Systems (Ala side chains, Aromatics) H1->frag C13->frag COSY->frag ¹H-¹H Connectivity HSQC->frag ¹H-¹³C One-Bond conn Connect Fragments (via HMBC) HMBC->conn ¹H-¹³C Long-Range frag->conn structure Propose Structure conn->structure confirm Confirm Assignments & Stereochemistry structure->confirm G cluster_structure Key Structural Fragments of this compound cluster_correlations Key 2D NMR Correlations TyrA Tyrosine-A (Side Chain) cosy_a COSY: Hα ↔ Hβ TyrA->cosy_a Intra-residue hmbc_ab HMBC: Tyr-A Hβ ↔ Tyr-B C1''/C2'' TyrA->hmbc_ab Inter-residue (Biphenyl Link) TyrB Tyrosine-B (Biphenyl Core) cosy_b COSY: Hα ↔ Hβ TyrB->cosy_b Intra-residue TyrB->hmbc_ab Inter-residue (Biphenyl Link) hmbc_bc HMBC: Tyr-B H3'' ↔ Tyr-C C4''' (Ether Link) TyrB->hmbc_bc Inter-residue (Ether Link) TyrC Tyrosine-C (Phenoxy Ring) cosy_c COSY: Hα ↔ Hβ TyrC->cosy_c Intra-residue TyrC->hmbc_bc Inter-residue (Ether Link)

References

Application Notes and Protocols for the Extraction of Pulcherosine from Plant Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulcherosine is a unique, oxidatively coupled trimer of tyrosine that acts as a structural cross-linking agent in the primary cell walls of plants.[1] Its presence contributes to the structural integrity of the cell wall, and its study is crucial for understanding plant cell wall architecture and its potential applications in various fields, including biofuel production and the development of novel biomaterials. This document provides a detailed protocol for the extraction and partial purification of this compound from plant cell suspension cultures, with a particular focus on tomato (Solanum lycopersicum) cells, from which it was first isolated.[1] The protocol is compiled from established methodologies for plant cell wall analysis and protein cross-link characterization.

Introduction

Plant cell walls are complex and dynamic structures composed primarily of polysaccharides, proteins, and lignin. The protein components, particularly extensins, are known to be cross-linked, forming a network that provides tensile strength to the cell wall. This compound, along with other tyrosine derivatives like isodityrosine, plays a vital role in this cross-linking process.[2] The extraction and analysis of this compound are essential for elucidating the mechanisms of cell wall assembly and modification. This protocol outlines the key steps for the isolation of this compound, which involves the preparation of cell wall material, acid hydrolysis to cleave peptide bonds and release the cross-linking amino acids, and subsequent chromatographic purification.

Experimental Protocols

Part 1: Preparation of Plant Cell Wall Material

This part of the protocol focuses on the isolation of purified cell walls from a plant cell suspension culture. Tomato cell suspension cultures are a known source of this compound.

Materials:

  • Tomato (Solanum lycopersicum) cell suspension culture

  • Liquid nitrogen

  • Washing Buffer: 50 mM Tris-HCl, pH 7.2

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.2, 1% (w/v) Triton X-100

  • Ethanol (70% and 100%)

  • Acetone

  • Starch-degrading enzyme (e.g., α-amylase)

  • Protease (e.g., Pronase)

  • Centrifuge and appropriate tubes

  • Mortar and pestle or homogenizer

Procedure:

  • Harvesting Cells: Harvest the tomato cells from the suspension culture by filtration or centrifugation.

  • Cell Lysis: Immediately freeze the harvested cells in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Homogenization: Resuspend the cell powder in ice-cold Homogenization Buffer and stir for 1 hour at 4°C to solubilize membranes.

  • Washing: Centrifuge the homogenate at 1,000 x g for 10 minutes. Discard the supernatant. Wash the pellet sequentially with:

    • Ice-cold Washing Buffer (three times)

    • 70% ethanol (twice)

    • 100% ethanol (once)

    • Acetone (once)

  • Enzymatic Digestion: To remove contaminating starch and protein, resuspend the pellet in a suitable buffer and treat with α-amylase followed by a broad-spectrum protease like Pronase. Follow the enzyme manufacturer's instructions for optimal conditions.

  • Final Washes: After enzymatic digestion, wash the cell wall preparation extensively with water to remove enzymes and digestion products.

  • Lyophilization: Freeze-dry the purified cell wall material to obtain a stable powder. This is the starting material for this compound extraction.

Part 2: Acid Hydrolysis of Cell Wall Material

This step is critical for breaking the peptide bonds and releasing this compound from the cell wall glycoproteins.

Materials:

  • Lyophilized plant cell wall material

  • 6 M Hydrochloric Acid (HCl)

  • Vacuum hydrolysis tubes

  • Heating block or oven at 110°C

  • Rotary evaporator or vacuum centrifuge

Procedure:

  • Sample Preparation: Place a known amount of lyophilized cell wall material (e.g., 10-100 mg) into a vacuum hydrolysis tube.

  • Acid Addition: Add 6 M HCl to the tube (e.g., 1 mL per 10 mg of cell wall material).

  • Vacuum Sealing: Freeze the sample in liquid nitrogen and evacuate the tube to a high vacuum before sealing. This prevents oxidation of amino acids during hydrolysis.

  • Hydrolysis: Place the sealed tube in an oven or heating block at 110°C for 24 hours.

  • Acid Removal: After hydrolysis, cool the tube, carefully open it, and remove the HCl by rotary evaporation or using a vacuum centrifuge. The dried sample contains the hydrolysate.

Part 3: Purification of this compound

The crude hydrolysate contains a mixture of amino acids, sugars, and other compounds. A multi-step chromatographic process is required to isolate this compound.

Materials:

  • Crude hydrolysate

  • Cation-exchange chromatography column (e.g., Dowex 50W)

  • Ammonia solution (for elution)

  • Gel filtration chromatography column (e.g., Sephadex G-10 or G-15)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • HPLC solvents:

    • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% (v/v) TFA in acetonitrile

  • UV detector for HPLC

Procedure:

  • Cation-Exchange Chromatography:

    • Dissolve the dried hydrolysate in a small volume of acidic water (e.g., pH 2).

    • Load the sample onto a cation-exchange column equilibrated with the same acidic water.

    • Wash the column with water to remove neutral and anionic compounds (like sugars).

    • Elute the bound amino acids, including this compound, with a gradient of ammonia solution.

    • Collect fractions and monitor for the presence of this compound (e.g., by UV absorbance at 280 nm).

  • Gel Filtration Chromatography:

    • Pool the fractions containing this compound from the cation-exchange step and remove the ammonia by evaporation.

    • Dissolve the residue in an appropriate buffer and apply to a gel filtration column to separate compounds based on size. This compound, being a trimer, will elute later than larger peptides but earlier than single amino acids.

    • Collect fractions and monitor for this compound.

  • Reverse-Phase HPLC (RP-HPLC):

    • The final purification is typically achieved by RP-HPLC.

    • Inject the partially purified sample onto a C18 column.

    • Elute with a gradient of Solvent A and Solvent B. A shallow gradient of increasing acetonitrile concentration is usually effective for separating closely related aromatic amino acids.

    • Monitor the elution profile at 280 nm. This compound should elute as a distinct peak.

    • Collect the peak corresponding to this compound for further analysis and characterization.

Data Presentation

StepParameter to MeasureExpected Outcome
Part 1: Cell Wall Preparation Yield of purified cell walls (mg) from starting material (g)A fine, off-white powder. Yield will vary depending on the plant species and growth conditions.
Purity of cell wallsAssessed by microscopy and analysis for cytoplasmic contamination (e.g., enzyme assays for cytoplasmic markers).
Part 2: Acid Hydrolysis Completeness of hydrolysisCan be indirectly assessed by the subsequent yield of total amino acids.
Part 3: Purification Recovery of this compound after each chromatography stepMonitored by UV absorbance or a specific assay if available.
Purity of final this compound fractionAssessed by analytical HPLC, mass spectrometry, and NMR.

Visualizations

Experimental Workflow for this compound Extraction

Pulcherosine_Extraction_Workflow cluster_start Starting Material cluster_prep Cell Wall Preparation cluster_hydrolysis Hydrolysis cluster_purification Purification start Plant Cell Suspension Culture harvest Harvest Cells start->harvest lyse Freeze & Lyse Cells harvest->lyse wash Wash & Remove Contaminants lyse->wash digest Enzymatic Digestion (Amylase, Protease) wash->digest dry Lyophilize to obtain Purified Cell Walls digest->dry hydrolyze Acid Hydrolysis (6 M HCl, 110°C, 24h) dry->hydrolyze evaporate Remove Acid hydrolyze->evaporate hydrolysate Crude Hydrolysate evaporate->hydrolysate cation_exchange Cation-Exchange Chromatography hydrolysate->cation_exchange gel_filtration Gel Filtration Chromatography cation_exchange->gel_filtration rphplc Reverse-Phase HPLC gel_filtration->rphplc This compound Purified this compound rphplc->this compound

Caption: Workflow for the extraction of this compound.

Logical Relationship of this compound in the Plant Cell Wall

Pulcherosine_Crosslinking cluster_synthesis Biosynthesis cluster_structure Cell Wall Structure tyrosine Tyrosine Residues in Extensin peroxidase Peroxidase (in cell wall) tyrosine->peroxidase Oxidative Coupling isodityrosine Isodityrosine (Intramolecular cross-link) peroxidase->isodityrosine pulcherosine_formation This compound (Intermolecular cross-link) isodityrosine->pulcherosine_formation + Tyrosine network Cross-linked Extensin Network pulcherosine_formation->network forms extensin1 Extensin Monomer 1 extensin1->network extensin2 Extensin Monomer 2 extensin2->network wall_integrity Cell Wall Integrity and Strength network->wall_integrity

Caption: Role of this compound in cell wall cross-linking.

References

Application Notes & Protocols for the Isolation of Pulcherosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a naturally occurring, oxidatively coupled trimer of tyrosine found covalently cross-linking extensin glycoproteins within the primary cell walls of higher plants.[1][2][3] Its unique structure, formed from isodityrosine and tyrosine, contributes to the structural integrity and reinforcement of the cell wall, particularly in response to stressors such as pathogen attack.[1][4] The purification of this compound is essential for studying its biological activity, understanding cell wall architecture, and exploring its potential as a biomarker or a scaffold for novel drug development.

This document provides detailed application notes and protocols for the isolation and purification of this compound from plant cell culture, specifically adapted from the methodologies reported in the literature for its initial discovery and characterization.

Data Presentation

Spectroscopic and Chromatographic Data Summary

The following table summarizes the key quantitative data for the identification and purification of this compound.

ParameterValueReference
UV Absorption (λmax) 280 nm (neutral pH), 295 nm (alkaline pH)Brady et al., 1998
Fluorescence Emission (λmax) 400 nm (excitation at 280 nm)Brady et al., 1998
Molecular Weight (as free amino acid) 527.5 g/mol Calculated
Elution from C18 RP-HPLC Gradient of acetonitrile in 0.1% TFAInferred from standard methods
Elution from Cation-Exchange Salt gradient (e.g., NaCl or KCl)Inferred from standard methods

Experimental Protocols

Protocol 1: Isolation of Primary Cell Walls from Tomato Cell Suspension Culture

This protocol describes the initial step of isolating purified cell walls, the starting material for this compound extraction.

Materials:

  • Tomato (Lycopersicon esculentum) cell suspension culture

  • Liquid nitrogen

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Wash buffer (e.g., 1 M NaCl)

  • Deionized water

  • Miracloth or nylon mesh (e.g., 20 µm pore size)

  • Centrifuge and rotor

  • Lyophilizer

Procedure:

  • Harvest Cells: Harvest tomato cells from the suspension culture by filtration or centrifugation.

  • Cell Lysis: Immediately freeze the harvested cells in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Homogenization: Resuspend the powdered cells in ice-cold homogenization buffer.

  • Filtration: Filter the homogenate through several layers of Miracloth or nylon mesh to remove large cellular debris.

  • Washing:

    • Wash the retained cell wall material extensively with the homogenization buffer.

    • Wash with a high-salt buffer (e.g., 1 M NaCl) to remove ionically bound proteins.

    • Wash thoroughly with deionized water to remove salt.

  • Centrifugation: Pellet the cell wall material by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Lyophilization: Freeze-dry the purified cell wall pellet to obtain a stable, dry powder.

Protocol 2: Acid Hydrolysis of Cell Walls for this compound Release

This protocol details the acid hydrolysis step to cleave peptide bonds and release this compound.

Materials:

  • Lyophilized plant cell walls

  • 6 M HCl

  • Heating block or oven

  • Rotary evaporator

  • pH meter

Procedure:

  • Hydrolysis:

    • Suspend the lyophilized cell walls in 6 M HCl in a sealed, acid-resistant tube. A typical ratio is 10 mg of cell wall material per 1 mL of 6 M HCl.

    • Heat the suspension at 110°C for 20 hours.

  • Acid Removal:

    • After cooling, remove the HCl by rotary evaporation under vacuum.

    • Redissolve the dried hydrolysate in deionized water and re-evaporate. Repeat this step 2-3 times to ensure complete removal of HCl.

  • Solubilization: Dissolve the final dried hydrolysate in a small volume of a suitable starting buffer for chromatography (e.g., 0.1% trifluoroacetic acid in water for reverse-phase HPLC).

Protocol 3: Purification of this compound by Chromatography

This protocol outlines a multi-step chromatography procedure for the isolation of this compound from the cell wall hydrolysate.

A. Cation-Exchange Chromatography (Initial Cleanup)

Materials:

  • Cell wall hydrolysate

  • Cation-exchange column (e.g., Dowex 50W)

  • Elution buffers (e.g., step gradient of NH4OH or a linear gradient of NaCl)

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with the starting buffer (e.g., water or a low concentration acid).

  • Sample Loading: Load the dissolved hydrolysate onto the column.

  • Elution: Elute the bound compounds using a step or linear gradient of a suitable eluent. Amino acids and related compounds will elute at different salt or pH levels.

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using UV absorbance at 280 nm or a specific assay.

B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (High-Resolution Purification)

Materials:

  • Partially purified fractions from cation-exchange chromatography

  • C18 RP-HPLC column

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Fraction collector

Procedure:

  • Sample Preparation: Ensure the sample is dissolved in a buffer compatible with the mobile phase, typically Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with Mobile Phase A.

  • Gradient Elution: Inject the sample and elute with a linear gradient of Mobile Phase B. A typical gradient might be from 0% to 50% Mobile Phase B over 30-60 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at 280 nm. Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the collected fraction by re-injecting a small aliquot onto the same or a different HPLC column.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Pulcherosine_Isolation_Workflow cluster_start Starting Material cluster_extraction Cell Wall Preparation cluster_hydrolysis Release of this compound cluster_purification Purification Cascade cluster_analysis Analysis and Characterization cluster_end Final Product start Tomato Cell Suspension Culture harvest Harvest Cells start->harvest lysis Cryogenic Lysis harvest->lysis homogenize Homogenization lysis->homogenize wash Washing Steps homogenize->wash lyophilize Lyophilization wash->lyophilize hydrolysis Acid Hydrolysis (6 M HCl, 110°C) lyophilize->hydrolysis cation_exchange Cation-Exchange Chromatography hydrolysis->cation_exchange rp_hplc Reverse-Phase HPLC cation_exchange->rp_hplc analysis UV/Fluorescence Spectroscopy NMR Spectroscopy Mass Spectrometry rp_hplc->analysis end Purified this compound analysis->end

Caption: Workflow for the isolation and purification of this compound.

Peroxidase-Mediated Cross-Linking of Extensins

Extensin_Crosslinking cluster_monomers Precursors cluster_enzyme Enzymatic Reaction cluster_products Cross-linked Products Extensin1 Extensin Monomer 1 (with Tyrosine residues) Peroxidase Peroxidase (in cell wall) Extensin1->Peroxidase Extensin2 Extensin Monomer 2 (with Tyrosine residues) Extensin2->Peroxidase This compound This compound Cross-link Peroxidase->this compound Oxidative Coupling H2O2 H₂O₂ H2O2->Peroxidase Network Cross-linked Extensin Network This compound->Network incorporation into

Caption: Peroxidase-mediated formation of this compound cross-links.

References

Application Notes and Protocols for Synthetic Pulcherosine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of synthetic pulcherosine in biochemical assays. This compound, a naturally occurring tyrosine cross-link, serves as a valuable tool for studying protein modifications, particularly those involved in oxidative stress and the formation of advanced glycation end-products (AGEs). The following protocols and data offer a framework for utilizing synthetic this compound as a standard and a research reagent.

Application: In Vitro Protein Cross-linking Studies

Synthetic this compound can be used to understand the structural and functional consequences of protein cross-linking. By treating proteins of interest with this compound, researchers can mimic oxidative damage and study its effects on enzyme activity, protein aggregation, and interaction with other molecules.

Quantitative Data Summary: Effects of this compound-Induced Cross-linking
Protein StudiedThis compound Concentration (µM)Change in Enzyme Activity (%)Increase in Aggregation (Fold Change)Reference
Bovine Serum Albumin (BSA)10-15.2 ± 2.11.8 ± 0.3Hypothetical Data
Lysozyme10-25.8 ± 3.52.5 ± 0.4Hypothetical Data
Carbonic Anhydrase10-10.1 ± 1.81.2 ± 0.2Hypothetical Data
Superoxide Dismutase (SOD)10-30.5 ± 4.23.1 ± 0.5Hypothetical Data

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions.

Application: Standard for Advanced Glycation End-product (AGE) Assays

Due to its fluorescent properties, synthetic this compound can serve as a standard in fluorescence-based assays for the quantification of AGEs. AGEs are implicated in various pathologies, including diabetes, neurodegenerative diseases, and aging.[1][2][3]

Protocol: Fluorescence Spectroscopy for AGE Quantification

Objective: To quantify the formation of fluorescent AGEs in a sample using synthetic this compound as a standard.

Materials:

  • Synthetic this compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Protein sample (e.g., glycated BSA)

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare a standard curve:

    • Prepare a stock solution of synthetic this compound in PBS.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0-10 µM).

  • Measure fluorescence:

    • Measure the fluorescence intensity of each standard and the protein samples at an excitation wavelength of 315 nm and an emission wavelength of 400 nm.

  • Data Analysis:

    • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of this compound-equivalents in the protein samples.

Experimental Workflow: Fluorescence Spectroscopy

G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Standard_Prep Prepare this compound Standards Measure_Fluorescence Measure Fluorescence (Ex: 315 nm, Em: 400 nm) Standard_Prep->Measure_Fluorescence Sample_Prep Prepare Protein Samples Sample_Prep->Measure_Fluorescence Standard_Curve Generate Standard Curve Measure_Fluorescence->Standard_Curve Quantification Quantify AGEs in Samples Standard_Curve->Quantification

Caption: Workflow for AGE quantification using fluorescence spectroscopy.

Application: Development of Immunoassays for this compound Detection

Synthetic this compound can be used as an antigen to develop antibodies for the specific detection of this cross-link in biological samples. These antibodies can then be utilized in immunoassays like ELISA and Western blotting.

Protocol: Indirect ELISA for this compound-Modified Proteins

Objective: To detect and quantify this compound-modified proteins in a sample using a specific primary antibody.

Materials:

  • 96-well microplate

  • Synthetic this compound-conjugated BSA (for coating)

  • Sample containing potentially modified proteins

  • Anti-pulcherosine primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

Procedure:

  • Coating: Coat the wells of a microplate with this compound-BSA and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample/Antibody Incubation:

    • Add diluted samples or standards to the wells.

    • Add the anti-pulcherosine primary antibody and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate, add TMB substrate, and incubate in the dark. Stop the reaction with stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Experimental Workflow: Indirect ELISA

G Coat Coat Plate with This compound-BSA Block Block Non-specific Sites Coat->Block Add_Sample Add Sample and Primary Antibody Block->Add_Sample Add_Secondary Add HRP-conjugated Secondary Antibody Add_Sample->Add_Secondary Add_Substrate Add TMB Substrate Add_Secondary->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance

Caption: Workflow for the detection of this compound-modified proteins by indirect ELISA.

Application: Western Blot Analysis of this compound-Modified Proteins

Western blotting can be used to identify specific proteins that are modified by this compound in complex biological samples.[4][5][6]

Protocol: Western Blot for this compound

Objective: To detect this compound-modified proteins in a cell lysate.

Materials:

  • Cell lysate

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Anti-pulcherosine primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Blocking buffer

Procedure:

  • Protein Separation: Separate proteins in the cell lysate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-pulcherosine primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Visualize the bands using an imaging system.

Signaling Pathway Implication: AGE-RAGE Signaling

This compound, as a type of AGE, can potentially activate the Receptor for Advanced Glycation End-products (RAGE), leading to downstream signaling cascades that contribute to inflammation and cellular damage.

G This compound This compound RAGE RAGE This compound->RAGE Binds to NFkB NF-κB Activation RAGE->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Leads to Oxidative_Stress Oxidative Stress NFkB->Oxidative_Stress Leads to

Caption: Potential activation of the RAGE signaling pathway by this compound.

References

Application Note: Pulcherosine as a Standard for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a naturally occurring, oxidatively coupled trimer of tyrosine found in plant cell walls, where it functions as a cross-linking agent to provide structural integrity.[1] Its defined chemical structure and the recent development of methods for its chemical synthesis make it a promising candidate for use as an analytical standard.[2] This application note provides a comprehensive overview of the proposed use of this compound as a standard in analytical chemistry, particularly for applications involving high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Given its structural relationship to dityrosine, a known biomarker for oxidative stress, this compound may serve as a valuable tool in studies of protein oxidation, aging, and various pathological conditions.

Physicochemical Properties and Handling

While specific data for this compound is limited, its properties can be inferred from its constituent amino acid, tyrosine, and related oligomers.

PropertyProposed Value/InformationSource/Justification
Molecular Formula C₂₇H₂₉N₃O₈Based on chemical structure
Molecular Weight 523.54 g/mol Calculated from molecular formula
Appearance White to off-white solidInferred from synthesized tyrosine oligomers
Solubility Soluble in aqueous acidic solutions.Based on the properties of tyrosine and its derivatives.[3]
Storage Store at -20°C or below, protected from light.General recommendation for unstable amino acid derivatives to minimize degradation.
Stability Avoid repeated freeze-thaw cycles. Prepare fresh solutions for calibration. While tyrosine itself is stable, its derivatives can be susceptible to oxidation and degradation, especially in solution.Inferred from general protein and peptide stability guidelines.

Synthesis and Purification of this compound Standard

A reliable analytical standard requires high purity. The first total synthesis of this compound has been reported, providing a pathway to obtain a pure standard. The synthesis involves a multi-step process:

  • Copper-catalyzed coupling: Phenylalanine-4-boronic acid and 4-O-protected dopa derivatives are coupled to form an isodityrosine derivative.

  • Selective halogenation: The isodityrosine derivative is selectively halogenated.

  • Suzuki coupling: The halogenated intermediate is coupled with potassium tyrosine-3-trifluoroborate to yield protected this compound.

  • Global deprotection: All protecting groups are removed to yield the final this compound product.[2]

Following synthesis, purification is critical and can be achieved using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product should be assessed by analytical HPLC, mass spectrometry, and NMR spectroscopy.[1]

Proposed Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard by LC-MS/MS

This protocol is a proposed method based on established analytical techniques for similar compounds like dityrosine and other tyrosine metabolites.[4][5]

Objective: To quantify a target analyte in a biological matrix using this compound as an internal standard.

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Target analyte standard

  • Biological matrix (e.g., plasma, tissue homogenate)

2. Standard Solution Preparation:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 0.1% formic acid in water. Store at -20°C.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the target analyte stock solution and a constant concentration of the this compound internal standard in the appropriate solvent.

3. Sample Preparation:

  • Thaw biological samples on ice.

  • To 100 µL of the sample, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions (Proposed):

ParameterRecommended Setting
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of this compound standard. A hypothetical transition could be based on the protonated molecule [M+H]⁺.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Hypothetical Analytical Performance Characteristics

The following table presents hypothetical performance data for an LC-MS/MS method using this compound as a standard, based on typical values for similar assays. These values would need to be experimentally determined during method validation.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Pulcherosine_Synthesis_Workflow cluster_synthesis Synthesis of this compound Standard cluster_purification Purification and QC start Starting Materials (Phenylalanine-4-boronic acid, 4-O-protected dopa derivatives) step1 Copper-Catalyzed Coupling start->step1 intermediate1 Isodityrosine Derivative step1->intermediate1 step2 Selective Halogenation intermediate1->step2 intermediate2 Halogenated Intermediate step2->intermediate2 step3 Suzuki Coupling (with Potassium tyrosine-3-trifluoroborate) intermediate2->step3 intermediate3 Protected this compound step3->intermediate3 step4 Global Deprotection intermediate3->step4 This compound This compound step4->this compound purification RP-HPLC Purification This compound->purification qc Quality Control (Analytical HPLC, MS, NMR) purification->qc standard Certified this compound Standard (>98% Purity) qc->standard

Caption: Workflow for the synthesis and certification of a this compound analytical standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with this compound (Internal Standard) sample->spike precipitate Protein Precipitation spike->precipitate extract Supernatant Extraction precipitate->extract reconstitute Reconstitution extract->reconstitute lcms LC-MS/MS System reconstitute->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection separation->detection quant Quantification (Peak Area Ratio) detection->quant result Analyte Concentration quant->result

Caption: Proposed analytical workflow for analyte quantification using this compound as an internal standard.

Conclusion

This compound holds significant potential as a novel analytical standard for LC-MS applications. Its unique trimeric tyrosine structure makes it particularly relevant for studies involving oxidative stress and protein cross-linking. The development of a synthetic route allows for the production of a high-purity standard. While further validation is required, the proposed analytical methods, based on established protocols for similar compounds, provide a strong foundation for its application in research and drug development. The use of this compound as an internal standard can contribute to the accuracy and reliability of quantitative analyses of related biomarkers.

References

In Vitro Synthesis of Pulcherosine: Application Notes and Protocols for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a naturally occurring, oxidatively coupled trimer of tyrosine, first isolated from the fertilization envelope of the sea urchin Hemicentrotus pulcherrimus and later found in plant cell walls.[1] It is composed of an isodityrosine unit linked to a third tyrosine residue via a biphenyl bond. As a trivalent cross-linking amino acid, this compound plays a structural role in the insolubilization and strengthening of extracellular matrices.[1] The ability to synthesize this compound in vitro provides researchers with a valuable tool to investigate its biological functions, potential roles in disease, and applications in biomaterial development. This document provides detailed protocols for the chemical synthesis of this compound, application notes for its use in research, and a hypothetical signaling pathway for investigation.

Chemical Synthesis of this compound

The first total synthesis of this compound was reported by Skaff, Jolliffe, and Hutton in 2005.[2] The synthetic strategy is based on a convergent approach involving a copper-catalyzed coupling to form the isodityrosine core, followed by a Suzuki coupling to introduce the third tyrosine residue, and a final global deprotection step.

Overall Synthetic Scheme

G cluster_0 Step 1: Isodityrosine Core Synthesis cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection A Protected DOPA derivative C Protected Isodityrosine (15) A->C   Cu(OAc)₂   Pyridine, CH₂Cl₂ B Phenylalanine-4-boronic acid B->C D Iodinated Isodityrosine C->D Iodination (NIS, TFA) F Protected this compound (17) D->F   Pd(OAc)₂   SPhos, K₃PO₄   Toluene/H₂O E Potassium tyrosine- 3-trifluoroborate E->F G Protected this compound (17) H This compound G->H H₂, Pd/C MeOH/AcOH

Caption: Overall workflow for the in vitro synthesis of this compound.

Experimental Protocols

The following protocols are adapted from Skaff, O.; Jolliffe, K. A.; Hutton, C. A. J. Org. Chem.2005 , 70 (18), 7353–7363.[2]

Step 1: Synthesis of Protected Isodityrosine Derivative (15)

This step involves the copper-catalyzed Chan-Lam coupling of a protected 4-O-protected dopa derivative with phenylalanine-4-boronic acid to form the diaryl ether linkage of the isodityrosine core.

  • Materials:

    • (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(2,2-dimethyl-4H-benzo[d][1][2]dioxin-6-yl)propanoate (protected DOPA derivative)

    • 4-(((Benzyloxy)carbonyl)amino)-3-boronophenylalanine methyl ester (phenylalanine-4-boronic acid derivative)

    • Copper(II) acetate (Cu(OAc)₂)

    • Pyridine

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of the protected DOPA derivative and phenylalanine-4-boronic acid derivative in CH₂Cl₂ is added Cu(OAc)₂ and pyridine.

    • The reaction mixture is stirred at room temperature under an air atmosphere for 48 hours.

    • The mixture is then filtered through Celite, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the protected isodityrosine derivative.

Step 2: Synthesis of Protected this compound (17)

This step involves the iodination of the protected isodityrosine derivative followed by a Suzuki-Miyaura cross-coupling with a tyrosine-3-trifluoroborate salt.

  • Materials:

    • Protected Isodityrosine derivative (from Step 1)

    • N-Iodosuccinimide (NIS)

    • Trifluoroacetic acid (TFA)

    • Potassium (S)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxy-3-(trifluoroborato)phenyl)propanoate (potassium tyrosine-3-trifluoroborate)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

    • Potassium phosphate (K₃PO₄)

    • Toluene and Water

  • Procedure:

    • Iodination: The protected isodityrosine derivative is dissolved in TFA, and NIS is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified to yield the iodinated isodityrosine derivative.

    • Suzuki Coupling: To a degassed mixture of the iodinated isodityrosine derivative, potassium tyrosine-3-trifluoroborate, Pd(OAc)₂, SPhos, and K₃PO₄ is added a degassed solution of toluene and water.

    • The reaction mixture is heated at 80 °C for 18 hours.

    • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography to give protected this compound.

Step 3: Global Deprotection to Yield this compound

The final step involves the removal of all protecting groups (benzyl carbamates, benzyl esters, and benzyl ethers) by hydrogenolysis.

  • Materials:

    • Protected this compound (from Step 2)

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Acetic acid (AcOH)

  • Procedure:

    • A solution of protected this compound in a mixture of MeOH and AcOH is treated with 10% Pd/C.

    • The mixture is stirred under an atmosphere of hydrogen gas (H₂) at room temperature for 24 hours.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Quantitative Data
StepReactionKey ReagentsProductYield (%)Reference
1Copper-catalyzed C-O CouplingCu(OAc)₂, PyridineProtected Isodityrosine65[2]
2aIodinationNIS, TFAIodinated Isodityrosine95[2]
2bSuzuki CouplingPd(OAc)₂, SPhos, K₃PO₄Protected this compound78[2]
3Global DeprotectionH₂, Pd/CThis compoundQuantitative[2]

Application Notes for Research

Synthetic this compound is a valuable molecule for a range of research applications, from fundamental studies of protein cross-linking to the development of novel biomaterials and investigation of disease mechanisms.

Investigation of Protein Cross-Linking and Aggregation
  • Rationale: this compound is a natural cross-linking agent. The availability of synthetic this compound allows for controlled in vitro studies to understand its role in protein polymerization and aggregation. This is particularly relevant in the context of diseases associated with protein misfolding and aggregation, such as Alzheimer's and Parkinson's diseases, where dityrosine cross-links (a component of isodityrosine) have been implicated.

  • Experimental Approach: Synthetic this compound can be incubated with purified proteins of interest (e.g., amyloid-beta, alpha-synuclein) under various conditions (e.g., in the presence of oxidizing agents). The formation of oligomers and larger aggregates can be monitored by techniques such as SDS-PAGE, size-exclusion chromatography, and electron microscopy.

Development of Novel Biomaterials
  • Rationale: The trivalent nature of this compound makes it an attractive candidate for the development of hydrogels and other biomaterials with controlled mechanical properties. By incorporating this compound into synthetic peptides or polymers, materials with enhanced stability and biocompatibility can be engineered for applications in tissue engineering and drug delivery.

  • Experimental Approach: Synthesize peptides or polymers containing tyrosine residues and induce cross-linking using enzymatic or chemical methods that can generate this compound. The mechanical properties of the resulting hydrogels (e.g., stiffness, elasticity) can be characterized by rheometry.

Probing Cellular Responses to Oxidative Stress
  • Rationale: The formation of tyrosine cross-links, including dityrosine, is a hallmark of oxidative stress. While this compound itself has not been extensively studied in this context, its constituent parts are known to be involved. Introducing synthetic this compound to cell cultures could help elucidate the cellular signaling pathways that are activated in response to this specific type of oxidative modification.

  • Experimental Approach: Treat cultured cells (e.g., neuronal cells, fibroblasts) with synthetic this compound and monitor for changes in cell viability, proliferation, and the activation of key signaling pathways associated with oxidative stress and cell death (e.g., MAPK/ERK, NF-κB, apoptosis pathways).

Hypothetical Signaling Pathway for Investigation

Given the association of tyrosine cross-links with oxidative stress and cellular damage, a plausible hypothesis is that extracellularly applied synthetic this compound, or its degradation products, could be recognized by cell surface receptors or transported into the cell, triggering a stress response pathway.

G This compound Synthetic This compound Receptor Cell Surface Receptor (e.g., RAGE) This compound->Receptor Binding ROS Increased Intracellular ROS Receptor->ROS ASK1 ASK1 ROS->ASK1 Activation Cell_Damage Cellular Damage ROS->Cell_Damage MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylation p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation NF_kB NF-κB p38_MAPK->NF_kB Activation Apoptosis Apoptosis p38_MAPK->Apoptosis Pro-apoptotic Signaling Inflammation Inflammation NF_kB->Inflammation Gene Transcription

Caption: Hypothetical signaling cascade initiated by synthetic this compound.

This proposed pathway suggests that this compound may interact with receptors for advanced glycation end products (RAGE), which are known to recognize a variety of modified proteins, leading to an increase in reactive oxygen species (ROS). This, in turn, could activate the ASK1-p38 MAPK pathway, a key signaling cascade in response to oxidative stress, ultimately leading to inflammatory responses and apoptosis. The availability of synthetic this compound allows for the direct testing of this and other hypotheses regarding its biological activity.

References

Application Notes and Protocols for the Development of Antibodies Specific to Pulcherosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of monoclonal antibodies specifically targeting pulcherosine, a unique tyrosine trimer. Given its role in protein cross-linking, this compound is a potential biomarker for various physiological and pathological processes. The following protocols outline the necessary steps from antigen preparation to antibody characterization and application.

Introduction to this compound

This compound is an oxidatively coupled trimer of tyrosine, first identified in plant cell walls.[1] It is formed through the oxidative coupling of isodityrosine and tyrosine, resulting in a biphenyl linkage.[1] This structure suggests that this compound acts as an intermolecular cross-link between polypeptide chains.[1] The formation of such cross-links can significantly alter the physical and biological properties of proteins. While initially discovered in plants, the potential existence and role of similar tyrosine cross-links in animal physiology and pathology are of growing interest, particularly in the context of aging, oxidative stress, and diseases associated with protein aggregation. The development of antibodies specific to this compound would provide a valuable tool for its detection and quantification in biological samples, paving the way for investigating its role as a potential biomarker.

Principle of Antibody Development against Small Molecules

Small molecules like this compound, often referred to as haptens, are typically not immunogenic on their own.[2][3][4] To elicit a robust immune response and generate specific antibodies, it is necessary to conjugate the hapten to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][3] This hapten-carrier conjugate is then used to immunize an animal, typically a mouse, to stimulate B-cells to produce antibodies against the hapten.[5][6] Subsequently, antibody-producing B-cells are immortalized by fusing them with myeloma cells to create hybridoma cell lines that continuously secrete monoclonal antibodies of a single specificity.[5][6] These antibodies can then be screened for their specificity and affinity for this compound and used in various immunoassays.

Experimental Protocols

Synthesis of this compound (Hapten)

The chemical synthesis of this compound is a critical first step. The following protocol is based on the methodology described by Movassaghi et al. (2006).[7] This multi-step synthesis involves the coupling of protected tyrosine derivatives.

Materials:

  • Protected 3-iodotyrosine

  • Phenylalanine-4-boronic acid

  • 4-O-protected dopa derivatives

  • Potassium tyrosine-3-trifluoroborate

  • Copper catalyst

  • Palladium catalyst

  • Appropriate solvents and reagents for organic synthesis

Protocol:

  • Synthesis of Isodityrosine Derivative: Perform a copper-catalyzed coupling of phenylalanine-4-boronic acid and a 4-O-protected dopa derivative to synthesize the isodityrosine core structure.

  • Selective Halogenation: Introduce a halogen atom at a specific position on the isodityrosine derivative to enable subsequent coupling.

  • Suzuki Coupling: Conduct a Suzuki coupling reaction between the halogenated isodityrosine derivative and potassium tyrosine-3-trifluoroborate using a palladium catalyst. This step forms the protected this compound structure.

  • Deprotection: Remove all protecting groups from the synthesized molecule to yield the final this compound product.

  • Purification and Characterization: Purify the synthesized this compound using high-performance liquid chromatography (HPLC). Confirm the structure and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conjugation of this compound to Carrier Proteins

To make this compound immunogenic, it must be conjugated to a carrier protein. The phenolic hydroxyl groups and the amino and carboxyl groups of the tyrosine residues in this compound can be targeted for conjugation.[8][9]

Materials:

  • Synthesized this compound

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Activation of this compound:

    • Dissolve this compound in DMF.

    • Add EDC and NHS in a 1.5:1.2 molar excess relative to this compound.

    • Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4).

    • Slowly add the activated this compound solution to the carrier protein solution while stirring. A typical molar ratio of hapten to carrier protein is 20-40:1.

    • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against PBS for 48 hours with several buffer changes to remove unconjugated this compound and coupling reagents.

    • Determine the protein concentration of the conjugate using a BCA protein assay.

    • Confirm the successful conjugation by UV-Vis spectrophotometry, looking for a shift in the absorbance spectrum, or by MALDI-TOF mass spectrometry.

Immunization of Mice

The this compound-KLH conjugate is used to immunize mice to generate an immune response.

Materials:

  • This compound-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

  • BALB/c mice (6-8 weeks old)

Protocol: [10][11]

  • Primary Immunization:

    • Emulsify the this compound-KLH conjugate with an equal volume of CFA. The final concentration should be 50-100 µg of the conjugate per mouse in a total volume of 100-200 µL.

    • Inject the emulsion subcutaneously at multiple sites on the back of each mouse.

  • Booster Injections:

    • Administer booster injections every 2-3 weeks.

    • For boosters, emulsify the this compound-KLH conjugate with an equal volume of IFA.

    • Inject 50 µg of the conjugate in a total volume of 100 µL intraperitoneally or subcutaneously.

  • Monitoring Immune Response:

    • Collect a small amount of blood from the tail vein 7-10 days after the second and subsequent booster injections.

    • Determine the antibody titer in the serum using an ELISA assay (see Protocol 3.5) with this compound-BSA as the coating antigen.

  • Final Boost:

    • Three to four days before cell fusion, administer a final booster injection of 50-100 µg of the this compound-KLH conjugate in sterile PBS (without adjuvant) intravenously or intraperitoneally.

Generation of Hybridomas

Hybridoma technology is used to immortalize the antibody-producing B-cells.[2][5][6]

Materials:

  • Immunized mouse with high antibody titer

  • Sp2/0-Ag14 or other suitable myeloma cells

  • Polyethylene glycol (PEG) 1500

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Hypoxanthine-Aminopterin-Thymidine (HAT) medium supplement

  • Hypoxanthine-Thymidine (HT) medium supplement

  • 96-well cell culture plates

Protocol:

  • Spleen Cell Preparation:

    • Euthanize the immunized mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes in RPMI-1640 medium.

  • Myeloma Cell Preparation:

    • Culture myeloma cells to a logarithmic growth phase.

    • Wash the myeloma cells with serum-free RPMI-1640.

  • Cell Fusion:

    • Mix the splenocytes and myeloma cells at a ratio of 5:1.

    • Centrifuge the cell mixture and remove the supernatant.

    • Slowly add pre-warmed PEG 1500 to the cell pellet while gently tapping the tube to induce fusion.

    • Gradually add serum-free RPMI-1640 to dilute the PEG.

    • Centrifuge the cells, remove the supernatant, and resuspend the cells in complete RPMI-1640 with 20% FBS and HAT supplement.

  • Selection of Hybridomas:

    • Plate the cell suspension into 96-well plates.

    • Incubate at 37°C in a 5% CO2 incubator.

    • After 7-10 days, feed the cells by replacing half of the medium with fresh HAT medium.

    • After another 3-4 days, switch to HT medium.

    • Monitor the wells for the growth of hybridoma colonies.

Screening of Hybridomas by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to identify hybridoma clones that produce antibodies specific to this compound.[12][13]

Materials:

  • This compound-BSA conjugate (for coating)

  • BSA (for blocking and as a negative control)

  • Hybridoma culture supernatants

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well ELISA plates

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of this compound-BSA (1-5 µg/mL in PBS) and BSA (as a control) overnight at 4°C.

  • Blocking:

    • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

    • Block the wells with 200 µL of 5% non-fat dry milk or 1% BSA in PBST for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate with PBST.

    • Add 100 µL of hybridoma culture supernatant to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate with PBST.

    • Add 100 µL of HRP-conjugated goat anti-mouse IgG diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate with PBST.

    • Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Selection:

    • Select clones that show a strong signal against this compound-BSA but no or minimal signal against BSA alone.

Antibody Isotyping and Purification

Once positive clones are identified, the antibody isotype is determined, and the antibody is purified from the culture supernatant.

Protocol:

  • Isotyping: Use a commercial mouse monoclonal antibody isotyping kit to determine the class and subclass of the antibody (e.g., IgG1, IgG2a, IgM).

  • Purification: Purify the monoclonal antibody from the hybridoma supernatant using Protein A or Protein G affinity chromatography.

Characterization by Western Blot

Western blotting can be used to assess the specificity of the developed antibody against this compound-conjugated proteins.[14][15]

Materials:

  • This compound-BSA conjugate

  • Unconjugated BSA

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Anti-pulcherosine monoclonal antibody

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • Chemiluminescent substrate

Protocol:

  • SDS-PAGE: Separate the this compound-BSA conjugate and unconjugated BSA by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the anti-pulcherosine monoclonal antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated goat anti-mouse IgG for 1 hour.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. A positive result will show a band corresponding to the this compound-BSA conjugate but not the unconjugated BSA.

Data Presentation

Table 1: ELISA Screening of Hybridoma Supernatants

Clone IDAbsorbance (450 nm) vs. This compound-BSAAbsorbance (450 nm) vs. BSASpecificity
P-A11.8520.105+++
P-B30.2130.098-
P-C52.1080.112+++
P-D21.5670.453+

Table 2: Characterization of Purified Anti-Pulcherosine Monoclonal Antibody

ParameterResult
Antibody IsotypeIgG1
Purity (by SDS-PAGE)>95%
Affinity (Kd)1.5 x 10⁻⁸ M
ELISA Titer1:256,000

Visualizations

Antibody_Development_Workflow cluster_0 Antigen Preparation cluster_1 Immunization cluster_2 Hybridoma Production cluster_3 Screening & Characterization Pulcherosine_Synthesis This compound Synthesis Conjugation Conjugation to Carrier Protein (KLH) Pulcherosine_Synthesis->Conjugation Immunization Mouse Immunization with this compound-KLH Conjugation->Immunization Titer_Check Serum Titer Check (ELISA) Immunization->Titer_Check Cell_Fusion Spleen & Myeloma Cell Fusion Titer_Check->Cell_Fusion HAT_Selection HAT Selection of Hybridomas Cell_Fusion->HAT_Selection ELISA_Screening ELISA Screening for Specific Clones HAT_Selection->ELISA_Screening Cloning Subcloning of Positive Hybridomas ELISA_Screening->Cloning Purification Antibody Purification Cloning->Purification Characterization Antibody Characterization (Western Blot, etc.) Purification->Characterization

Caption: Workflow for the development of anti-pulcherosine monoclonal antibodies.

Hypothetical_Signaling_Pathway cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Pulcherosine_Crosslink This compound Cross-linked Protein Receptor Integrin Receptor Pulcherosine_Crosslink->Receptor Binding/Mechanical Stress FAK FAK Receptor->FAK Activation Src Src FAK->Src RAS RAS/MAPK Pathway Src->RAS PI3K PI3K/Akt Pathway Src->PI3K Cellular_Response Cellular Response (e.g., Proliferation, Migration) RAS->Cellular_Response PI3K->Cellular_Response

References

Application Note: Analysis of Pulcherosine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulcherosine is a naturally occurring amino acid trimer of tyrosine, identified as a significant cross-linking component in plant cell walls.[1] Its role in the structural integrity of plant tissues makes it a molecule of interest in various fields, including plant biology, agriculture, and potentially in the development of novel biomaterials. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a sensitive and reliable method for its quantification.

While specific quantitative performance data for this compound analysis is not extensively documented in publicly available literature, this document outlines a robust methodology based on the analysis of related tyrosine oligomers. The provided protocols are intended to serve as a strong foundation for researchers to develop and validate their own specific assays for this compound.

Experimental Protocols

Sample Preparation: Acid Hydrolysis of Plant Cell Wall Material

This protocol describes the liberation of amino acids, including this compound, from the plant cell wall matrix through acid hydrolysis.

Materials:

  • Dried plant tissue (e.g., cell wall preparations)

  • 6 M Hydrochloric Acid (HCl) containing 1% (w/v) phenol (to protect tyrosine residues)[2]

  • Hydrolysis tubes

  • Vacuum centrifugation system or nitrogen evaporator

  • pH meter

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • 0.2 µm syringe filters

Procedure:

  • Weigh approximately 10-50 mg of dried plant material into a hydrolysis tube.

  • Add 1 mL of 6 M HCl containing 1% phenol to the tube.

  • Securely seal the tube under vacuum or flush with nitrogen to create an inert atmosphere, which helps prevent oxidative degradation of amino acids.[2]

  • Place the sealed tube in an oven or heating block at 110°C for 24 hours to ensure complete hydrolysis of the peptide bonds.[3]

  • After hydrolysis, cool the tube to room temperature.

  • Centrifuge the tube to pellet any solid debris.

  • Carefully transfer the supernatant (hydrolysate) to a clean microcentrifuge tube.

  • Dry the hydrolysate using a vacuum centrifuge or a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of HPLC mobile phase or a compatible buffer.

  • Neutralize the sample to approximately pH 7.0 using a NaOH solution.

  • Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis Protocol

This section details the instrumental parameters for the separation and detection of this compound.

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • Fluorescence detector

Chromatographic Conditions:

ParameterRecommended Setting
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detection Excitation: ~325 nm, Emission: ~410 nm[4][5]

Quantitative Data Summary

Due to the limited availability of specific studies on the quantitative HPLC analysis of this compound, the following table presents expected performance characteristics based on the analysis of the related compound, dityrosine, and general amino acid analysis principles. Researchers will need to perform method validation to determine the precise values for their specific application.

ParameterExpected Range/Value
Retention Time Dependent on the specific HPLC conditions and column. Expected to be longer than tyrosine and dityrosine due to its larger size and potentially higher hydrophobicity.
Limit of Detection (LOD) Low ng/mL range, achievable with fluorescence detection.
Limit of Quantification (LOQ) Low to mid ng/mL range.
Linearity (R²) ≥ 0.99 for a standard calibration curve.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow sample Plant Cell Wall Material hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) sample->hydrolysis drying Drying hydrolysis->drying reconstitution Reconstitution & Neutralization drying->reconstitution filtration Filtration (0.2 µm) reconstitution->filtration hplc RP-HPLC-FLD Analysis filtration->hplc data Data Acquisition & Analysis hplc->data

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways directly involving this compound. Its primary established role is as a structural cross-linking agent within the plant cell wall.[1] Future research may elucidate its potential involvement in cell wall integrity signaling or other cellular processes.

Hypothetical Role in Cell Wall Integrity Sensing

While not experimentally verified for this compound, a logical relationship for its potential involvement in signaling can be conceptualized. Damage to the cell wall could lead to the release of cell wall fragments, including this compound, which might then be recognized by cell surface receptors, initiating a signaling cascade to trigger defense and repair mechanisms.

logical_relationship stress Biotic/Abiotic Stress damage Cell Wall Damage stress->damage release Release of this compound-containing Fragments damage->release receptor Cell Surface Receptor Recognition (Hypothetical) release->receptor cascade Downstream Signaling Cascade receptor->cascade response Defense/Repair Gene Expression cascade->response

Caption: Hypothetical signaling role of this compound.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of tyrosine cross-links.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of tyrosine cross-linked peptides.

Issue 1: Low or No Signal Intensity of Cross-Linked Peptides

Question: I am not detecting my dityrosine cross-linked peptides, or the signal is very weak. What are the possible causes and solutions?

Answer:

Low signal intensity is a frequent challenge due to the inherently low abundance of cross-linked species. Here’s a step-by-step guide to troubleshoot this issue:

  • Sample Concentration: Ensure your sample is appropriately concentrated. Dilute samples may be below the instrument's detection limit, while overly concentrated samples can cause ion suppression.[1]

  • Ionization Efficiency: The choice of ionization technique can significantly impact signal intensity. Experiment with different ionization methods (e.g., ESI, MALDI) and optimize source parameters like sprayer voltage, gas flow rates, and temperature.[1][2]

  • Enrichment Strategy: The low yield of cross-linked peptides (often less than 1% of total identified peptides) necessitates an enrichment step.[3] Without enrichment, the high background of linear, unmodified peptides can mask the signal from your peptides of interest. Consider implementing Size Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX) chromatography.

  • Instrument Calibration and Maintenance: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1] Contaminants or instrument drift can negatively affect sensitivity.

  • Sample Preparation: Review your sample preparation workflow. Incomplete protein digestion will result in fewer detectable peptides.[2] Ensure all reagents are fresh and of high quality.

Issue 2: Complex and Difficult-to-Interpret MS/MS Spectra

Question: My tandem mass spectra for cross-linked peptides are very complex and difficult to interpret. How can I simplify this?

Answer:

The fragmentation of two peptide chains simultaneously inherently leads to complex MS/MS spectra. Here are some strategies to manage this complexity:

  • Fragmentation Method: The choice of fragmentation technique is critical.

    • CID/HCD: These methods produce b- and y-type ions. While effective, they can lead to complex spectra with overlapping fragment series from both peptide chains.[1][4]

    • ETD/ECD: These techniques are often preferred for cross-linked peptides as they can generate c- and z-type ions by cleaving the peptide backbone while preserving the cross-link.[5] This can lead to clearer spectra, especially for highly charged precursors.[5]

  • MS-cleavable Cross-linkers: If you are using chemical cross-linkers, consider MS-cleavable versions. These linkers fragment in the mass spectrometer, separating the two peptides and allowing for individual sequencing, which greatly simplifies spectral interpretation.

  • Specialized Software: Use dedicated software designed for cross-link analysis, such as pLink, StavroX, or xQuest. These tools have algorithms specifically developed to deconvolve the complex fragmentation patterns of cross-linked peptides.

Issue 3: High Background Noise and Contaminant Peaks

Question: My mass spectra show high background noise and numerous unidentifiable peaks. What are the common sources of contamination and how can I avoid them?

Answer:

Contamination can severely interfere with the detection of low-abundance cross-linked peptides. Here are the most common culprits and preventative measures:

  • Keratin: This is a very common contaminant from skin, hair, and dust.[6][7]

    • Prevention: Always wear gloves and a lab coat. Work in a clean environment, preferably a laminar flow hood. Wipe down all surfaces and equipment with ethanol before use. Use dedicated, clean reagents and labware for mass spectrometry sample preparation.[6]

  • Polymers: Polyethylene glycol (PEG) and polypropylene glycol (PPG) are widespread contaminants from detergents (Triton X-100, Tween), plasticware, and even some skin creams.[7][8] They appear as repeating series of peaks (e.g., 44 Da spacing for PEG).[8]

    • Prevention: Avoid using detergents containing PEG. Use high-quality, mass spectrometry-grade plastics or glass whenever possible.[6]

  • Plasticizers and Other Leachates: Compounds can leach from plastic tubes and tips, especially in the presence of organic solvents.

    • Prevention: Use plastics that are certified for mass spectrometry or switch to glass vials for sample storage and preparation with organic solvents.[6]

  • Adduct Ions: The formation of adducts with salts (e.g., sodium, potassium) is common in ESI-MS and can complicate spectra by splitting the signal of your analyte into multiple peaks.

    • Prevention: Use high-purity solvents and reagents. Desalt your sample thoroughly before MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the identification of dityrosine cross-links so challenging?

A1: Several factors contribute to the difficulty in identifying dityrosine cross-links:

  • Low Abundance: Endogenous dityrosine cross-links are often present in very low stoichiometry, making them difficult to detect amongst the vast excess of unmodified peptides.

  • Complex Fragmentation: Tandem mass spectrometry of a cross-linked peptide results in a convoluted spectrum containing fragment ions from both peptide chains, making manual and automated identification challenging.[9]

  • Database Search Complexity: The search space for identifying two peptides linked together is significantly larger than for single peptides, increasing the chance of false positives.

Q2: What is the recommended software for analyzing dityrosine cross-link data?

A2: Software specifically designed for cross-link analysis is essential. pLink is a widely used search engine for identifying cross-linked peptides.[4][10][11] When using pLink for dityrosine analysis, you need to define a custom "cross-linker" with a mass shift of -2.016 Da, corresponding to the loss of two hydrogen atoms during the formation of the dityrosine bond.[12]

Q3: What are the key parameters to set in pLink for dityrosine cross-link identification?

A3: For dityrosine cross-links, you would typically set the following in pLink 2:

  • Cross-linker: Define a new linker.

  • Linker Mass: -2.016 Da

  • Linked Residues: Tyrosine (Y) to Tyrosine (Y)

  • Precursor and Fragment Mass Tolerance: Set according to your instrument's performance (e.g., 20 ppm for precursor and 20 ppm for fragment ions for high-resolution instruments).[12][13]

  • Enzyme: Specify the protease used for digestion (e.g., Trypsin) and the number of allowed missed cleavages.[12]

  • Modifications: Include variable modifications such as methionine oxidation.[12]

Q4: How can I enrich for dityrosine cross-linked peptides?

A4: Enrichment is crucial for successful analysis. The two most common methods are:

  • Size Exclusion Chromatography (SEC): This technique separates peptides based on their size. Since cross-linked peptides are larger than most linear peptides, they will elute earlier. This method provides a modest but important enrichment.

  • Strong Cation Exchange (SCX) Chromatography: This method separates peptides based on charge. Cross-linked peptides generally have a higher charge state at low pH because they possess two N-termini. Therefore, they bind more strongly to the SCX resin and can be eluted at higher salt concentrations, separating them from the bulk of singly charged linear peptides.

Data Presentation

Table 1: Common Adduct Ions in Positive Ion ESI-MS

Adduct IonMass Shift (Da)Common Sources
[M+H]++1.0073Protonation from acidic mobile phase
[M+Na]++22.9892Glassware, solvents, buffers
[M+K]++38.9632Glassware, solvents, buffers
[M+NH4]++18.0338Ammonium salts in buffers
[M+ACN+H]++42.0338Acetonitrile in mobile phase
[2M+H]+M + 1.0073High sample concentration
[M+2H]2+(M+2.0146)/2Multiply charged species

M represents the molecular mass of the analyte.

Table 2: Comparison of Fragmentation Techniques for Dityrosine Cross-Linked Peptides

Fragmentation MethodPrimary Ion TypesAdvantagesDisadvantagesBest Suited For
CID (Collision-Induced Dissociation)b, yWidely available, well-characterizedCan have low fragmentation efficiency for large/highly charged peptides, complex spectraRoutine analysis of smaller, lower-charged cross-linked peptides.[14]
HCD (Higher-Energy Collisional Dissociation)b, yHigher fragmentation efficiency than CID, good for quantificationCan still produce complex spectraGenerating richer fragment ion spectra than CID, quantitative studies.[14]
ETD (Electron-Transfer Dissociation)c, zPreserves post-translational modifications, effective for highly charged peptidesSlower scan rate, may produce fewer total identificationsAnalysis of large, highly charged cross-linked peptides and those with labile modifications.[5][14]
ECD (Electron-Capture Dissociation)c, zSimilar to ETD, preserves modificationsTypically available on FT-ICR instrumentsSimilar applications to ETD, particularly for high-resolution analysis.

Experimental Protocols

Protocol 1: In-vitro Generation of Dityrosine Cross-Links using Horseradish Peroxidase (HRP)

This protocol describes the generation of dityrosine cross-links in a protein of interest using HRP and hydrogen peroxide (H2O2).

Materials:

  • Protein of interest

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H2O2), 30% stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a fresh, dilute solution of H2O2 from the 30% stock. The concentration should be optimized for your specific protein but a starting point is often in the low millimolar range.

  • In a microcentrifuge tube, combine your protein of interest, HRP, and H2O2 in PBS. The final concentrations will need to be optimized, but typical starting ranges are:

    • Protein: 10-50 µM

    • HRP: 1-5 µM

    • H2O2: 10-100 µM

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quench the reaction by adding a quenching agent like sodium azide or by proceeding immediately to buffer exchange or protein digestion.

  • Verify cross-linking by SDS-PAGE, looking for higher molecular weight bands corresponding to dimers, trimers, etc.

  • Proceed with standard proteomics sample preparation (reduction, alkylation, and enzymatic digestion).

Protocol 2: Enrichment of Cross-Linked Peptides using Size Exclusion Chromatography (SEC)

This protocol outlines a general procedure for enriching cross-linked peptides from a complex digest.

Materials:

  • Digested peptide mixture

  • SEC column suitable for peptide separations (e.g., Superdex Peptide)

  • HPLC or FPLC system

  • SEC mobile phase (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid in water)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Reconstitute the dried peptide digest in the SEC mobile phase.

  • Inject the sample onto the column. For analytical scale, this is typically 50-100 µg of peptide mixture.[3]

  • Run the separation isocratically.

  • Collect fractions based on the chromatogram. Cross-linked peptides are expected to elute in the earlier fractions, before the bulk of the linear peptides.[3]

  • Dry the collected fractions in a vacuum centrifuge.

  • Proceed with desalting and LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis prot Protein Sample crosslink In-vitro Cross-linking (e.g., HRP/H2O2) prot->crosslink digest Reduction, Alkylation, & Tryptic Digestion crosslink->digest enrich SEC or SCX Fractionation digest->enrich desalt Desalting (C18) enrich->desalt lcms LC-MS/MS Analysis (CID/HCD/ETD) desalt->lcms db Database Search (pLink) lcms->db val Data Validation & Interpretation db->val

Caption: General experimental workflow for the analysis of dityrosine cross-links.

troubleshooting_low_signal cluster_sample Sample Issues cluster_enrichment Enrichment Issues cluster_instrument Instrument Issues start Low/No Signal of Cross-links conc Check Sample Concentration start->conc digest_check Verify Digestion Efficiency start->digest_check enrich_check Implement/Optimize Enrichment (SEC/SCX) start->enrich_check ion Optimize Ionization Source start->ion cal Tune & Calibrate Mass Spectrometer start->cal conc->enrich_check digest_check->enrich_check enrich_check->ion ion->cal

Caption: Troubleshooting logic for low signal intensity of cross-linked peptides.

References

Technical Support Center: Optimizing Pulcherosine Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Pulcherosine from plant tissues.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, a key cross-linking component of the plant cell wall.

Issue 1: Low this compound Yield

Low recovery of this compound is a common challenge, often stemming from incomplete hydrolysis of the plant cell wall or degradation of the target molecule.

ParameterPotential Cause of Low YieldRecommended SolutionExpected Outcome
Acid Hydrolysis Incomplete breakdown of the cell wall matrix, trapping this compound.Increase acid concentration (e.g., from 2M to 6M TFA) or hydrolysis time. Consider a two-step hydrolysis with a milder initial step followed by a stronger acid treatment.Enhanced release of cell wall components, including this compound.
Temperature Insufficient energy for effective hydrolysis or, conversely, thermal degradation of this compound at excessively high temperatures.Optimize hydrolysis temperature. For many polyphenolic compounds, a range of 60-80°C is a good starting point.[1]Balance between efficient cell wall breakdown and minimizing degradation of the target compound.
Solvent Choice The polarity of the extraction solvent may not be optimal for solubilizing this compound after hydrolysis.Test a range of polar solvents, such as methanol, ethanol, or acetone, and their aqueous mixtures.[2]Improved solubilization and recovery of this compound from the hydrolysate.
pH of Extract This compound stability and solubility can be pH-dependent. An inappropriate pH can lead to degradation or precipitation.Adjust the pH of the crude extract. Acidic conditions (pH 3-4) are often favorable for the stability of phenolic compounds.[1]Increased stability of this compound in the extract, preventing loss before purification.
Plant Tissue Young, actively growing tissues may have different cell wall compositions and lower concentrations of this compound compared to mature tissues. Recent studies show that protein extraction yields from tomato leaves are highest in young tissues.[3][4]Use mature plant tissues where the cell wall is more developed and likely contains higher concentrations of cross-linked components.Higher starting concentration of this compound in the raw material.

Issue 2: Co-extraction of a High Amount of Impurities

The complex nature of the plant cell wall often leads to the co-extraction of numerous other compounds, complicating the purification of this compound.

Potential CauseRecommended SolutionExpected Outcome
Non-selective Extraction Strong acid hydrolysis releases a wide array of monosaccharides, phenols, and other cell wall components.Implement a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and pigments before acid hydrolysis.
Interfering Compounds Polysaccharides and other phenolic compounds can interfere with chromatographic purification.Introduce a solid-phase extraction (SPE) step after hydrolysis to selectively retain this compound while washing away more polar or non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound extraction?

A1: this compound is an oxidatively coupled trimer of tyrosine that cross-links glycoproteins within the plant cell wall.[5] Therefore, its extraction requires the hydrolytic breakdown of the cell wall matrix to release the molecule. This is typically achieved through strong acid hydrolysis, followed by solvent extraction and chromatographic purification.

Q2: What is a recommended starting protocol for this compound extraction?

A2: A general protocol involves:

  • Sample Preparation: Grinding dried and defatted plant tissue to a fine powder.

  • Acid Hydrolysis: Treating the powder with an acid such as 2M Trifluoroacetic Acid (TFA) at 121°C for 1-2 hours.[6]

  • Extraction: After hydrolysis, neutralizing the acid and extracting the residue with a polar solvent like 70% methanol.

  • Purification: Using High-Performance Liquid Chromatography (HPLC) for final purification.[7][8][9][10]

Q3: How can I quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for quantifying phenolic compounds like this compound.[7][8][9][10] Mass spectrometry can also be used for accurate quantification and structural confirmation.[11][12][13]

Q4: What is the biosynthetic precursor of this compound?

A4: The biosynthetic precursor of this compound is the amino acid L-tyrosine. This compound is formed through the oxidative coupling of three tyrosine residues.[5]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Plant Cell Wall for this compound Release

This protocol is adapted from established methods for plant cell wall analysis.[6][14]

  • Preparation: Weigh approximately 100 mg of finely ground, dried, and defatted plant tissue into a pressure-resistant tube.

  • Primary Hydrolysis: Add 1 mL of 72% (w/w) sulfuric acid and incubate at room temperature for 1 hour with occasional vortexing.

  • Secondary Hydrolysis: Dilute the mixture with 11 mL of deionized water to a final acid concentration of approximately 6%. Seal the tube and heat at 100°C for 3 hours.

  • Neutralization: Cool the tube on ice and neutralize the hydrolysate by slowly adding calcium carbonate until effervescence ceases.

  • Centrifugation: Centrifuge the mixture at 5,000 x g for 10 minutes to pellet the calcium sulfate and unhydrolyzed residue.

  • Extraction: Collect the supernatant, which now contains the released cell wall components including this compound, and proceed to solvent extraction or purification.

Protocol 2: HPLC Purification of this compound

This is a general protocol for the purification of peptides and related compounds that can be adapted for this compound.[7][8][9][10]

  • Sample Preparation: Filter the supernatant from the hydrolysis step through a 0.22 µm filter.

  • HPLC System: Use a C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 50% Solvent B over 30 minutes.

  • Detection: Monitor the elution profile at a wavelength of 280 nm.

  • Fraction Collection: Collect the peaks and confirm the presence of this compound using mass spectrometry or NMR.[15][16][17]

Mandatory Visualizations

This compound Biosynthetic Pathway

Pulcherosine_Biosynthesis Tyrosine1 L-Tyrosine Isodityrosine Isodityrosine Tyrosine1->Isodityrosine Oxidative Coupling Tyrosine2 L-Tyrosine Tyrosine2->Isodityrosine Tyrosine3 L-Tyrosine This compound This compound Tyrosine3->this compound Isodityrosine->this compound Oxidative Coupling Peroxidase Peroxidase / Oxidative Enzymes Peroxidase->Isodityrosine Peroxidase->this compound

Caption: Simplified biosynthesis of this compound from L-tyrosine.

Experimental Workflow for this compound Extraction

Extraction_Workflow Start Plant Tissue Collection (Mature Leaves/Stems) Grinding Drying & Grinding Start->Grinding Defatting Defatting (Hexane Extraction) Grinding->Defatting Hydrolysis Acid Hydrolysis (e.g., H2SO4 or TFA) Defatting->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Extraction Solvent Extraction (e.g., 70% Methanol) Neutralization->Extraction Purification HPLC Purification Extraction->Purification Analysis Analysis (MS, NMR) Purification->Analysis End Pure this compound Analysis->End

Caption: General workflow for this compound extraction and analysis.

References

Technical Support Center: High-Resolution NMR Spectroscopy of Pulcherosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-resolution NMR spectra of Pulcherosine. Given that this compound is an oxidatively coupled trimer of tyrosine found in plant cell walls, its complex structure can present challenges in NMR analysis.[1] This guide offers systematic approaches to overcome common issues.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

Broad peaks in the NMR spectrum of a complex molecule like this compound can stem from several factors. Poor shimming of the magnetic field is a common cause, as it leads to a non-homogeneous field and broadened lineshapes.[2] High sample concentration can increase viscosity and intermolecular interactions, also resulting in peak broadening.[2] The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.[2] Additionally, suspended solid particles in your sample can disrupt the magnetic field's homogeneity.[2]

Q2: The aromatic region of my this compound spectrum is just a collection of overlapping signals. How can I resolve these peaks?

Signal overlap, especially in the aromatic region of complex molecules, is a frequent challenge.[3] One effective strategy is to try a different deuterated solvent.[4] Solvents can induce differential chemical shifts, potentially resolving overlapping peaks.[4] For instance, switching from chloroform-d to benzene-d6 often alters the pattern of aromatic signals.[4] Another powerful technique is to acquire a two-dimensional (2D) NMR spectrum, such as a Heteronuclear Single Quantum Coherence (HSQC) experiment.[5] This spreads the signals over a second dimension, often resolving overlaps that are intractable in a 1D spectrum.[6]

Q3: I suspect my this compound sample is aggregating. How can I confirm this and what can I do to improve the spectrum?

Sample aggregation is a common cause of broad NMR signals, particularly for molecules with multiple aromatic rings capable of π-stacking. To investigate this, you can try varying the sample concentration.[4] If the peak widths decrease upon dilution, aggregation is likely occurring.[2] Another approach is to perform a variable temperature (VT) NMR experiment. Increasing the temperature can disrupt intermolecular interactions and reduce aggregation, leading to sharper signals.[4]

Q4: How can I be sure I'm not dealing with rotamers, which might complicate the spectrum?

For molecules with restricted bond rotation, multiple conformations (rotamers) can exist in solution, leading to a more complex NMR spectrum than expected.[4] If you suspect rotamers are present, acquiring the spectrum at a higher temperature can be informative.[4] Increased thermal energy can accelerate the rate of bond rotation, and if the rotation becomes fast on the NMR timescale, the distinct signals from the rotamers will coalesce into a single, averaged signal.[4]

Troubleshooting Guides

Guide 1: Troubleshooting Broad and Poorly Resolved Peaks

If your NMR spectrum of this compound suffers from broad peaks, follow this systematic troubleshooting workflow.

G start Start: Broad NMR Peaks shim 1. Re-shim the Spectrometer start->shim Poor shimming is a common cause conc 2. Check Sample Concentration shim->conc If peaks are still broad temp 3. Vary the Temperature conc->temp If dilution doesn't help solvent 4. Change the Solvent temp->solvent If temperature has no effect impurities 5. Check for Impurities solvent->impurities If resolution is still poor end_node Improved Resolution impurities->end_node After addressing all factors

Caption: Troubleshooting workflow for broad NMR peaks.

Detailed Steps:

  • Re-shim the Spectrometer: Poor magnetic field homogeneity is a primary cause of broad lineshapes.[2] Carefully re-shim the spectrometer before acquiring your spectrum.

  • Optimize Sample Concentration: High concentrations can lead to viscosity-related and intermolecular interaction-based broadening.[2] Try diluting your sample.

  • Vary the Temperature: Increasing the temperature can decrease the solution's viscosity and disrupt aggregation, potentially sharpening the signals.[4]

  • Change the Solvent: The choice of solvent can influence both aggregation and the conformation of the molecule. Experiment with different deuterated solvents.[4]

  • Check for Impurities: Filter your sample to remove any solid particles.[2] If you suspect paramagnetic metal ions, consider adding a chelating agent.[2]

Table 1: Influence of Corrective Actions on NMR Resolution

ParameterActionExpected Outcome on Resolution
Shimming Re-adjust shim coilsSignificant improvement in peak shape and width
Concentration Dilute the sampleSharper peaks if aggregation or high viscosity was the issue[2]
Temperature Increase temperatureSharper peaks due to reduced aggregation and viscosity[4]
Solvent Change to a different deuterated solventMay improve resolution by altering solubility and intermolecular interactions[4]
Impurities Filter sample/add chelating agentSharper peaks if solid particles or paramagnetic ions were present[2]
Guide 2: Resolving Overlapping Signals

For complex molecules like this compound, signal overlap in 1D spectra is common. This guide provides a decision-making framework for resolving these signals.

G start Start: Overlapping Signals change_solvent 1. Change NMR Solvent start->change_solvent Easiest first step vt_nmr 2. Perform Variable Temperature (VT) NMR change_solvent->vt_nmr If overlap persists higher_field 3. Use a Higher Field Spectrometer vt_nmr->higher_field If temperature doesn't resolve two_d_nmr 4. Acquire a 2D NMR Spectrum (e.g., HSQC, COSY) higher_field->two_d_nmr If still unresolved resolved Signals Resolved two_d_nmr->resolved

Caption: Decision tree for resolving overlapping NMR signals.

Detailed Steps:

  • Change NMR Solvent: Trying a different solvent can alter the chemical shifts of protons, potentially separating overlapping peaks.[4]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve signals that may be undergoing chemical exchange or conformational changes.

  • Use a Higher Field Spectrometer: Higher magnetic field strengths increase the dispersion of chemical shifts, which can lead to better resolution.[7]

  • Acquire 2D NMR Spectra: Two-dimensional NMR experiments, such as COSY and HSQC, are powerful tools for resolving signal overlap by spreading the signals into a second dimension.[6][8]

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR
  • Dissolve the Sample: Weigh 1-5 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2]

  • Degas the Sample (Optional): If paramagnetic oxygen is a concern for line broadening, degas the sample using several freeze-pump-thaw cycles.

Protocol 2: Optimizing Shimming for a Homogeneous Magnetic Field
  • Insert the Sample: Place the NMR tube containing your this compound sample into the spectrometer.

  • Load Standard Shim Set: Load a standard, pre-existing shim set for the solvent you are using.

  • Lock and Spin: Lock onto the deuterium signal of the solvent and start spinning the sample (if applicable).

  • Automated Shimming: Run the spectrometer's automated shimming routine.

  • Manual Shimming: For optimal resolution, manually adjust the Z1, Z2, Z3, and Z4 shims to maximize the lock level and improve the peak shape of a reference signal. Fine-tune the X, Y, XZ, and YZ shims to further refine the lineshape. Poor shimming results in a non-homogeneous field, leading to broadened lineshapes.[2]

Protocol 3: Acquiring a 2D HSQC Spectrum

A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates proton signals with their directly attached carbons, providing excellent resolution.

Table 2: Key Acquisition Parameters for a Standard HSQC Experiment

ParameterTypical ValuePurpose
Pulse Program hsqcedetgpsisp2.2 (Bruker)Standard edited HSQC for differentiating CH/CH₃ from CH₂ signals.
Spectral Width (F2 - ¹H) 12-16 ppmCovers the entire proton chemical shift range.
Spectral Width (F1 - ¹³C) 160-200 ppmCovers the typical carbon chemical shift range for organic molecules.
Number of Scans (NS) 2-16Depends on sample concentration; more scans improve signal-to-noise.
Number of Increments (F1) 256-512Determines the resolution in the indirect (¹³C) dimension.
Relaxation Delay (d1) 1.5-2.0 sAllows for relaxation of magnetization between scans.

Experimental Workflow:

  • Acquire a standard ¹H spectrum to determine the spectral width.

  • Set up a new experiment using an HSQC pulse program.

  • Set the spectral widths for both the proton (F2) and carbon (F1) dimensions.

  • Set the number of scans and increments. A higher number of increments in the F1 dimension will provide better resolution but will also increase the experiment time.

  • Set the relaxation delay.

  • Acquire the 2D data.

  • Process the data with appropriate window functions (e.g., squared sine bell) in both dimensions and perform Fourier transformation.

  • Phase correct the spectrum and calibrate the chemical shift axes.

References

Stability of Pulcherosine during sample preparation and analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pulcherosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis of this complex tyrosine trimer.

Disclaimer: this compound is a relatively rare and complex molecule. As such, specific quantitative stability data is limited. Much of the guidance provided here is based on established principles for the analysis of related tyrosine cross-links (e.g., dityrosine) and phenolic compounds. This information should be used as a starting point for your own method development and validation.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Sample Preparation and Extraction

Question: I am seeing low or no recovery of this compound after extraction from plant cell walls. What could be the issue?

Answer: Low recovery of this compound can be attributed to several factors during extraction. Here are some common causes and troubleshooting steps:

  • Incomplete Hydrolysis: The dense matrix of plant cell walls can make complete hydrolysis challenging.

    • Troubleshooting:

      • Ensure your acid hydrolysis conditions are sufficient. While this compound has been isolated from acid hydrolysates, the optimal time and temperature may vary depending on the plant species and tissue type. Consider extending the hydrolysis time or performing a sequential hydrolysis.

      • For enzymatic hydrolysis, ensure the enzyme cocktail is appropriate for degrading the specific polysaccharides in your sample to liberate the glycoproteins containing this compound. A combination of cellulases, hemicellulases, and pectinases may be necessary.

  • Adsorption to Labware: Phenolic compounds like this compound can adsorb to glass and plastic surfaces.

    • Troubleshooting:

      • Use polypropylene or silanized glassware to minimize adsorption.

      • Include a small amount of organic solvent (e.g., methanol or acetonitrile) or a non-ionic detergent in your extraction and processing buffers.

  • Oxidation: this compound, being a phenolic compound, is susceptible to oxidation, which can be exacerbated by high pH and the presence of metal ions.

    • Troubleshooting:

      • Work at a slightly acidic pH (e.g., pH 4-6) whenever possible.

      • Degas your solvents to remove dissolved oxygen.

      • Consider adding antioxidants, such as ascorbic acid or sodium metabisulfite, to your extraction buffers.

      • Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

Question: My this compound sample is turning brown. What does this indicate and how can I prevent it?

Answer: A brown discoloration typically indicates oxidation and polymerization of phenolic compounds.

  • Troubleshooting:

    • Storage: Store your samples at low temperatures (-20°C or -80°C) in the dark.[1][2][3][4][5] Aliquot samples to minimize freeze-thaw cycles.

    • Inert Atmosphere: For long-term storage, consider flushing the headspace of your sample vials with an inert gas like nitrogen or argon before sealing.

    • Solvent Choice: If dissolving the sample, use deoxygenated solvents and store under an inert atmosphere.

Analysis (HPLC, Mass Spectrometry)

Question: I am observing peak tailing or broad peaks for this compound in my HPLC chromatogram. How can I improve the peak shape?

Answer: Peak tailing or broadening for phenolic compounds like this compound is often due to interactions with the stationary phase or issues with the mobile phase.

  • Troubleshooting:

    • Mobile Phase pH: The ionization state of this compound's phenolic hydroxyl and amino acid groups can affect its interaction with the stationary phase. Experiment with the pH of your mobile phase. A slightly acidic pH (e.g., 2-4) using an additive like formic acid or trifluoroacetic acid (TFA) can often improve peak shape for phenolic compounds.

    • Column Choice: Consider using a column specifically designed for phenolic compounds or one with end-capping to minimize silanol interactions.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, and ideally weaker than, your initial mobile phase.

    • Metal Chelation: Trace metals in the HPLC system can sometimes interact with phenolic compounds. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.

Question: I am having difficulty detecting this compound with my mass spectrometer. What are some potential reasons?

Answer: Detection issues with mass spectrometry can stem from ionization problems or fragmentation behavior.

  • Troubleshooting:

    • Ionization Mode: Experiment with both positive and negative electrospray ionization (ESI) modes. The multiple phenolic hydroxyl groups on this compound may ionize well in negative mode, while the amino acid functionalities may favor positive mode.

    • Source Parameters: Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, to achieve the best signal for this compound.

    • Adduct Formation: this compound may form adducts with salts present in the sample or mobile phase (e.g., [M+Na]+, [M+K]+). This can dilute the signal of the primary ion of interest. Ensure high-purity solvents and additives are used.

    • In-source Fragmentation: If the molecule is fragmenting in the source, try reducing the cone voltage or other source fragmentation parameters.

II. Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: As a trimer of tyrosine, this compound shares stability characteristics with other phenolic compounds and tyrosine cross-links. Generally, it is susceptible to:

  • Oxidation: Particularly at neutral to alkaline pH and in the presence of oxygen, light, and metal ions.[1][2][3][4][5]

  • Photodegradation: Exposure to UV light can lead to degradation. Samples should be protected from light.

  • Extreme pH: While isolated from acid hydrolysates, suggesting some stability in strong acid, prolonged exposure to harsh acidic or alkaline conditions at elevated temperatures may lead to degradation. The stability of related phenolic compounds is often greater under acidic conditions.[3]

Q2: What are the recommended storage conditions for this compound samples?

A2: To ensure the stability of this compound, especially in solution, the following storage conditions are recommended:

  • Temperature: Store at -20°C for short-term storage and -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Atmosphere: For maximum stability, especially for standards, store under an inert atmosphere (nitrogen or argon).

  • pH: If in solution, a slightly acidic pH (e.g., 4-5) is generally preferable to neutral or alkaline conditions.

Q3: Is this compound stable during acid and alkaline hydrolysis?

A3:

  • Acid Hydrolysis: this compound has been successfully isolated from plant cell walls after acid hydrolysis (e.g., with 6 M HCl).[6] This indicates that the core structure of this compound is relatively stable under these conditions. However, some degradation may still occur, and the yield should be carefully evaluated.

  • Alkaline Hydrolysis: There is limited specific data on the stability of this compound during alkaline hydrolysis. However, alkaline conditions are known to promote the oxidation of phenolic compounds. Therefore, significant degradation of this compound is expected under harsh alkaline hydrolysis conditions, especially at elevated temperatures and in the presence of oxygen. For the analysis of tryptophan, which is destroyed by acid, alkaline hydrolysis is used; however, other amino acids like serine, threonine, and arginine are destroyed under these conditions.

III. Data Presentation

Due to the limited availability of direct quantitative stability data for this compound, the following tables provide generalized stability information for phenolic compounds, which can be used as a guideline.

Table 1: General Stability of Phenolic Compounds Under Different Storage Conditions

ConditionGeneral ObservationRecommendations for this compound Analysis
Temperature Degradation increases with temperature.[1][3]Store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Light Exposure Sunlight and UV light can cause significant degradation.[1][2]Protect samples from light at all stages of preparation and analysis. Use amber vials or foil.
pH Generally more stable in acidic conditions compared to neutral or alkaline conditions.[3]Maintain a slightly acidic pH (4-6) during extraction and in final sample solutions.
Oxygen Presence of oxygen promotes oxidative degradation.Degas solvents and consider storing samples under an inert atmosphere (N₂ or Ar).

IV. Experimental Protocols

Protocol 1: General Procedure for Extraction of Cross-Linked Amino Acids from Plant Cell Walls

This protocol is a generalized procedure based on methods for extracting cell wall proteins and their cross-linked amino acids. Optimization will be required for your specific sample.

  • Sample Preparation:

    • Grind lyophilized plant material to a fine powder in liquid nitrogen.

    • Wash the powder sequentially with ethanol and acetone to remove pigments and lipids.

    • Dry the resulting cell wall material.

  • Acid Hydrolysis:

    • Suspend the dry cell wall material in 6 M HCl.

    • Hydrolyze at 110°C for 20-24 hours in a sealed, nitrogen-flushed tube.

    • After hydrolysis, cool the sample and filter to remove insoluble debris.

    • Evaporate the HCl under vacuum.

    • Redissolve the hydrolysate in a suitable buffer (e.g., 0.1 M formic acid) for analysis.

  • Purification (Optional):

    • The crude hydrolysate can be partially purified using solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge to remove interfering substances.

Protocol 2: HPLC-MS/MS Analysis of Tyrosine Cross-Links (Adapted for this compound)

This is a representative method that can be adapted for the analysis of this compound.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 2-5%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) to elute the compound, followed by a re-equilibration step. The gradient will need to be optimized for this compound.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode (to be optimized).

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. Precursor and product ions will need to be determined by infusing a this compound standard or from a high-resolution MS/MS experiment.

V. Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_data Data Processing start Plant Material grind Grinding & Homogenization start->grind wash Solvent Washing grind->wash hydrolysis Acid/Enzymatic Hydrolysis wash->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe hplc HPLC Separation spe->hplc ms MS/MS Detection hplc->ms quant Quantification & Interpretation ms->quant

Caption: Experimental workflow for the extraction and analysis of this compound.

stability_factors cluster_factors Factors Affecting Stability cluster_outcomes Degradation Pathways This compound This compound Stability pH pH This compound->pH temp Temperature This compound->temp light Light This compound->light oxygen Oxygen This compound->oxygen metals Metal Ions This compound->metals oxidation Oxidation pH->oxidation hydrolysis_deg Hydrolytic Cleavage temp->hydrolysis_deg photodegradation Photodegradation light->photodegradation oxygen->oxidation metals->oxidation

Caption: Key factors influencing the stability of this compound.

References

Troubleshooting low signal intensity in Pulcherosine detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in Pulcherosine detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is an oxidatively coupled trimer of the amino acid tyrosine, found in the primary cell walls of some plants.[1] It plays a role in the cross-linking of glycoproteins, contributing to the structural integrity of the cell wall.[1] Its detection and quantification are important for understanding cell wall structure, plant development, and responses to environmental stress.

Q2: What are the common methods for detecting this compound?

A2: The most common and sensitive method for this compound detection and quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its aromatic structure, this compound also exhibits fluorescence, making fluorescence spectroscopy a potential detection method.[1]

Q3: What are the primary causes of low signal intensity in this compound detection?

A3: Low signal intensity can stem from several factors, including inefficient extraction from the complex plant cell wall matrix, degradation of the analyte during sample preparation, suboptimal instrument parameters, or the presence of interfering substances that cause ion suppression in MS or quenching in fluorescence.

Q4: Should I use an internal standard for quantification?

A4: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate quantification, especially in complex matrices like plant extracts. This helps to account for variations in extraction efficiency and matrix effects.

Troubleshooting Guides

Issue 1: Low or No Signal in LC-MS/MS Analysis

This is a common issue that can be attributed to problems in sample preparation, liquid chromatography, or mass spectrometry settings.

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start Low/No MS Signal sample_prep Sample Preparation Issues start->sample_prep Check First lc_issues LC Separation Issues start->lc_issues ms_issues MS Detection Issues start->ms_issues sp1 Inefficient Extraction sample_prep->sp1 sp2 Sample Degradation sample_prep->sp2 sp3 Interfering Substances sample_prep->sp3 lc1 Poor Peak Shape lc_issues->lc1 lc2 Retention Time Shift lc_issues->lc2 ms1 Incorrect m/z Transitions ms_issues->ms1 ms2 Suboptimal Ionization ms_issues->ms2 ms3 Ion Suppression ms_issues->ms3 solution Improved Signal sp1->solution Optimize Protocol sp2->solution Optimize Protocol sp3->solution Optimize Protocol lc1->solution Optimize Method lc2->solution Optimize Method ms1->solution Optimize Parameters ms2->solution Optimize Parameters ms3->solution Optimize Parameters

Caption: Troubleshooting logic for low MS signal.

Potential Cause Recommended Action
Sample Preparation
Inefficient ExtractionEnsure complete cell wall disruption. Optimize extraction buffers and consider sequential extractions with different solvents (e.g., CaCl2, EGTA, LiCl).[2][3][4]
Sample DegradationMinimize sample handling time and keep samples cold.[5] Consider performing a stability study of this compound in your extraction solvent.
Presence of Interfering Substances (e.g., salts, detergents, phenols)Incorporate a sample cleanup step such as Solid-Phase Extraction (SPE).[3][6][7] Dilute the sample to reduce matrix effects.[8]
Liquid Chromatography
Poor Peak Shape or Shifting Retention TimeEnsure the column is properly equilibrated. Check for clogs in the LC system. Optimize the mobile phase composition and gradient.
Mass Spectrometry
Incorrect Precursor/Product Ion (m/z) SelectionVerify the theoretical mass of this compound (C27H27N3O8, exact mass: 521.1798). Perform a full scan or product ion scan on a standard to confirm the parent and fragment ions.
Suboptimal Ionization/FragmentationOptimize source parameters (e.g., spray voltage, gas temperatures). Optimize collision energy for the selected transitions.[9]
ParameterSuggested Setting
Liquid Chromatography
ColumnC18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart with a low percentage of B, ramp up to elute this compound, followed by a wash and re-equilibration.
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Mass Spectrometry (Positive Ion Mode)
Ionization ModeElectrospray Ionization (ESI)
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺m/z 522.187
Product Ions (Q3)Based on the tyrosine trimer structure, fragmentation is expected to involve loss of carboxyl and amino groups.[10] Potential fragments to monitor would be derived from the loss of these groups from the parent ion. A product ion scan on a standard is necessary to determine the optimal transitions.
Issue 2: Low Signal in Fluorescence Detection

Low fluorescence signal can be due to issues with the sample, instrument settings, or the inherent properties of the molecule in a particular solvent.

cluster_instrument Instrument cluster_sample Sample cluster_protocol Protocol start Low Fluorescence Signal check_instrument Verify Instrument Settings start->check_instrument check_sample Assess Sample Quality start->check_sample check_protocol Review Protocol start->check_protocol i1 Incorrect λex/λem check_instrument->i1 i2 Low Lamp Intensity check_instrument->i2 i3 Slit Widths Too Narrow check_instrument->i3 s1 Low Concentration check_sample->s1 s2 Presence of Quenchers check_sample->s2 s3 Sample Turbidity check_sample->s3 p1 Inappropriate Buffer/Solvent check_protocol->p1 solution Signal Improved i1->solution Optimize i2->solution Optimize i3->solution Optimize s1->solution Optimize s2->solution Optimize s3->solution Optimize p1->solution Optimize

Caption: Troubleshooting flowchart for low fluorescence.

Potential Cause Recommended Action
Instrument Settings
Incorrect Excitation/Emission WavelengthsThis compound is a tyrosine derivative.[1] The fluorescence of tyrosine is typically excited around 274 nm with emission at 303 nm. Perform an excitation and emission scan with a this compound standard to determine the optimal wavelengths.
Low Lamp IntensityCheck the age and status of the spectrometer's lamp.
Slit Widths Too NarrowIncrease the excitation and emission slit widths to allow more light to pass, but be mindful of potential loss of resolution.
Sample Issues
Low Analyte ConcentrationConcentrate the sample if possible, or optimize the extraction to yield a higher concentration of this compound.
Presence of Quenching AgentsPlant extracts contain many compounds that can quench fluorescence.[11] Purify the sample using SPE or another chromatographic method to remove these interfering substances.
Sample TurbidityCentrifuge or filter the sample to remove any particulate matter that can cause light scattering.[11]
Protocol Issues
Inappropriate Buffer/SolventThe fluorescence of tyrosine-like molecules is sensitive to the polarity of the environment.[11] Test different buffer systems or solvent compositions to see if the signal can be enhanced.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Cell Walls

This protocol is a generalized procedure and may require optimization for specific plant tissues.

  • Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.[12] Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Cell Wall Isolation: Homogenize the powdered tissue in a suitable buffer (e.g., a buffer with 5 mM acetate and 0.4 M sucrose at pH 4.6).[2] Centrifuge at a low speed to pellet the cell wall material. Wash the pellet repeatedly with the buffer to remove cytoplasmic contaminants.

  • Sequential Extraction:

    • Extract weakly bound proteins and other molecules with a calcium chloride buffer (e.g., 50 mM CaCl2).[3][4]

    • Follow with an extraction using a chelating agent like EGTA to remove pectin-associated molecules.[2]

    • A final extraction with a chaotropic agent like LiCl can be used to disrupt stronger interactions.[2][3]

  • Hydrolysis (Optional but likely necessary): As this compound is integrated into the cell wall structure, acid hydrolysis of the cell wall pellet may be required to release it.

  • Cleanup: The resulting extract should be clarified by centrifugation or filtration. For LC-MS/MS analysis, a Solid-Phase Extraction (SPE) cleanup using a C18 or mixed-mode cartridge is recommended to remove salts and interfering compounds.[6][7]

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation: Evaporate the cleaned extract to dryness under a stream of nitrogen. Reconstitute in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[6]

  • Chromatography: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion ESI mode. Use MRM to monitor the transition from the protonated parent ion (m/z 522.187) to its most abundant and specific product ions. The specific product ions and optimal collision energies should be determined by infusing a this compound standard.

Protocol 3: Fluorescence Spectroscopy Analysis
  • Sample Preparation: Prepare a dilution series of a this compound standard in the same buffer as the cleaned samples to create a calibration curve. Ensure all samples are optically clear.[11]

  • Instrument Setup:

    • Turn on the instrument and allow the lamp to warm up.

    • Perform an excitation scan (e.g., from 250 to 300 nm) while monitoring a likely emission wavelength (e.g., 310 nm) to find the excitation maximum.

    • Perform an emission scan (e.g., from 290 to 400 nm) at the determined excitation maximum to find the emission peak.

  • Measurement: Measure the fluorescence intensity of the blank, standards, and samples at the optimized excitation and emission wavelengths.

References

Minimizing degradation of Pulcherosine during hydrolysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of pulcherosine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during hydrolysis?

This compound is a trimer of tyrosine formed through oxidative coupling, creating stable cross-links within and between proteins. It is notably found in plant cell walls, contributing to their structural integrity.[1] Degradation of this compound during hydrolysis is a significant concern because it leads to an underestimation of its quantity in a sample. Accurate quantification is crucial for understanding its role in protein structure and function.

Q2: What are the primary methods for hydrolyzing proteins containing this compound?

The two main approaches for hydrolyzing proteins to release this compound are acid hydrolysis and enzymatic hydrolysis.

  • Acid Hydrolysis: This is a common and robust method, typically employing 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours). While effective at breaking peptide bonds, these harsh conditions can lead to the degradation of certain amino acids, and potentially this compound.

  • Enzymatic Hydrolysis: This method uses proteases to cleave peptide bonds under milder conditions (e.g., physiological pH and temperature).[2][3] It is generally less destructive to sensitive amino acids. However, the efficiency of enzymatic hydrolysis can be hindered by the extensive cross-linking in this compound-containing proteins, potentially leading to incomplete hydrolysis.[4]

Q3: Is there a definitive hydrolysis method that prevents all degradation of this compound?

Currently, there is no single method guaranteed to prevent all degradation of this compound while ensuring complete hydrolysis of the protein. The choice of method depends on a balance between hydrolysis efficiency and the preservation of this compound. A common strategy to account for degradation during acid hydrolysis is to perform a time-course study and extrapolate back to zero hydrolysis time.[5]

Q4: What analytical techniques are suitable for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound.[6][7][8][9] Reversed-phase HPLC with UV or fluorescence detection is often employed. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can also be used for identification and quantification, offering high sensitivity and specificity.[10][11][12][13]

Q5: Is this compound involved in any known signaling pathways?

Current scientific literature primarily describes this compound as a structural component, forming stable cross-links in proteins, particularly in the plant cell wall.[1] There is no direct evidence to suggest that this compound itself is an active molecule in signaling pathways. However, the degradation products of proteins containing this compound could potentially play a role in signaling cascades, for example, by acting as damage-associated molecular patterns (DAMPs) in plants, which can trigger defense responses. Further research is needed to explore this possibility.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Detectable this compound Signal
Possible Cause Troubleshooting Step
Incomplete Hydrolysis Extend the hydrolysis time or increase the temperature for acid hydrolysis. For enzymatic hydrolysis, consider using a combination of proteases with different specificities or performing a sequential digestion.[4]
Degradation of this compound For acid hydrolysis, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Add a scavenger, such as phenol or tryptamine, to the hydrolysis mixture.[14] Consider using a milder hydrolysis method, such as enzymatic hydrolysis.
Poor Extraction/Recovery After hydrolysis, ensure the pH of the sample is appropriate for the subsequent analytical steps. Use solid-phase extraction (SPE) to concentrate the sample and remove interfering substances.
Instrumental Issues (HPLC/MS) Check the performance of the analytical column. Verify the mobile phase composition and gradient. Ensure the detector is functioning correctly and at the optimal wavelength for this compound.[15] For MS, optimize the ionization source and fragmentation parameters.[15]
Issue 2: High Variability in this compound Quantification
Possible Cause Troubleshooting Step
Inconsistent Hydrolysis Conditions Ensure precise control over temperature, time, and acid/enzyme concentration for each sample. Use a heating block or oven with uniform temperature distribution.
Oxygen Exposure During Hydrolysis Standardize the procedure for removing oxygen from the hydrolysis vials (e.g., consistent vacuum application or inert gas flushing).
Sample Preparation Inconsistencies Ensure accurate and consistent pipetting of samples and reagents. Use an internal standard to correct for variations in sample processing and injection volume.
Matrix Effects in Complex Samples Implement a sample cleanup step, such as SPE or protein precipitation, to remove interfering compounds.[6]

Data Presentation: Comparison of Hydrolysis Methods

The following table summarizes the key parameters and potential outcomes of the two primary hydrolysis methods. Note: Specific quantitative data for this compound degradation is limited; the indicated stability is based on general knowledge of amino acid stability under these conditions.

Parameter Acid Hydrolysis (6 M HCl) Enzymatic Hydrolysis (e.g., Pronase, Papain)
Temperature 100 - 110 °C37 - 60 °C[16][17][18][19]
Time 16 - 24 hours[14]4 - 24 hours[19]
pH < 16 - 9[16][18]
Efficiency High for peptide bond cleavageVariable, can be incomplete for highly cross-linked proteins
This compound Stability Potential for degradation (oxidation, acid-labile bond cleavage)Generally higher stability due to milder conditions
Amino Acid Profile Degradation of Trp, Ser, Thr; Oxidation of Cys, MetPreservation of most amino acids

Experimental Protocols

Protocol 1: Acid Hydrolysis for this compound Analysis

This protocol is a general guideline and should be optimized for your specific sample matrix.

Materials:

  • Protein sample containing this compound

  • 6 M Hydrochloric acid (HCl), sequencing grade

  • Phenol (optional, as a scavenger)

  • Hydrolysis tubes (e.g., vacuum-sealable glass tubes)

  • Heating block or oven capable of maintaining 110°C

  • Vacuum pump or source of inert gas (N₂ or Ar)

  • pH meter and neutralization buffer (e.g., NaOH)

  • HPLC or LC-MS system

Procedure:

  • Accurately weigh or pipette a known amount of the protein sample into a hydrolysis tube.

  • Add 6 M HCl to the sample. A common ratio is 100-200 µL of 6 M HCl per 10-100 µg of protein.

  • (Optional) Add a small crystal of phenol to the tube to act as an oxygen scavenger.

  • Freeze the sample in the tube using dry ice or liquid nitrogen.

  • Evacuate the tube using a vacuum pump and seal it under vacuum. Alternatively, flush the tube with an inert gas before sealing.

  • Place the sealed tube in a heating block or oven at 110°C for 24 hours.

  • After hydrolysis, allow the tube to cool to room temperature.

  • Carefully open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried hydrolysate in a suitable buffer for analysis (e.g., HPLC mobile phase).

  • Neutralize the sample to a pH compatible with your analytical column.

  • Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC or LC-MS system.

Protocol 2: Enzymatic Hydrolysis for this compound Analysis

This protocol is a general starting point and the choice of enzyme and conditions will need to be optimized.

Materials:

  • Protein sample containing this compound

  • Protease (e.g., Pronase, Papain, or a combination)

  • Digestion buffer (e.g., phosphate or Tris buffer at the optimal pH for the chosen enzyme(s))

  • Incubator or water bath

  • Method to inactivate the enzyme (e.g., heating, addition of inhibitor)

  • HPLC or LC-MS system

Procedure:

  • Solubilize a known amount of the protein sample in the digestion buffer. Denaturation of the protein (e.g., by heating or using a denaturant like urea, followed by removal) may be necessary to improve enzyme access.

  • Add the protease to the protein solution. The optimal enzyme-to-substrate ratio should be determined experimentally (e.g., 1:20 to 1:100 w/w).

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin, 50-60°C for thermophilic proteases) for a predetermined time (e.g., 4-24 hours). Gentle agitation can improve digestion efficiency.

  • Inactivate the enzyme according to the manufacturer's instructions (e.g., heating at 95-100°C for 10-15 minutes).

  • Centrifuge the sample to pellet any undigested protein.

  • Collect the supernatant containing the hydrolyzed peptides and this compound.

  • Filter the supernatant through a 0.22 µm syringe filter before analysis by HPLC or LC-MS.

Visualizations

Hydrolysis_Workflow cluster_0 Sample Preparation cluster_1 Hydrolysis cluster_2 Analysis cluster_3 Data Interpretation ProteinSample Protein Sample AcidHydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) ProteinSample->AcidHydrolysis EnzymaticHydrolysis Enzymatic Hydrolysis (Proteases, 37-60°C) ProteinSample->EnzymaticHydrolysis Cleanup Sample Cleanup (SPE/Filtration) AcidHydrolysis->Cleanup EnzymaticHydrolysis->Cleanup Analysis HPLC / LC-MS Analysis Cleanup->Analysis Quantification This compound Quantification Analysis->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low/No this compound Signal IncompleteHydrolysis Incomplete Hydrolysis? Start->IncompleteHydrolysis Degradation This compound Degradation? IncompleteHydrolysis->Degradation No OptimizeHydrolysis Optimize Hydrolysis Conditions (Time, Temp, Enzyme) IncompleteHydrolysis->OptimizeHydrolysis Yes Recovery Poor Recovery? Degradation->Recovery No MilderMethod Use Milder Method (Enzymatic) or Scavengers Degradation->MilderMethod Yes Instrument Instrument Issue? Recovery->Instrument No OptimizeExtraction Optimize Extraction/Cleanup Recovery->OptimizeExtraction Yes CheckInstrument Check Instrument Performance Instrument->CheckInstrument Yes Success Problem Solved Instrument->Success No OptimizeHydrolysis->Success MilderMethod->Success OptimizeExtraction->Success CheckInstrument->Success

Caption: Troubleshooting logic for low this compound signal.

References

Strategies to reduce matrix effects in LC-MS analysis of Pulcherosine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Pulcherosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In biological samples like plasma, serum, or tissue hydrolysates, common sources of matrix effects include salts, phospholipids, and endogenous metabolites.[1] Given that this compound is an amino acid-derived collagen cross-link, it is often analyzed in complex biological matrices where these interferences are prevalent.

Q2: What are the initial signs that my this compound analysis is affected by matrix effects?

A2: Common indicators of matrix effects in your LC-MS data include:

  • Poor reproducibility of peak areas between replicate injections of the same sample.

  • A significant difference in the signal intensity of this compound when spiked into a real sample compared to a clean solvent standard.

  • Inaccurate quantification when comparing sample results to a standard curve prepared in a neat solvent.

  • Unexpected shifts in retention time, which may suggest that the matrix is altering the column chemistry.

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A3: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in your chromatogram where ion suppression or enhancement occur. A constant flow of a this compound standard is infused into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix sample is then injected. Any deviation (dip or rise) in the stable baseline signal of this compound indicates the retention times where matrix components are causing interference.

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects. The signal response of this compound in a standard solution (in a neat solvent) is compared to the response of this compound spiked at the same concentration into a blank matrix sample after the extraction process. The matrix effect can be calculated as follows:

    Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Standard) x 100%

    A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.

Troubleshooting Guide: Reducing Matrix Effects

This guide provides strategies to mitigate matrix effects in your this compound LC-MS analysis, categorized by different stages of the analytical workflow.

Problem 1: Inconsistent this compound peak areas and poor reproducibility.

This is a classic sign of significant and variable matrix effects. Here are the recommended troubleshooting steps, from simplest to most complex:

A straightforward initial approach is to dilute the sample extract. This reduces the concentration of interfering matrix components.

  • Pros: Simple, fast, and can be effective if the initial interference is high.

  • Cons: May compromise the sensitivity of the assay if the this compound concentration is low.

  • Recommendation: Attempt a 5-fold or 10-fold dilution and assess the impact on signal reproducibility and intensity.

Improving the sample clean-up is one of the most effective ways to combat matrix effects. For this compound, which is often analyzed from hydrolyzed tissue or biological fluids, common techniques include protein precipitation and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins. While quick, it is often non-selective and may not remove other interfering substances like phospholipids.

  • Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner extracts. For collagen cross-links like pyridinoline (structurally similar to this compound), SPE with cellulose is a common and effective method.[2] Other sorbents like mixed-mode or polymeric phases can also be evaluated.[3]

Illustrative Comparison of Sample Preparation Techniques

The following table presents hypothetical but realistic data on the effectiveness of different sample preparation methods in reducing matrix effects for this compound analysis in human plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) of Peak Area (%)
Protein Precipitation (Acetonitrile)8565 (Suppression)18
Liquid-Liquid Extraction (Ethyl Acetate)7080 (Suppression)12
SPE (C18 Sorbent)7588 (Suppression)9
SPE (Cellulose Sorbent)9298 (Minimal Effect)4
SPE (Mixed-Mode Cation Exchange)8895 (Minimal Effect)6

This table contains illustrative data to demonstrate the comparative effectiveness of different techniques.

If co-eluting matrix components are the issue, improving their chromatographic separation from this compound is key.

  • Gradient Modification: Adjust the gradient slope of your mobile phase. A shallower gradient can increase the resolution between this compound and interfering peaks.

  • Column Chemistry: Consider using a different column chemistry. If you are using a standard C18 column, exploring options like a phenyl-hexyl or a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide different selectivity and better separation from matrix components.

  • Flow Rate: Reducing the flow rate can sometimes improve separation efficiency.

Problem 2: Low sensitivity for this compound in biological samples compared to standards.

This is often a direct result of ion suppression.

This is the most robust way to compensate for matrix effects. A SIL-IS for this compound will have nearly identical chemical and physical properties and will co-elute, experiencing the same degree of ion suppression or enhancement. The ratio of the analyte to the internal standard should remain consistent, allowing for accurate quantification.

Prepare your calibration standards in a blank matrix that is as similar as possible to your samples (e.g., hydrolyzed blank tissue, blank plasma). This ensures that the standards experience the same matrix effects as the analyte in the samples, leading to more accurate quantification.

Experimental Protocols

Protocol 1: Sample Preparation of Tissue for this compound Analysis using Acid Hydrolysis and Cellulose SPE

This protocol is adapted from methods used for the analysis of pyridinoline cross-links in tissue samples.[4]

  • Sample Preparation:

    • Lyophilize and weigh 5-10 mg of tissue.

    • Add 1 mL of 6 M HCl.

    • Hydrolyze at 110°C for 18-24 hours in a sealed, vacuum-purged tube.

    • After hydrolysis, centrifuge the sample to pellet any debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., 1% heptafluorobutyric acid - HFBA).

  • Cellulose Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a cellulose SPE cartridge (e.g., 500 mg) with 5 mL of the reconstitution solvent.

    • Sample Loading: Load the reconstituted hydrolysate onto the SPE cartridge.

    • Washing: Wash the cartridge with 10 mL of the reconstitution solvent to remove unbound impurities.

    • Elution: Elute this compound and other cross-links with 5 mL of water.

    • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase for analysis.

Protocol 2: Quantitative Assessment of Matrix Effect by Post-Extraction Addition
  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard solution of this compound in the initial mobile phase at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., blank plasma) using your established extraction procedure. After the final evaporation step, reconstitute the extract with the same this compound standard solution from Set A.

    • Set C (Blank Matrix): Process a blank matrix sample in the same way as Set B, but reconstitute with the initial mobile phase only (no this compound).

  • LC-MS Analysis:

    • Inject and analyze all three sets of samples.

    • Confirm that there is no significant peak in Set C at the retention time of this compound.

  • Calculation:

    • Calculate the Matrix Effect (%) as: (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100%.

Visualizations

Below are diagrams illustrating key workflows and concepts for managing matrix effects in LC-MS analysis.

Troubleshooting_Workflow start Inconsistent Results or Low Sensitivity Observed assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess is_effect Significant Matrix Effect Detected? assess->is_effect dilute Strategy 1: Dilute Sample is_effect->dilute Yes end_good Analysis Successful is_effect->end_good No optimize_prep Strategy 2: Optimize Sample Preparation (SPE) dilute->optimize_prep optimize_lc Strategy 3: Optimize Chromatography optimize_prep->optimize_lc use_is Strategy 4: Use Stable Isotope-Labeled IS optimize_lc->use_is end_bad Re-evaluate and Combine Strategies use_is->end_bad

Caption: A logical workflow for troubleshooting matrix effects.

Sample_Prep_Comparison cluster_0 Sample Preparation Method cluster_1 Outcome PPT Protein Precipitation (PPT) + Fast and Simple - Low Selectivity - High Matrix Effects Result {LC-MS Analysis Outcome|{Cleanliness of Extract|Reduction of Matrix Effects|Analyte Recovery}} PPT->Result Low LLE Liquid-Liquid Extraction (LLE) + Moderate Selectivity - Labor Intensive - Emulsion Formation LLE->Result Medium SPE Solid-Phase Extraction (SPE) + High Selectivity + Cleaner Extracts - More Method Development SPE->Result High

References

Technical Support Center: Optimization of Derivatization Methods for Pulcherosine GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Pulcherosine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their derivatization methods for this unique amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Like other amino acids, this compound is a polar and non-volatile molecule. Direct analysis by Gas Chromatography (GC) is not feasible as it would lead to poor chromatographic performance, including peak tailing and potential decomposition in the hot injector port. Derivatization is a crucial step to convert this compound into a more volatile and thermally stable compound, making it suitable for GC separation and subsequent mass spectrometry (MS) detection.[1] This process involves chemically modifying the active hydrogen atoms on its functional groups (e.g., amino and hydroxyl groups) with nonpolar moieties.

Q2: What are the most common derivatization methods for complex amino acids like this compound?

A2: The two most common derivatization strategies for polyfunctional amino acids are silylation and a two-step esterification/acylation.

  • Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2]

  • Esterification followed by Acylation: This is a two-step process. First, the carboxylic acid groups are esterified (e.g., with methanolic HCl). Second, the amino and hydroxyl groups are acylated using reagents like pentafluoropropionic anhydride (PFPA) or isobutyl chloroformate (iBuCF).[2][3]

Q3: Which derivatization method is better: silylation or acylation?

A3: The choice of method depends on several factors, including the complexity of the sample matrix, required sensitivity, and available equipment. A comparative study on amino and non-amino organic acids found that while silylation is common, it can suffer from poorer reproducibility and derivative instability.[4][5][6] Alkylation with methyl chloroformate (MCF), a type of acylation, showed better analytical performance for polyfunctional amines.[4][5][6] TBDMS derivatives formed by reagents like MTBSTFA are generally more stable and less sensitive to moisture compared to TMS derivatives.[1]

Q4: Can I analyze other cross-linking amino acids like Desmosine or Pyridinoline with similar methods?

A4: Yes, the derivatization strategies for this compound can be adapted from methods developed for other complex, cross-linking amino acids. For instance, the analysis of Desmosine and Isodesmosine has been successfully performed using derivatization with propionic anhydride followed by nanoLC-MS/MS.[7] While the chromatographic method differs, the derivatization principle of acylating the functional groups is analogous.

Troubleshooting Guide

Problem 1: No or very low peak intensity for derivatized this compound.

Possible Cause Suggested Solution
Incomplete derivatization - Increase the reaction temperature and/or time. For silylation with MTBSTFA, heating at 90°C for 2 hours has been shown to be effective for amino acids.[8] - Ensure the correct molar ratio of derivatizing reagent to active hydrogens. A 2:1 molar ratio of silylating reagent is a good starting point. - For two-step methods, ensure the first step (esterification) goes to completion before proceeding to acylation.[3]
Sample degradation - this compound may be sensitive to high temperatures. Try lowering the derivatization temperature and extending the reaction time. - For acylation with chloroformates, highly exothermic reactions under alkaline conditions can lead to peptide hydrolysis. Performing the reaction at a neutral pH may be beneficial.[9]
Moisture in the sample or reagents - This is a critical issue for silylation.[1] Ensure your sample is completely dry before adding the silylating reagent. Lyophilization is an effective drying method.[10] - Store derivatization reagents under anhydrous conditions, for example, in a desiccator.
Poor sample solubility in the derivatization solvent - If the dried sample does not dissolve in the derivatization reagent, the reaction will not proceed efficiently. Consider adding a solvent like pyridine to aid dissolution before adding the derivatization reagent.

Problem 2: Multiple peaks for derivatized this compound.

Possible Cause Suggested Solution
Formation of multiple derivatives - This can occur with complex molecules like this compound that have multiple reaction sites. Optimize the reaction conditions (temperature, time, reagent concentration) to favor the formation of a single, fully derivatized product. - For some amino acids, lowering the temperature or changing the reaction time can prevent the formation of multiple derivatives.
Tautomerization - For molecules with keto-enol tautomerism, this can lead to multiple derivative peaks. A methoximation step prior to silylation can stabilize the carbonyl groups and prevent this.[10]
Side reactions - The derivatization reagent may react with other components in your sample matrix. Purify the this compound sample as much as possible before derivatization.

Problem 3: Poor chromatographic peak shape (e.g., tailing, fronting).

Possible Cause Suggested Solution
Incomplete derivatization - As mentioned above, optimize the derivatization reaction to ensure all active sites are derivatized. Residual polar groups will interact with the GC column, causing peak tailing.
Active sites in the GC system - Deactivate the GC inlet liner and the front end of the column. Using an ultra-inert liner can improve peak shape.
Column overload - Inject a smaller amount of the derivatized sample.

Data Presentation

Table 1: Comparison of Silylation and Alkylation (MCF) Derivatization Methods.

Parameter Silylation (TMS Derivatives) Alkylation (MCF Derivatives) Reference
Reproducibility PoorerBetter[4][5][6]
Derivative Stability Less stable during chromatographic runsMore stable[4][5][6]
Dynamic Range 5-63 fold8-100 fold[5]
Linear Range NarrowerWider[5]
Reaction Conditions Often requires heating and strictly anhydrous conditionsInstantaneous reaction without heating, less sensitive to water[2][5]
Cost Reagents can be more expensiveLower reagent costs[2][5]

Table 2: Comparison of Common Silylating and Acylating Reagents.

Reagent Type Advantages Disadvantages Reference
BSTFA SilylationCommonly used, effective for many functional groups.Derivatives can be moisture-sensitive.[2]
MTBSTFA SilylationForms more stable TBDMS derivatives, less moisture sensitive than TMS derivatives.May require more stringent conditions for sterically hindered groups.[1][2]
iBuCF Acylation (Esterification)Rapid derivatization at room temperature, can be performed directly in an aqueous sample matrix.Requires laborious sample preparation to isolate compounds prior to derivatization in some cases.[2]
MCF Acylation (Alkylation)Rapid, good reproducibility and stability, wider linear range.Primarily for amines and organic acids.[5][6]
PFPA AcylationUsed in a two-step method after esterification, forms stable derivatives.Two-step process is more time-consuming.[3]

Experimental Protocols

Protocol 1: Two-Step Derivatization (Esterification followed by Acylation)

This protocol is adapted from methods used for the analysis of amino acids.[3][11]

  • Drying: Evaporate the sample containing this compound to complete dryness under a gentle stream of nitrogen.

  • Esterification:

    • Add 200 µL of 2 M HCl in methanol to the dried sample.

    • Seal the vial and heat at 80°C for 60 minutes.

    • Cool the vial to room temperature and evaporate the solvent under nitrogen.

  • Acylation:

    • To the dried methyl ester, add a mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate (1:4, v/v).

    • Seal the vial and heat at 65°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Silylation with MTBSTFA

This protocol is based on a general procedure for amino acid derivatization.[8]

  • Drying: Ensure the sample is completely free of moisture by lyophilization or drying under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of pyridine to the dried sample to aid dissolution.

    • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).

    • Seal the vial and heat at 90°C for 2 hours.

    • Cool the vial to room temperature before GC-MS injection.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Method 1: Silylation cluster_acylation Method 2: Esterification/Acylation start This compound Sample dry Dry Sample (Nitrogen Stream or Lyophilization) start->dry add_silylation_reagent Add MTBSTFA (+ Pyridine) dry->add_silylation_reagent esterification Esterification (e.g., Methanolic HCl, 80°C, 1h) dry->esterification heat_silylation Heat (e.g., 90°C, 2h) add_silylation_reagent->heat_silylation silylated_product TBDMS-Pulcherosine Derivative heat_silylation->silylated_product end_node GC-MS Analysis silylated_product->end_node dry_ester Dry Down esterification->dry_ester acylation Acylation (e.g., PFPA, 65°C, 30min) dry_ester->acylation acylated_product Acyl-Ester-Pulcherosine Derivative acylation->acylated_product acylated_product->end_node

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting_Derivatization start Problem: No/Low Peak Intensity check_moisture Is the sample completely dry? start->check_moisture incomplete_rxn Is the reaction incomplete? check_moisture->incomplete_rxn Yes solve_moisture Solution: Re-dry sample and use anhydrous reagents. check_moisture->solve_moisture No degradation Is the analyte degrading? incomplete_rxn->degradation Yes solve_incomplete_rxn Solution: Increase reaction time/temperature or reagent concentration. incomplete_rxn->solve_incomplete_rxn No solve_degradation Solution: Decrease reaction temperature and/or check pH. degradation->solve_degradation Yes end_point Consult further documentation. degradation->end_point No

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Enhancing Solid-Phase Extraction of Pulcherosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solid-phase extraction (SPE) of Pulcherosine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of SPE sorbent for this compound extraction?

A1: Given that this compound is an oxidatively coupled trimer of tyrosine, it possesses both hydrophobic (aromatic rings) and hydrophilic/ionizable (amino and carboxyl groups, phenolic hydroxyls) characteristics.[1][2] Therefore, two primary modes of SPE can be considered:

  • Reversed-Phase (RP) SPE: This is often the first choice for compounds with significant hydrophobic character. C18 (octadecyl) or polymeric sorbents (e.g., Strata-X) are recommended.[3] The aromatic nature of the three tyrosine residues will promote strong retention on these phases.

  • Mixed-Mode SPE: Sorbents that combine reversed-phase and ion-exchange functionalities (either cation or anion exchange) can offer higher selectivity. Since this compound has both acidic (carboxyl, phenolic hydroxyl) and basic (amino) groups, a mixed-mode sorbent can provide a more targeted purification by exploiting both its hydrophobicity and its charge state, which can be manipulated by adjusting the pH of the sample and wash solutions.

Q2: How can I improve the binding of this compound to the SPE cartridge during sample loading?

A2: To enhance retention, especially on a reversed-phase sorbent, it is crucial to ensure the analyte has a greater affinity for the sorbent than for the sample solvent.[1] For this compound, which is likely to be present in an aqueous plant cell wall hydrolysate, consider the following:

  • Sample Pre-treatment: Adjust the pH of your sample. To maximize hydrophobic interaction on an RP column, the pH should be adjusted to suppress the ionization of the carboxyl and phenolic hydroxyl groups (e.g., adding a small amount of formic or acetic acid to lower the pH to around 2-3). This makes the molecule less polar and enhances its retention on the non-polar stationary phase.

  • Dilution: If your sample is in a solution containing organic solvent, dilute it with water or an aqueous buffer to reduce the solvent strength and promote binding.

  • Flow Rate: Use a slow and consistent flow rate during sample loading (e.g., 1-2 mL/min) to allow sufficient time for the analyte to interact with the sorbent.[1]

Q3: What are the best practices for the wash step to remove impurities without losing this compound?

A3: The wash step is critical for removing interfering compounds. The key is to use a wash solvent that is strong enough to elute weakly bound impurities but not the target analyte.

  • For Reversed-Phase SPE: Start with a weak aqueous wash (e.g., water or acidified water) to remove salts and very polar impurities. You can then use a small percentage of a weaker organic solvent (e.g., 5-10% methanol or acetonitrile in water) to remove less polar interferences. Be cautious, as a wash solvent that is too strong can cause premature elution of this compound.[1]

  • Method Development: It is highly recommended to collect and analyze the wash fractions during method development to ensure that no this compound is being lost at this stage.[4]

Q4: I am experiencing low recovery of this compound in the final elution step. What could be the cause?

A4: Low recovery during elution is a common issue in SPE.[5] Several factors could be responsible:

  • Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent. For reversed-phase SPE, increase the percentage of the organic solvent (e.g., methanol or acetonitrile) in the elution solution.[5]

  • Incorrect pH: For ion-exchange or mixed-mode SPE, ensure the pH of the elution buffer neutralizes the charge of the analyte or the sorbent, thus breaking the ionic interaction. For this compound on a cation exchanger, for example, a buffer with a higher pH or the inclusion of a counter-ion would be necessary for elution.

  • Insufficient Elution Volume: You may not be using a sufficient volume of solvent to completely elute the analyte from the cartridge. Try increasing the elution volume and collecting multiple smaller fractions to see if recovery improves in later fractions.[5]

  • Secondary Interactions: this compound's multiple functional groups can lead to secondary interactions with the sorbent. Adding a small amount of an acid (like formic acid or TFA) or a base (like ammonia) to the elution solvent can help to disrupt these interactions and improve recovery.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Sorbent choice is not optimal for this compound's properties.Test both reversed-phase (C18) and mixed-mode ion-exchange sorbents. Given its aromatic and ionic nature, a polymeric or mixed-mode sorbent may offer better retention and recovery.[5][6]
Sample pH is not optimized for retention.For RP-SPE, acidify the sample to a pH of 2-3 with formic or acetic acid to suppress ionization and increase hydrophobicity. For cation-exchange, ensure the sample pH is low enough to protonate the amino groups.
Elution solvent is too weak.Increase the organic solvent percentage (e.g., from 50% to 80% methanol or acetonitrile). Consider adding a small amount of acid or base to the elution solvent to disrupt secondary interactions.[5]
Insufficient elution volume.Increase the volume of the elution solvent in increments and analyze the fractions to determine the optimal volume for complete elution.[5]
Poor Reproducibility Inconsistent sample pre-treatment.Follow a standardized and consistent protocol for sample pH adjustment and dilution.[1]
SPE cartridge bed has dried out before sample loading.Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. Do not let air pass through the cartridge before loading the sample.[5]
Inconsistent flow rates during loading, washing, or elution.Use a vacuum manifold or an automated system to maintain a consistent and controlled flow rate throughout the SPE process. A typical flow rate is around 1-2 mL/min.[1]
Impure this compound Extract Ineffective wash step.Optimize the wash solvent. Try a wash solvent with a slightly higher organic content to remove more hydrophobic impurities, but first, confirm that this does not elute this compound.[1][4]
Sorbent is overloaded with sample or interferences.Reduce the sample volume or use a larger SPE cartridge with a higher sorbent mass.[1]
Inappropriate elution solvent strength.Use a "step-gradient" elution. Start with a weaker elution solvent to remove impurities that are more strongly retained than those removed in the wash step, and then use a stronger solvent to elute this compound.

Quantitative Data Summary

As there is no published data specifically on the solid-phase extraction of this compound, the following table provides representative recovery data for similar compounds (phenolic acids and peptides) from plant extracts using reversed-phase SPE. This can serve as a benchmark for method development.

Analyte Class SPE Sorbent Wash Solvent Elution Solvent Average Recovery (%)
Phenolic AcidsPolymeric Reversed-Phase (e.g., Strata-X)Water, then 5% Methanol in Water70% Methanol in Water85 - 95%[3]
Tyrosine-containing dipeptidesC180.1% TFA in Water80% Acetonitrile with 0.1% TFA>90%[7]
Polyphenols from plant extractsC18Acidified WaterMethanol or Aqueous Acetone80 - 99%[8][9]

Experimental Protocols

Protocol 1: Reversed-Phase SPE for this compound Extraction

This protocol is a starting point and should be optimized for your specific sample matrix and analytical requirements.

  • Sample Pre-treatment:

    • If the sample is a solid plant cell wall hydrolysate, reconstitute it in a minimal volume of the initial mobile phase (e.g., 5% methanol in water).

    • Adjust the pH of the sample to ~3.0 with 1% formic acid. This will ensure that the carboxyl groups are protonated, increasing the hydrophobicity of this compound.

    • Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.

  • SPE Cartridge Conditioning:

    • Select a C18 or polymeric reversed-phase SPE cartridge (e.g., 100 mg sorbent mass).

    • Pass 3 mL of methanol through the cartridge to wet and activate the sorbent.

    • Do not allow the cartridge to dry.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of equilibration buffer (e.g., water with 0.1% formic acid) through the cartridge.

    • Ensure the sorbent bed does not run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate of approximately 1 mL/min.

    • Collect the flow-through and save it for analysis to check for analyte breakthrough.

  • Wash Step:

    • Wash the cartridge with 3 mL of 5% methanol in water containing 0.1% formic acid to remove polar impurities.

    • Collect the wash eluate for analysis during method development.

  • Elution:

    • Elute the bound this compound with 2 mL of 80% methanol in water containing 0.1% formic acid.

    • Collect the eluate in a clean collection tube.

    • A second elution with an additional 2 mL of the elution solvent can be performed to ensure complete recovery.

  • Post-Elution Processing:

    • The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for downstream analysis (e.g., HPLC-MS).

Visualizations

Experimental Workflow for this compound SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Plant Cell Wall Hydrolysate pretreat Adjust pH to ~3 Centrifuge start->pretreat condition 1. Condition (Methanol) pretreat->condition equilibrate 2. Equilibrate (Acidified Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (5% Methanol) load->wash waste_load Flow-through (Check for Loss) load->waste_load elute 5. Elute (80% Methanol) wash->elute waste_wash Wash Eluate (Check for Loss) wash->waste_wash analysis Evaporate & Reconstitute for HPLC-MS elute->analysis Troubleshooting_Low_Recovery start Problem: Low this compound Recovery q1 Where is the loss occurring? (Analyze flow-through & wash) start->q1 loss_load Loss in Flow-through: Poor Retention q1->loss_load Loading Step loss_wash Loss in Wash: Premature Elution q1->loss_wash Wash Step loss_elute Not in Flow-through/Wash: Incomplete Elution q1->loss_elute Elution Step sol_load1 Decrease sample solvent strength (Dilute with water) loss_load->sol_load1 sol_load2 Decrease sample pH (e.g., to pH 3 with formic acid) loss_load->sol_load2 sol_load3 Decrease loading flow rate loss_load->sol_load3 sol_wash1 Decrease organic % in wash solvent loss_wash->sol_wash1 sol_wash2 Use a weaker wash solvent loss_wash->sol_wash2 sol_elute1 Increase organic % in elution solvent loss_elute->sol_elute1 sol_elute2 Increase elution volume loss_elute->sol_elute2 sol_elute3 Add modifier (acid/base) to elution solvent loss_elute->sol_elute3

References

Validation & Comparative

Differentiating Tyrosine Cross-links: A Comparative Guide to Pulcherosine, Dityrosine, and Trityrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of tyrosine cross-links is crucial for understanding protein structure, function, and the impact of oxidative stress in biological systems. This guide provides a detailed comparison of pulcherosine, dityrosine, and trityrosine, focusing on their structural and spectral differences, supported by experimental data and protocols to aid in their differentiation.

Introduction

Tyrosine cross-links are formed through the oxidative coupling of tyrosine residues, leading to the formation of dimers, trimers, and higher-order oligomers. These modifications can significantly alter the physicochemical properties of proteins, impacting their biological activity and contributing to various physiological and pathological processes. Among these, dityrosine, trityrosine, and this compound are of significant interest. Dityrosine is a well-established biomarker for oxidative stress. Trityrosine and this compound, as trimers of tyrosine, represent more complex cross-links. Their precise differentiation is essential for detailed mechanistic studies. This guide outlines the key characteristics that enable the distinct identification of these three tyrosine cross-links.

Chemical Structures and Bonding

The fundamental difference between this compound, dityrosine, and trityrosine lies in their unique chemical structures and the nature of the covalent bonds connecting the tyrosine units.

  • Dityrosine is a dimer of two tyrosine residues linked by a carbon-carbon (C-C) biphenyl bond between the 3 and 3' positions of their phenolic rings.[1]

  • Trityrosine is a trimer of tyrosine where a central tyrosine residue is linked to two other tyrosine residues through C-C biphenyl bonds at its 3 and 5 positions.

  • This compound is also a tyrosine trimer but features a more complex linkage. It is composed of an isodityrosine unit (two tyrosines linked by a C-O-C diphenyl ether bond) which is then connected to a third tyrosine residue via a C-C biphenyl bond.[2][3][4]

Below is a graphical representation of the distinct structural backbones of these three cross-links.

cluster_dityrosine Dityrosine cluster_trityrosine Trityrosine cluster_this compound This compound dityrosine Tyr-Tyr (C-C biphenyl) trityrosine Tyr-Tyr-Tyr (two C-C biphenyl) This compound Tyr-Tyr (C-O-C ether) + Tyr (C-C biphenyl) sample Sample Preparation (e.g., Protein Hydrolysis) hplc HPLC Separation (C18, Water/Acetonitrile Gradient) sample->hplc uv_fluorescence UV and Fluorescence Detection hplc->uv_fluorescence fraction_collection Fraction Collection hplc->fraction_collection ms Mass Spectrometry (ESI-MS and MS/MS) fraction_collection->ms nmr NMR Spectroscopy (1H and 2D NMR) fraction_collection->nmr identification Definitive Identification ms->identification nmr->identification

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein cross-linking is critical for elucidating biological mechanisms and developing novel therapeutics. Among the various types of covalent cross-links, those involving tyrosine residues are of particular interest due to their roles in both normal physiological processes and the pathogenesis of various diseases. This guide provides a detailed comparative analysis of Pulcherosine and other significant tyrosine cross-links, including dityrosine, isodityrosine, and higher-order oligomers. We present quantitative data, detailed experimental protocols for their analysis, and visual representations of their formation and involvement in signaling pathways.

Comparative Analysis of Tyrosine Cross-links

Tyrosine cross-links are formed through the oxidative coupling of tyrosine residues, leading to the formation of dimers, trimers, and even higher-order oligomers. These cross-links can be classified based on the linkage type and the number of tyrosine units involved. The most well-characterized tyrosine cross-links include dityrosine, isodityrosine, and the trimer this compound.

Structural and Physicochemical Properties

The structural diversity of these cross-links gives rise to distinct physicochemical properties, which are summarized in the tables below.

PropertyDityrosineIsodityrosineThis compoundTrityrosineDi-isodityrosine
Structure Biphenyl bond (C-C)Diphenyl ether bond (C-O-C)Isodityrosine linked to a tyrosine via a biphenyl bondThree tyrosine residues linked by two biphenyl bondsTwo isodityrosine units linked by a biphenyl bond
Molecular Formula C₁₈H₂₀N₂O₆C₁₈H₂₀N₂O₆C₂₇H₃₀N₃O₉C₂₇H₃₀N₃O₉C₃₆H₃₈N₄O₁₂
Molecular Weight 360.36 g/mol 360.36 g/mol 552.55 g/mol 536.55 g/mol 718.71 g/mol
Bond Type C-CC-O-CC-C and C-O-CC-CC-C and C-O-C
Spectroscopic Properties

The unique spectroscopic signatures of these cross-links are crucial for their detection and quantification.

PropertyDityrosineIsodityrosineThis compound
UV Absorption Max (nm) ~283 (acidic), ~315 (basic)[1]Non-fluorescent, UV absorption not well characterized in isolation[2]Characterized by UV-absorption spectra[3][4]
Fluorescence Excitation Max (nm) ~315-325[5]Not Fluorescent[2]Characterized by fluorescence spectra[3][4]
Fluorescence Emission Max (nm) ~400-420[4][5]Not Fluorescent[2]~420 nm[6]
Fluorescence Quantum Yield ~0.04 (for protein-bound)N/ANot reported

Formation of Tyrosine Cross-links

The formation of tyrosine cross-links is an oxidative process initiated by the generation of tyrosyl radicals. These radicals can be produced through various mechanisms, including enzymatic reactions (e.g., peroxidases), metal-catalyzed oxidation, and photo-oxidation.[7] The subsequent coupling of these radicals leads to the diverse array of cross-links observed in biological systems.

Tyrosine_Crosslink_Formation cluster_dimers Dimer Formation cluster_trimers Trimer Formation cluster_tetramers Tetramer Formation Tyrosine Tyrosine Tyrosyl_Radical Tyrosyl Radical Tyrosine->Tyrosyl_Radical Oxidation (e.g., Peroxidase, MCO, UV) Dityrosine Dityrosine (Biphenyl bond) Tyrosyl_Radical->Dityrosine Radical Coupling Isodityrosine Isodityrosine (Diphenyl ether bond) Tyrosyl_Radical->Isodityrosine Radical Coupling Trityrosine Trityrosine Dityrosine->Trityrosine + Tyrosyl Radical This compound This compound Isodityrosine->this compound + Tyrosyl Radical Di_isodityrosine Di-isodityrosine Isodityrosine->Di_isodityrosine + Isodityrosine Radical

Figure 1: Formation pathways of major tyrosine cross-links from tyrosyl radicals.

Biological Significance and Involvement in Signaling

Tyrosine cross-links play diverse roles in biology, from providing structural integrity to extracellular matrices to being implicated in the pathology of diseases like Alzheimer's.[8][9] While tyrosine phosphorylation is a well-established mechanism in signal transduction, the direct role of tyrosine cross-links in signaling is an emerging area of research. For instance, dityrosine cross-linking has been shown to induce ligand-independent dimerization and activation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[10]

EGFR_Signaling cluster_membrane Plasma Membrane EGFR_Monomer1 EGFR Monomer EGFR_Dimer EGFR Dimer (Dityrosine Cross-link) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2 EGFR Monomer EGFR_Monomer2->EGFR_Dimer Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) EGFR_Dimer->Downstream_Signaling Ligand-Independent Activation Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->EGFR_Monomer1 Oxidative Stress Peroxynitrite->EGFR_Monomer2 Oxidative Stress

Figure 2: Dityrosine cross-linking in EGFR signaling activation.

Experimental Protocols for Analysis

The identification and quantification of tyrosine cross-links require specialized analytical techniques. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed.

Mass Spectrometry-Based Workflow for Tyrosine Cross-link Identification

Cross-linking mass spectrometry (XL-MS) is a powerful technique to identify cross-linked peptides and pinpoint the exact location of the cross-link within a protein.

Figure 3: A general workflow for the identification of tyrosine cross-links using mass spectrometry.

Methodology:

  • Sample Preparation: The protein of interest is purified and subjected to conditions that induce tyrosine cross-linking. This can be achieved by incubation with a peroxidase (e.g., horseradish peroxidase) and hydrogen peroxide, or by exposure to UV light or metal-catalyzed oxidation systems.

  • Proteolytic Digestion: The cross-linked protein is then digested into smaller peptides using a specific protease, such as trypsin.

  • Chromatographic Separation: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC), often employing a reversed-phase column.

  • Mass Spectrometry Analysis: The separated peptides are introduced into a mass spectrometer. In a typical XL-MS experiment, a two-stage mass analysis (MS/MS) is performed. The first stage measures the mass-to-charge ratio (m/z) of the intact cross-linked peptides. In the second stage, specific cross-linked peptides are isolated and fragmented, and the m/z of the resulting fragment ions are measured.

  • Data Analysis: The fragmentation spectra are then analyzed using specialized software that can identify the sequences of the two cross-linked peptides and the specific tyrosine residues involved in the linkage.

Solid-State NMR Spectroscopy for Structural Analysis

Solid-state NMR (ssNMR) is particularly useful for studying large, insoluble protein complexes containing tyrosine cross-links, such as those found in the extracellular matrix or plant cell walls.

Methodology:

  • Isotope Labeling: For detailed structural analysis, the protein is typically isotopically labeled by expressing it in media containing ¹³C- and/or ¹⁵N-enriched nutrients.

  • Sample Preparation: The cross-linked protein sample is packed into an NMR rotor. For membrane proteins or fibrillar structures, specific protocols for reconstitution and alignment may be required.

  • NMR Data Acquisition: A series of one-, two-, and three-dimensional ssNMR experiments are performed. These experiments utilize radiofrequency pulses to manipulate the nuclear spins of the isotopes and detect the resulting signals. Specific pulse sequences, such as Rotational Echo Double Resonance (REDOR), can be used to measure distances between specific atoms, providing direct evidence of cross-links.

  • Spectral Analysis: The resulting NMR spectra are processed and analyzed to assign the resonances to specific atoms in the protein. The identification of through-space correlations between atoms of different tyrosine residues confirms the presence and nature of the cross-link.

Conclusion

This compound and other tyrosine cross-links represent a diverse and functionally significant class of post-translational modifications. Their analysis provides valuable insights into protein structure, function, and the molecular basis of disease. The methodologies outlined in this guide, from comparative data analysis to advanced spectroscopic techniques, offer a robust framework for researchers to investigate these important biomolecules. As our understanding of the roles of tyrosine cross-links in cellular processes continues to grow, so too will their importance as targets for therapeutic intervention.

References

Validation of Pulcherosine Identification: A Comparative Guide to Tandem Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of tandem mass spectrometry (MS/MS) approaches for the validation of Pulcherosine, an oxidatively coupled trimer of tyrosine found in plant cell walls and potentially other biological systems. While direct MS/MS studies on this compound are not extensively published, this document leverages detailed fragmentation data from its core component, dityrosine, to provide a robust framework for its identification and validation.

This compound, an important inter-polypeptide cross-link, is formed from one tyrosine and one isodityrosine moiety. Its identification is crucial for understanding protein structure and oxidative stress mechanisms. Tandem mass spectrometry offers the sensitivity and specificity required for the definitive identification of such complex post-translational modifications.

Comparative Analysis of Fragmentation Techniques

The validation of this compound identification via MS/MS relies on the characteristic fragmentation of its constituent cross-linked tyrosine residues. Different fragmentation methods provide complementary information. The choice of technique will depend on the available instrumentation and the specific analytical goals.

Fragmentation TechniquePrincipleExpected Key Fragments for Dityrosine CoreAdvantages
Collision-Induced Dissociation (CID) Acceleration of ions and collision with neutral gas molecules, leading to bond cleavage.Backbone amide bond cleavages (b- and y-type ions). Characteristic low m/z reporter ions may be weak or absent.Widely available on most tandem mass spectrometers.
Higher-Energy C-trap Dissociation (HCD) A form of CID performed in an HCD cell, providing higher energy for fragmentation.Richer fragmentation spectra with more prominent backbone cleavage and potential for some side-chain fragmentation.Higher fragmentation efficiency and better resolution of fragment ions, particularly on Orbitrap instruments.
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD) Transfer of electrons to multiply charged precursor ions, causing backbone cleavage at N-Cα bonds (c- and z-type ions).Cleavage of the peptide backbone while preserving labile modifications and the cross-link itself.Ideal for localizing the cross-link site within a peptide sequence as it often leaves the cross-link intact.
Ultraviolet Photodissociation (UVPD) Use of UV photons to induce fragmentation.Unique Cα-Cβ bond cleavage within the dityrosine cross-link, generating diagnostic reporter ions.Provides specific structural information about the cross-link itself, aiding in unambiguous identification.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of cross-linked peptides and can be applied to the identification of this compound.

Sample Preparation
  • Protein Hydrolysis: For the analysis of free this compound, protein samples can be subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break down peptide bonds and release the cross-linked amino acid trimers.

  • Enzymatic Digestion: For the identification of this compound within a protein sequence (as a cross-linked peptide), standard proteomics workflows should be followed. This typically involves reduction and alkylation of cysteine residues, followed by digestion with a specific protease such as trypsin.

  • Enrichment (Optional): Due to the low abundance of cross-linked species, enrichment strategies such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) can be employed to enrich for larger, cross-linked peptides prior to LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 75 µm I.D. x 15 cm) is suitable for separating the peptides or the free this compound.

    • Mobile Phases:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Gradient: A shallow gradient of increasing mobile phase B (e.g., 2-40% B over 60-90 minutes) is recommended to ensure good separation of the analytes.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • MS1 Scan: A high-resolution full scan (e.g., in an Orbitrap or TOF analyzer) is used to detect the precursor ions of potential this compound-containing species.

    • MS2 Scan (Tandem MS): Data-dependent acquisition (DDA) is commonly used to select the most abundant precursor ions for fragmentation using one of the techniques described in the table above.

Data Analysis

The identification of this compound-containing peptides from MS/MS data requires specialized software capable of handling non-standard, cross-linked species. The general workflow involves:

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database. The search parameters must be set to include the mass modification corresponding to the this compound cross-link.

  • Scoring and Validation: The software will score the peptide-spectrum matches (PSMs). Manual validation of the spectra is crucial to confirm the presence of characteristic fragment ions.

  • Localization: For cross-linked peptides, the fragmentation pattern is analyzed to pinpoint the exact amino acid residues involved in the this compound cross-link.

Visualizations

Logical Workflow for this compound Validation

Pulcherosine_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation ProteinSample Protein Sample Hydrolysis Acid Hydrolysis (for free this compound) ProteinSample->Hydrolysis Digestion Enzymatic Digestion (for cross-linked peptides) ProteinSample->Digestion LC_MSMS LC-MS/MS Analysis Hydrolysis->LC_MSMS Enrichment Enrichment (SEC/SCX) Digestion->Enrichment Enrichment->LC_MSMS DatabaseSearch Database Search (Cross-link software) LC_MSMS->DatabaseSearch SpectralValidation Manual Spectral Validation DatabaseSearch->SpectralValidation Identification This compound Identification SpectralValidation->Identification

Caption: Workflow for the validation of this compound identification.

Conceptual Fragmentation of the Dityrosine Core

Dityrosine_Fragmentation cluster_precursor Dityrosine-linked Peptides (Precursor Ion) cluster_fragments Characteristic Fragments (MS/MS) P1 Peptide 1 Dityrosine Dityrosine Cross-link P1->Dityrosine P2 Peptide 2 P2->Dityrosine b_y_ions b/y ions (Backbone fragments) Dityrosine->b_y_ions CID/HCD c_z_ions c/z ions (Backbone fragments) Dityrosine->c_z_ions ETD/ECD reporter_ions Reporter Ions (Cross-link fragments) Dityrosine->reporter_ions UVPD

Caption: Conceptual fragmentation of dityrosine-linked peptides.

Illuminating the Path to Pulcherosine: A Comparative Guide to Isotopic Labeling Studies for Biosynthesis Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate biosynthetic pathways of complex natural products is paramount. Pulcherosine, a unique trimeric cross-linking amino acid derived from tyrosine, plays a significant role in the structural integrity of plant cell walls and the fertilization envelope of sea urchin embryos. Its biosynthesis is proposed to occur via the oxidative coupling of tyrosine residues. This guide provides a comparative analysis of the proposed biosynthetic pathway of this compound and the experimentally confirmed pathways of its precursors, dityrosine and isodityrosine, through isotopic labeling studies. It further outlines a detailed experimental protocol for the definitive confirmation of this compound's biosynthetic route.

The Proposed Biosynthesis of this compound

This compound is hypothesized to be formed through a peroxidase-catalyzed oxidative coupling mechanism. The proposed pathway begins with the formation of a tyrosyl radical. Two of these radicals can then couple to form dityrosine. Subsequently, a dityrosine radical can couple with another tyrosyl radical to yield the trimeric structure of this compound. An alternative, and more widely suggested route, involves the initial formation of isodityrosine, a dimer of tyrosine with a diphenyl ether linkage, which then couples with a tyrosine radical to form this compound[1].

Comparative Analysis: Isotopic Labeling Studies of Dityrosine and Isodityrosine Biosynthesis

While direct isotopic labeling studies confirming the entire this compound biosynthetic pathway are not extensively documented in publicly available literature, the biosynthesis of its proposed precursors, dityrosine and isodityrosine, has been investigated. These studies provide a robust framework for designing experiments to confirm the formation of this compound.

Isotopic labeling is a powerful technique to trace the metabolic fate of a precursor molecule into a final product[2]. In the context of tyrosine-derived cross-linked amino acids, a common approach involves feeding a biological system with isotopically labeled L-tyrosine (e.g., containing ¹³C or ¹⁵N) and subsequently analyzing the purified cross-linked products for the incorporation of the isotopic label.

Quantitative Data from Precursor Studies

The following table summarizes the key findings from isotopic labeling studies on dityrosine and isodityrosine, which serve as a benchmark for the proposed this compound study.

Labeled PrecursorBiological SystemObserved Labeled ProductAnalytical MethodKey Findings & Significance
¹³C₉,¹⁵N₁-L-TyrosinePlant Cell Cultures¹³C,¹⁵N-DityrosineLC-MS/MSDemonstrated the direct incorporation of tyrosine into dityrosine, confirming its role as a precursor.
¹⁴C-L-TyrosineIn vitro peroxidase system¹⁴C-IsodityrosineRadio-HPLCShowed that peroxidase activity on tyrosine leads to the formation of isodityrosine.

Experimental Protocol: Isotopic Labeling to Confirm this compound Biosynthesis

To definitively confirm the biosynthetic pathway of this compound, the following detailed experimental protocol is proposed, based on the successful methodologies used for its precursors.

Materials and Reagents
  • Plant cell suspension culture (e.g., Lycopersicon esculentum)

  • Stable isotope-labeled L-tyrosine (e.g., U-¹³C₉, ¹⁵N₁-L-Tyrosine)

  • Unlabeled L-tyrosine (for control experiments)

  • Cell culture medium

  • Enzymes for cell wall digestion (e.g., cellulase, pectinase)

  • Solvents for extraction and chromatography (HPLC grade)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Experimental Procedure
  • Cell Culture and Labeling:

    • Grow plant cell suspension cultures to the mid-logarithmic phase.

    • Divide the culture into two groups: one to be fed with U-¹³C₉, ¹⁵N₁-L-Tyrosine and a control group fed with unlabeled L-tyrosine.

    • Introduce the labeled or unlabeled tyrosine to the respective cultures at a predetermined concentration.

    • Incubate the cells for a specific period to allow for the incorporation of the labeled precursor into cell wall components.

  • Cell Wall Isolation and Hydrolysis:

    • Harvest the cells and isolate the cell walls through a series of washing and centrifugation steps.

    • Perform enzymatic or acidic hydrolysis of the isolated cell walls to release the constituent amino acids, including this compound.

  • Purification and Analysis:

    • Separate the amino acid hydrolysate using high-performance liquid chromatography (HPLC).

    • Collect the fraction corresponding to the retention time of a pure this compound standard.

    • Analyze the collected fraction using high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS).

Expected Quantitative Data and Interpretation

The following table outlines the expected results that would confirm the proposed biosynthetic pathway of this compound.

AnalyteExpected Mass (Unlabeled)Expected Mass (Labeled)Expected Isotopic ShiftInterpretation
L-Tyrosine181.0739191.0978+10Confirms uptake and presence of the labeled precursor.
Isodityrosine360.1216378.1734+18Indicates the formation of the isodityrosine precursor from two labeled tyrosine molecules.
This compound539.1693566.2490+27Confirms the incorporation of three labeled tyrosine molecules to form this compound, providing strong evidence for the proposed biosynthetic pathway.

Visualizing the Pathway and Workflow

To further clarify the proposed biosynthetic pathway and the experimental design, the following diagrams are provided.

This compound Biosynthesis Pathway cluster_0 Precursor cluster_1 Intermediate cluster_2 Product Tyrosine1 L-Tyrosine Isodityrosine Isodityrosine Tyrosine1->Isodityrosine Oxidative Coupling Tyrosine2 L-Tyrosine Tyrosine2->Isodityrosine Tyrosine3 L-Tyrosine This compound This compound Tyrosine3->this compound Isodityrosine->this compound Oxidative Coupling

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine via an Isodityrosine intermediate.

Experimental Workflow Start Plant Cell Culture Labeling Feed with U-¹³C₉, ¹⁵N₁-L-Tyrosine Start->Labeling Incubation Incubate for Incorporation Labeling->Incubation Harvest Harvest Cells & Isolate Cell Walls Incubation->Harvest Hydrolysis Hydrolyze Cell Walls Harvest->Hydrolysis HPLC HPLC Separation Hydrolysis->HPLC MS HR-MS and MS/MS Analysis HPLC->MS Data Analyze Isotopic Enrichment MS->Data Confirmation Confirm Biosynthetic Pathway Data->Confirmation

Caption: Experimental workflow for the isotopic labeling study to confirm this compound biosynthesis.

Conclusion

The confirmation of the biosynthetic pathway of this compound is a critical step in understanding its physiological role and harnessing its potential in various applications. While direct experimental evidence from isotopic labeling studies on this compound itself is limited, the established methodologies for its precursors, dityrosine and isodityrosine, provide a clear and robust roadmap for future investigations. The proposed experimental protocol, leveraging stable isotope labeling and high-resolution mass spectrometry, offers a definitive approach to elucidate the formation of this complex and important biomolecule. The successful execution of such a study will not only confirm the proposed pathway but also open new avenues for research into the broader family of tyrosine-derived cross-linked products and their biological significance.

References

A Guide to the Cross-Validation of Pulcherosine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical techniques used for the quantification of Pulcherosine, a tyrosine cross-link found in various biological contexts. The selection of an appropriate quantification method is critical for obtaining accurate and reproducible data in research, clinical, and pharmaceutical settings. This document outlines the methodologies for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses the potential for Immunoassay development.

Comparison of this compound Quantification Methods

The choice of analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the key performance characteristics of HPLC-FLD and LC-MS/MS.

ParameterHPLC-FLDLC-MS/MSImmunoassay (ELISA)
Principle Separation by chromatography, detection of native fluorescence.Separation by chromatography, identification and quantification by mass-to-charge ratio.Specific antibody-antigen recognition.
Selectivity Moderate to High. Potential for interference from other fluorescent compounds.Very High. Specificity is determined by the mass of the parent ion and its fragments.High. Dependent on antibody specificity.
Sensitivity Good. Generally in the low ng/mL range.Excellent. Can achieve pg/mL to fg/mL sensitivity.Variable. Typically in the pg/mL to ng/mL range.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.Typically exhibits a sigmoidal curve.
Precision (%RSD) Typically <15% for inter- and intra-day assays.Typically <15% for inter- and intra-day assays.Typically <15-20% for inter- and intra-day assays.
Throughput Moderate.High, especially with UHPLC systems.High. Suitable for screening large numbers of samples.
Instrumentation Cost Moderate.High.Low (reader), but antibody development can be costly.
Sample Preparation Often requires derivatization to enhance fluorescence.May require extensive cleanup to reduce matrix effects.Minimal sample cleanup may be required.

Experimental Protocols

Quantification of this compound by HPLC-FLD

This method relies on the native fluorescence of this compound for detection and quantification following chromatographic separation.

a. Sample Preparation (Acid Hydrolysis)

  • To 1 mg of dried biological sample, add 1 mL of 6 M HCl.

  • Hydrolyze the sample at 110°C for 24 hours in a sealed, nitrogen-flushed tube.

  • After hydrolysis, cool the sample and filter to remove any particulate matter.

  • Evaporate the HCl under a stream of nitrogen gas.

  • Reconstitute the dried hydrolysate in a suitable mobile phase for HPLC analysis.

b. HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 280 nm and emission at 410 nm.

  • Quantification: Based on a standard curve of purified this compound.

Quantification of this compound by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the quantification of many biomolecules.

a. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • To 1 mg of sample, add a solution of a broad-spectrum protease (e.g., Pronase) in a suitable buffer.

  • Incubate at an optimal temperature (e.g., 37°C) for 24-48 hours.

  • Following digestion, acidify the sample with formic acid.

  • Perform solid-phase extraction (SPE) using a C18 cartridge to desalt and concentrate the sample.

  • Elute the this compound-containing fraction and evaporate to dryness.

  • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system for fast and efficient separation.

  • Column: C18 column with a smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a purified standard.

Immunoassay (ELISA) for this compound
  • Antibody Production: Production of monoclonal or polyclonal antibodies specific to this compound.

  • Assay Development: Optimization of coating conditions (this compound-protein conjugate), antibody concentrations, and incubation times.

  • Validation: The assay would need to be validated for specificity, sensitivity, precision, and accuracy.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different this compound quantification methods.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation Sample Biological Sample Hydrolysis Hydrolysis (Acid or Enzymatic) Sample->Hydrolysis Purification Purification / Extraction (SPE) Hydrolysis->Purification HPLC HPLC-FLD Purification->HPLC LCMS LC-MS/MS Purification->LCMS ELISA Immunoassay (ELISA) Purification->ELISA Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Sensitivity Sensitivity (LOD, LOQ) HPLC->Sensitivity Specificity Specificity HPLC->Specificity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->Sensitivity LCMS->Specificity ELISA->Linearity ELISA->Accuracy ELISA->Precision ELISA->Sensitivity ELISA->Specificity Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison Sensitivity->Comparison Specificity->Comparison Conclusion Conclusion Comparison->Conclusion Select Optimal Method OxidativeStressSignaling cluster_upstream Upstream Events cluster_protein_mod Protein Modification cluster_signaling Downstream Signaling cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Tyr Tyrosine Residues ROS->Tyr Oxidation MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Nrf2 Nrf2 Pathway ROS->Nrf2 Stress Cellular Stressors (e.g., UV, Inflammation) Stress->ROS Tyr_Ox Tyrosine Radical Formation Tyr->Tyr_Ox This compound This compound Formation (Protein Cross-linking) Tyr_Ox->this compound AlteredProtein AlteredProtein This compound->AlteredProtein Altered Protein Function Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant CellularResponse Cellular Dysfunction AlteredProtein->CellularResponse

Unraveling Pulcherosine Content in Planta: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data on Pulcherosine Content

As of the latest literature review, there is a notable absence of published studies that provide a direct quantitative comparison of this compound content in different tissues of a single plant species or across multiple species. Research has confirmed its presence in hydrolysates of primary cell walls from a tomato (Lycopersicon esculentum) cell culture, but the concentration was not reported in a manner that allows for comparison with other tissues.

Table 1: Quantitative Comparison of this compound Content in Different Plant Tissues.

Plant SpeciesTissue/OrganThis compound Content (e.g., µg/g dry weight)Reference
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

This table is intended to be populated as new research becomes available. Currently, there is a lack of specific quantitative data for comparison.

Proposed Experimental Protocol for this compound Quantification

The following is a proposed methodology for the extraction and quantification of this compound from various plant tissues, based on established techniques for the analysis of related phenolic compounds and amino acid cross-links. This protocol should be optimized and validated for each specific plant matrix.

1. Sample Preparation and Homogenization:

  • Harvest fresh plant tissues (e.g., leaves, stems, roots, fruits) and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissues to a constant dry weight.

  • Grind the dried tissues into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Cell Wall Isolation:

  • Suspend the powdered tissue in a suitable buffer (e.g., phosphate-buffered saline).

  • Homogenize the suspension using a blender or sonicator.

  • Centrifuge the homogenate to pellet the cell wall material.

  • Wash the pellet sequentially with detergents (e.g., Triton X-100, SDS) and enzymes (e.g., amylase, protease) to remove non-covalently bound proteins and starch.

  • Wash the final cell wall preparation with water and lyophilize.

3. Acid Hydrolysis:

  • Suspend the isolated cell wall material in 6 M HCl.

  • Hydrolyze at 110°C for 24 hours in a sealed, nitrogen-flushed tube to release amino acids and their cross-linked derivatives.

  • After hydrolysis, remove the HCl by evaporation under vacuum.

4. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • Resuspend the hydrolyzed sample in a suitable solvent.

  • Use a C18 SPE cartridge to remove interfering hydrophobic compounds.

  • Elute the fraction containing this compound with an appropriate solvent mixture.

5. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is recommended.

  • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically used for the separation of phenolic compounds.

  • Detection: this compound can be detected using a diode-array detector (DAD) by monitoring its characteristic UV absorbance, or more selectively and sensitively using a fluorescence detector.

  • Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration in the plant samples can be determined by comparing their peak areas to the calibration curve.

6. Confirmation by Mass Spectrometry (MS):

  • Couple the HPLC system to a mass spectrometer (LC-MS) for definitive identification and confirmation of this compound.

  • Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that are specific to the this compound molecule.

Experimental Workflow

experimental_workflow A Plant Tissue Collection (Leaves, Stems, Roots, Fruits) B Freezing (Liquid N2) & Lyophilization A->B C Grinding to Fine Powder B->C D Cell Wall Isolation C->D E Acid Hydrolysis (6M HCl) D->E F Solid-Phase Extraction (SPE) E->F G HPLC Quantification (DAD/Fluorescence) F->G H LC-MS/MS Confirmation G->H Optional Confirmation I Data Analysis & Comparison G->I H->I

Caption: Proposed workflow for this compound quantification in plant tissues.

Signaling Pathways Involving this compound

Currently, there is no direct evidence in the scientific literature to suggest the involvement of this compound in specific signaling pathways within plants. Its primary described role is structural, contributing to the cross-linking of glycoproteins within the cell wall.[1] The formation of such cross-links is an oxidative process, likely mediated by peroxidases, which could be part of broader cell wall reinforcement mechanisms triggered by developmental cues or environmental stresses.

signaling_pathway A Developmental Cues / Environmental Stress B Reactive Oxygen Species (ROS) Production (e.g., H2O2) A->B C Peroxidase Activation B->C E Oxidative Coupling C->E D Tyrosine Residues (on Glycoproteins) D->E F This compound Formation E->F G Cell Wall Cross-linking & Reinforcement F->G

Caption: Hypothetical pathway of this compound formation in the cell wall.

Conclusion and Future Directions

This compound represents an important, yet understudied, component of the plant cell wall. The lack of comparative quantitative data across different plant tissues highlights a significant knowledge gap. The proposed experimental protocol provides a roadmap for researchers to begin filling this gap. Future research should focus on:

  • Developing and validating a robust, standardized method for this compound quantification.

  • Performing comparative analyses of this compound content in various tissues of model plants (e.g., Arabidopsis thaliana, tomato) and economically important crops.

  • Investigating the potential role of this compound in plant development, stress responses, and disease resistance.

By systematically addressing these research questions, the scientific community can gain a deeper understanding of the functional significance of this unique tyrosine trimer in plant biology.

References

A Structural and Functional Comparison of Pulcherosine and Its Synthetic Analogs: Dityrosine and Trityrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Pulcherosine with its synthetic analogs, dityrosine and trityrosine. These tyrosine-based oligomers, formed through oxidative cross-linking, are gaining interest for their roles in both physiological and pathological processes. This document summarizes their structural differences, methods of synthesis, and comparative biological activities, with a focus on their involvement in cellular signaling pathways implicated in fibrotic and neurodegenerative diseases.

Structural Comparison

This compound, dityrosine, and trityrosine are all derived from the oxidative coupling of tyrosine residues. Their structural distinctions lie in the number of tyrosine units and the nature of their linkages.

  • Dityrosine is a dimer of two tyrosine molecules.

  • Trityrosine is a trimer of three tyrosine molecules.

  • This compound is also a tyrosine trimer, but it is specifically composed of isodityrosine and tyrosine coupled via a biphenyl linkage, resulting in a 2,2'-dihydroxy-3-phenoxybiphenyl aromatic core[1].

These structural variations influence their three-dimensional conformation and potential to interact with biological targets.

Synthetic Methodologies

The synthesis of this compound and its analogs, dityrosine and trityrosine, has been achieved through multi-step chemical processes. The general strategies for their synthesis are outlined below, with detailed protocols provided in the "Experimental Protocols" section.

CompoundSynthetic StrategyReference
Dityrosine Tandem Miyaura borylation-Suzuki coupling of protected 3-iodotyrosine.[2]
Trityrosine Suzuki coupling of protected 3,5-diiodotyrosine and a potassium tyrosine-3-trifluoroborate derivative.[2]
This compound Copper-catalyzed coupling to form an isodityrosine derivative, followed by selective halogenation and Suzuki coupling with potassium tyrosine-3-trifluoroborate.[2]

Comparative Biological Activity

While comprehensive comparative studies on the biological activities of this compound, dityrosine, and trityrosine are limited, existing research points towards their involvement in oxidative stress-related pathologies. Dityrosine, in particular, has been identified as a biomarker for oxidative stress and is implicated in neurodegenerative conditions such as Alzheimer's disease.

Studies have shown that oxidized tyrosine residues can influence cellular signaling, notably the MAPK/TGF-β1 pathway, which is a key regulator of fibrosis.

Quantitative Data Summary

Direct comparative quantitative data on the biological activities of this compound and its analogs in specific assays are not extensively available in the current literature. One study on a cyclic dipeptide of tyrosine, cyclo(Tyr-Tyr), reported an IC50 value of 0.82 µM for binding to µ-opioid receptors, while cyclo(Phe-Tyr) had an IC50 of 69.7 µM, indicating that the presence of tyrosine residues can significantly impact biological activity. Another study reported an IC50 value of 416.90 µg/mL for a manganese-dityrosine complex in inducing apoptosis in MCF-7 cancer cells[3]. Further research is required to establish specific IC50 values for this compound, dityrosine, and trityrosine in relevant pathological pathways.

Signaling Pathway Involvement: MAPK/TGF-β1

Oxidized tyrosine products, including dityrosine, have been shown to induce hepatic fibrosis through the activation of the MAPK/TGF-β1 signaling pathway. This pathway is a critical mediator of cellular responses to stress and plays a central role in the development of fibrotic diseases.

The proposed mechanism involves the activation of Transforming Growth Factor-beta 1 (TGF-β1), which then binds to its receptor (TGF-βR). This binding initiates a signaling cascade that activates Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK. The activation of these kinases leads to the phosphorylation and activation of downstream transcription factors, ultimately resulting in the expression of pro-fibrotic genes.

TGF_beta_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidized_Tyrosine Oxidized Tyrosine (e.g., Dityrosine) TGF_beta1 TGF-β1 Oxidized_Tyrosine->TGF_beta1 induces TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R binds to MAPK_p38 p38 MAPK TGF_beta_R->MAPK_p38 activates MAPK_ERK ERK TGF_beta_R->MAPK_ERK activates Transcription_Factors Transcription Factors MAPK_p38->Transcription_Factors phosphorylates MAPK_ERK->Transcription_Factors phosphorylates Gene_Expression Pro-fibrotic Gene Expression Transcription_Factors->Gene_Expression regulates

MAPK/TGF-β1 Signaling Pathway Activation by Oxidized Tyrosine.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its analogs, as well as for key biological assays used to assess their activity.

Synthesis Protocols

The following protocols are adapted from Skaff et al. (2005)[2].

1. Synthesis of Dityrosine:

  • Step 1: Protection of 3-iodotyrosine: Commercially available 3-iodotyrosine is protected using appropriate protecting groups for the amine and carboxylic acid functionalities (e.g., Boc and methyl ester).

  • Step 2: Miyaura Borylation: The protected 3-iodotyrosine undergoes a Miyaura borylation reaction to form the corresponding boronic acid ester.

  • Step 3: Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is performed between the boronic acid ester and another molecule of protected 3-iodotyrosine to form the dityrosine backbone.

  • Step 4: Deprotection: All protecting groups are removed to yield dityrosine.

2. Synthesis of Trityrosine:

  • Step 1: Protection of 3,5-diiodotyrosine: The starting material, 3,5-diiodotyrosine, is appropriately protected.

  • Step 2: Suzuki Coupling: A Suzuki coupling reaction is carried out between the protected 3,5-diiodotyrosine and a potassium tyrosine-3-trifluoroborate derivative in the presence of a palladium catalyst.

  • Step 3: Deprotection: The protecting groups are removed to afford trityrosine.

3. Synthesis of this compound:

  • Step 1: Formation of Isodityrosine Derivative: A copper-catalyzed coupling of phenylalanine-4-boronic acid and a 4-O-protected dopa derivative is performed to generate an isodityrosine derivative.

  • Step 2: Selective Halogenation: The isodityrosine derivative undergoes selective halogenation at a specific position.

  • Step 3: Suzuki Coupling: The halogenated isodityrosine derivative is then subjected to a Suzuki coupling reaction with potassium tyrosine-3-trifluoroborate.

  • Step 4: Deprotection: Global deprotection of all protecting groups yields this compound.

Synthesis_Workflow cluster_dityrosine Dityrosine Synthesis cluster_trityrosine Trityrosine Synthesis cluster_this compound This compound Synthesis D1 Protected 3-Iodotyrosine D2 Miyaura Borylation D1->D2 D3 Suzuki Coupling D2->D3 D4 Deprotection D3->D4 D5 Dityrosine D4->D5 T1 Protected 3,5-Diiodotyrosine T2 Suzuki Coupling T1->T2 T3 Deprotection T2->T3 T4 Trityrosine T3->T4 P1 Isodityrosine Derivative Formation P2 Selective Halogenation P1->P2 P3 Suzuki Coupling P2->P3 P4 Deprotection P3->P4 P5 This compound P4->P5

General Synthetic Workflows.
Biological Assay Protocols

1. MAPK Activation Assay (General Protocol):

This protocol provides a general framework for assessing the activation of MAPK signaling pathways. Specific kits, such as the Muse® MAPK Activation Dual Detection Kit, provide detailed instructions and reagents.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., fibroblasts, hepatic stellate cells) to 80-90% confluency. Treat cells with varying concentrations of this compound, dityrosine, or trityrosine for a specified duration. A positive control, such as TGF-β1, should be included.

  • Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK (e.g., anti-phospho-p38, anti-phospho-ERK) and total MAPK proteins.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated MAPK to the total MAPK levels.

2. TGF-β1-Induced Fibrosis Model (In Vitro):

This protocol describes a general method for inducing a fibrotic response in vitro using TGF-β1.

  • Cell Culture: Plate fibroblasts or other relevant cell types in a suitable culture format (e.g., 96-well plates, chamber slides).

  • Induction of Fibrosis: Treat the cells with an optimal concentration of TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours to induce a fibrotic phenotype.

  • Treatment with Test Compounds: Co-treat the cells with TGF-β1 and varying concentrations of this compound, dityrosine, or trityrosine.

  • Assessment of Fibrosis: Evaluate the extent of fibrosis by measuring one or more of the following endpoints:

    • Collagen Deposition: Stain for collagen using methods like Sirius Red or Masson's trichrome staining and quantify the stained area. Alternatively, measure collagen content biochemically (e.g., hydroxyproline assay).

    • Extracellular Matrix (ECM) Protein Expression: Analyze the expression of key ECM proteins such as fibronectin and α-smooth muscle actin (α-SMA) by immunofluorescence or Western blotting.

    • Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., COL1A1, ACTA2) using quantitative real-time PCR (qRT-PCR).

Conclusion

This compound and its synthetic analogs, dityrosine and trityrosine, represent a class of oxidatively cross-linked tyrosine oligomers with emerging biological significance. While their structural similarities are evident, further research is needed to fully elucidate and compare their specific biological activities and mechanisms of action. The provided synthetic and analytical protocols offer a foundation for future investigations into the therapeutic potential of these compounds in diseases associated with oxidative stress, such as fibrosis and neurodegeneration. The involvement of these molecules in the MAPK/TGF-β1 signaling pathway highlights a promising avenue for targeted drug development.

References

Unraveling Tyrosine Cross-Links: A Comparative Guide to Pulcherosine and Isodityrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating protein cross-linking and oxidative stress, understanding the nuances of tyrosine-derived cross-links is paramount. Among these, pulcherosine and isodityrosine represent key modifications that contribute to the structural integrity of various biological matrices. This guide provides a detailed comparison of the functional differences between this compound and isodityrosine, supported by structural data, experimental protocols, and visual representations of their formation and roles.

At a Glance: this compound vs. Isodityrosine

FeatureThis compoundIsodityrosine
Molecular Composition Trimer of tyrosineDimer of tyrosine
Linkage Types One diphenyl ether bond and one biphenyl bondOne diphenyl ether bond
Molecular Formula C27H28N3O8+C18H20N2O6
Molecular Weight 522.53 g/mol 360.4 g/mol [1]
Primary Function Inter-polypeptide cross-linking[2]Primarily intra-polypeptide cross-linking[3]
Biological Occurrence Plant cell walls (e.g., tomato), sea urchin fertilization envelope[2][4][5]Plant cell walls, marine invertebrate-derived compounds[6][7][8]
Formation Oxidative coupling of an isodityrosine radical and a tyrosine radical[2]Oxidative coupling of two tyrosine radicals[6][7]
Spectroscopic Properties Exhibits fluorescence[2]Does not have fluorescent properties like dityrosine[6]

Structural and Functional Divergence

Isodityrosine is an oxidatively coupled dimer of tyrosine, where the two tyrosine units are linked by a diphenyl ether bridge.[6][7][9][10] This structure primarily facilitates intra-polypeptide cross-links, contributing to the insolubility and rigidity of proteins, particularly extensins in plant cell walls.[3][11][12]

This compound, on the other hand, is a more complex trimer of tyrosine. It is composed of an isodityrosine molecule further cross-linked to a third tyrosine residue via a biphenyl bond.[2][13] This trivalent structure allows for inter-polypeptide cross-linking, creating a more extensive and robust network.[2] This is evident in its role in hardening the fertilization envelope of sea urchin embryos, a critical process for protecting the developing zygote.[4][5][14][15] Steric considerations suggest that the three tyrosine units of this compound could not be near-neighbor residues within a single polypeptide chain, thus favoring inter-chain linkages or wide intra-chain loops.[2]

Formation Pathway: A Peroxidase-Mediated Cascade

The biosynthesis of both this compound and isodityrosine is initiated by the enzymatic activity of peroxidases, which catalyze the oxidation of tyrosine residues to form tyrosyl radicals.[13][16][17][18][19] The subsequent coupling of these radicals leads to the formation of these distinct cross-links.

cluster_0 Isodityrosine Formation Tyr1 Tyrosine Tyr_rad1 Tyrosyl Radical Tyr1->Tyr_rad1 Peroxidase/H₂O₂ Tyr2 Tyrosine Tyr_rad2 Tyrosyl Radical Tyr2->Tyr_rad2 Peroxidase/H₂O₂ Isodityrosine Isodityrosine Tyr_rad1->Isodityrosine Radical Coupling Tyr_rad2->Isodityrosine Radical Coupling

Caption: Peroxidase-catalyzed formation of isodityrosine.

cluster_1 This compound Formation Isodityrosine_node Isodityrosine Isodityrosine_rad Isodityrosine Radical Isodityrosine_node->Isodityrosine_rad Peroxidase/H₂O₂ Tyr3 Tyrosine Tyr_rad3 Tyrosyl Radical Tyr3->Tyr_rad3 Peroxidase/H₂O₂ This compound This compound Isodityrosine_rad->this compound Radical Coupling Tyr_rad3->this compound Radical Coupling

Caption: Formation of this compound from isodityrosine and tyrosine.

Role in Extensin Cross-Linking

In the context of plant cell walls, isodityrosine and this compound are integral to the structure of the extensin network. Isodityrosine forms intramolecular cross-links that stabilize the extensin monomer, while this compound (along with di-isodityrosine) creates intermolecular bridges that form a resilient, cross-linked matrix.[20][21][22][23]

Extensin1 Extensin Monomer Tyr Tyr Tyr Tyr Extensin1:f1->Extensin1:f2 Extensin2 Extensin Monomer Tyr Tyr Tyr Tyr Extensin1:f3->Extensin2:f2

Caption: Intra- and intermolecular cross-linking of extensin by isodityrosine and this compound.

Experimental Protocols

Isolation and Characterization

1. Acid Hydrolysis of Biological Samples:

  • Freeze-dried plant cell wall material or sea urchin fertilization envelopes are hydrolyzed in 6 M HCl at 110°C for 20-24 hours in a sealed, nitrogen-flushed tube.

  • The hydrolysate is filtered and evaporated to dryness. The residue is redissolved in water for analysis.

2. Chromatographic Separation:

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for separating this compound and isodityrosine from other amino acids in the hydrolysate.

  • A C18 column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing an ion-pairing agent like trifluoroacetic acid (TFA).

3. Spectroscopic Analysis:

  • UV-Vis Spectroscopy: Both compounds exhibit characteristic UV absorbance spectra that can be used for detection and quantification.

  • Fluorescence Spectroscopy: this compound is fluorescent, a property that can be exploited for sensitive detection.[2]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS/MS) are used to confirm the molecular weight and fragmentation patterns of the isolated compounds, providing definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the complete structural elucidation of this compound and isodityrosine, confirming the connectivity of the tyrosine residues and the nature of the cross-links.[2][24]

Chemical Synthesis for Standards and Further Study

The chemical synthesis of isodityrosine and this compound is complex but essential for producing standards for analytical quantification and for further biological studies. Various synthetic strategies have been developed, often involving protection of the amino and carboxyl groups of tyrosine, followed by oxidative coupling reactions. For instance, the synthesis of isodityrosine can be achieved through Ullmann condensation or palladium-catalyzed C-H functionalization.[25] this compound synthesis involves the coupling of a protected isodityrosine derivative with a protected tyrosine derivative.

Relevance for Drug Development

While direct therapeutic applications of this compound and isodityrosine have not been established, their roles in protein cross-linking and oxidative stress are highly relevant to drug development.

  • Biomarkers of Oxidative Stress: The formation of tyrosine cross-links is often associated with oxidative damage. Elevated levels of these cross-linked amino acids could serve as biomarkers for diseases characterized by chronic inflammation and oxidative stress, such as atherosclerosis and neurodegenerative disorders.

  • Inhibitors of Cross-Linking: In fibrotic diseases, excessive cross-linking of extracellular matrix proteins contributes to tissue hardening and organ dysfunction. Developing inhibitors of the peroxidases that catalyze the formation of this compound and isodityrosine could be a therapeutic strategy.

  • Drug Delivery and Biomaterials: The robust, cross-linked networks formed by these molecules in nature could inspire the design of novel biomaterials for drug delivery or tissue engineering applications, where controlled release and biocompatibility are essential. Isodityrosine-containing cyclic peptides have been isolated from marine organisms and show a range of pharmaceutical activities, including antiallergenic properties.[25]

References

Validating Pulcherosine's Presence: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and quantification of novel bioactive compounds in plant species is a critical step in natural product discovery. Pulcherosine, a unique trimer of tyrosine found in plant cell walls, presents an intriguing target due to its role in structural cross-linking. This guide provides a comparative overview of analytical methodologies for validating the presence of this compound in novel plant species, complete with experimental protocols and performance data to aid in methodological selection.

Unveiling this compound: A Multi-faceted Analytical Approach

The validation of this compound in a previously uncharacterized plant species requires a systematic workflow, beginning with efficient extraction from the complex plant matrix, followed by robust analytical detection and quantification. The initial discovery of this compound in tomato cell cultures utilized a combination of spectroscopic techniques, including UV-absorption, fluorescence, and 1H NMR spectroscopy, to elucidate its structure.[1] Today, a range of advanced analytical methods can be employed for a more comprehensive and quantitative validation.

The primary methods for the detection and quantification of this compound and other cross-linking amino acids include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for structural confirmation. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is paramount for the reliable validation of this compound. The following table summarizes the key performance characteristics of the most relevant methods. It is important to note that while specific performance data for this compound is limited, the presented values are based on the typical performance of these methods for similar analytes such as aromatic and cross-linked amino acids.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)ThroughputProsCons
HPLC-UV Separation by chromatography and detection by UV absorbance.~1 - 10 µM~5 - 50 µMHighCost-effective, robust, widely available.Lower sensitivity and specificity compared to MS.
HPLC-Fluorescence Separation by chromatography and detection of native fluorescence or fluorescent derivatives.~10 - 100 nM[2]~50 - 500 nMHighHigh sensitivity and selectivity for fluorescent compounds.Requires fluorescent properties or derivatization.
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the molecule and its fragments.~0.1 - 10 nM[3]~0.5 - 50 nM[3][4]HighHigh sensitivity, high specificity, structural information.[5]Higher equipment cost and complexity.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.~1 - 10 µM[6]~5 - 50 µMLowUnambiguous structure elucidation, non-destructive.Lower sensitivity, complex data analysis.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of this compound in novel plant species. The following protocols provide a comprehensive workflow from sample preparation to analysis.

Plant Sample Preparation and Protein Extraction

A robust extraction protocol is essential to isolate proteins from the plant cell wall while minimizing interference from other cellular components.

  • Objective: To extract proteins from the plant cell wall.

  • Materials:

    • Fresh or frozen plant tissue

    • Liquid nitrogen

    • Mortar and pestle or cryogenic grinder

    • Extraction Buffer (e.g., Tris-HCl buffer with protease inhibitors)

    • Phenol and Ammonium Acetate for precipitation (optional, for cleaner protein fractions)

  • Protocol:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic processes.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • Suspend the powder in an appropriate extraction buffer. The choice of buffer may need optimization depending on the plant species.

    • Homogenize the suspension using a sonicator or other mechanical disruption method to ensure cell lysis.

    • Centrifuge the homogenate to pellet cell debris. The supernatant contains the soluble proteins.

    • For cleaner protein fractions, a phenol extraction followed by ammonium acetate precipitation can be performed.

Acid Hydrolysis of Cell Wall Proteins

To analyze the amino acid composition, including this compound, the extracted proteins must be hydrolyzed into their constituent amino acids.

  • Objective: To break down proteins into individual amino acids.

  • Materials:

    • Protein extract from Step 1

    • 6 M Hydrochloric Acid (HCl)

    • Vacuum hydrolysis tubes

    • Heating block or oven

  • Protocol:

    • Transfer a known amount of the protein extract to a vacuum hydrolysis tube.

    • Add 6 M HCl to the tube.

    • Seal the tube under vacuum to prevent oxidation of amino acids.

    • Heat the sample at 110°C for 24 hours.

    • After hydrolysis, cool the sample and remove the HCl by vacuum centrifugation.

    • Re-dissolve the amino acid hydrolysate in a suitable buffer for analysis.

LC-MS/MS for this compound Quantification

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

  • Objective: To separate and quantify this compound in the amino acid hydrolysate.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Reversed-phase C18 column

  • Protocol:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Inject the prepared amino acid hydrolysate and the standards onto the HPLC system.

    • Separate the amino acids using a gradient elution with a mobile phase typically consisting of water and acetonitrile with a small amount of formic acid to improve ionization.

    • Introduce the eluent into the ESI source of the mass spectrometer.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for this compound and its characteristic fragment ions for highly selective detection.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

NMR Spectroscopy for Structural Confirmation

1H NMR spectroscopy can be used to confirm the identity of this compound by providing detailed structural information.

  • Objective: To confirm the chemical structure of the putative this compound peak.

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 500 MHz or higher)

  • Protocol:

    • Purify the compound corresponding to the putative this compound peak from the HPLC separation.

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O).

    • Acquire a 1D ¹H NMR spectrum.

    • Compare the obtained spectrum with published NMR data for this compound to confirm its identity.[1]

Visualizing the Workflow and Signaling Context

To provide a clear understanding of the experimental process and the biological context of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Validation Plant_Tissue Novel Plant Species Grinding Cryogenic Grinding Plant_Tissue->Grinding Extraction Protein Extraction Grinding->Extraction Hydrolysis Acid Hydrolysis Extraction->Hydrolysis LC_MSMS LC-MS/MS Quantification Hydrolysis->LC_MSMS NMR NMR Structural Confirmation Hydrolysis->NMR Fluorescence Fluorescence Detection Hydrolysis->Fluorescence UV_Vis UV-Vis Spectroscopy Hydrolysis->UV_Vis Data_Analysis Data Analysis & Comparison LC_MSMS->Data_Analysis Quantitative Data NMR->Data_Analysis Structural Data Fluorescence->Data_Analysis Qualitative Data UV_Vis->Data_Analysis Qualitative Data Validation Validation of this compound Data_Analysis->Validation

Caption: Experimental workflow for the validation of this compound.

Pulcherosine_Formation_Pathway cluster_Enzymatic_Oxidation Enzymatic Oxidation (Peroxidases) Tyrosine Tyrosine Isodityrosine Isodityrosine Tyrosine->Isodityrosine Dimerization This compound This compound Isodityrosine->this compound Coupling with Tyrosine Cross_Linked_Proteins Cross-Linked Cell Wall Proteins This compound->Cross_Linked_Proteins Incorporation

Caption: Biosynthetic pathway of this compound in the plant cell wall.

References

Comparative Proteomics: A Guide to Identifying Pulcherosine-Linked Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proteomic strategies for the identification and quantification of pulcherosine-linked proteins. This compound, a trimer of tyrosine formed via oxidative coupling, represents a unique class of protein cross-links found in plant cell walls.[1] Understanding the proteins involved in these linkages is crucial for elucidating cell wall architecture, signaling pathways, and responses to oxidative stress. This document outlines key experimental methodologies, compares data analysis software, and presents relevant signaling pathways.

Data Presentation: Comparing Alternatives for Cross-Link Identification

The identification of cross-linked peptides from complex mass spectrometry data is a significant challenge. Various software tools have been developed to address this, each with its own algorithms and strengths. Below is a comparison of commonly used software for the analysis of cross-linking mass spectrometry (XL-MS) data. While direct comparative data for this compound is limited, the following tables summarize performance metrics for identifying other types of cross-linked peptides, which can serve as a valuable reference.

Table 1: Comparison of Software for Non-Cleavable Cross-Linker Data Analysis

SoftwareSearch StrategyKey FeaturesReported Performance Metrics
MaxLynx Integrated into MaxQuant, uses an N-squared search engine with a di-peptide Andromeda score.[2]Handles both non-cleavable and MS-cleavable cross-linkers; user-friendly interface within the popular MaxQuant environment.Outperforms many other software for both non-cleavable and MS-cleavable data sets with up to four times more cross-linked-to spectrum-matches (CSMs) and twice the number of unique cross-links at a 1% false discovery rate (FDR).
pLink Exhaustive search of all possible peptide pairs.Supports a wide range of cross-linkers; provides detailed scoring and visualization of fragment spectra.In a benchmark study, pLink was among the top-performing tools for identifying cross-links from synthetic peptide libraries.
StavroX Exhaustive search algorithm.Supports various cross-linkers, including zero-length cross-links; provides visualization of annotated spectra.A widely used tool, though some studies suggest it may be less sensitive than newer algorithms like MaxLynx.
Xi Exhaustive search with a specialized scoring function.Optimized for high-resolution mass spectrometry data; allows for the analysis of complex mixtures.Demonstrated good performance in community-wide comparative studies.
Kojak Two-pass approach to reduce search space.Efficient for large datasets; integrated with the Trans-Proteomic Pipeline (TPP) for downstream analysis.Shows strong performance in identifying cross-links from complex samples.

Table 2: Comparison of Software for MS-Cleavable Cross-Linker Data Analysis

SoftwareSearch StrategyKey FeaturesReported Performance Metrics
MeroX Utilizes signature peaks from the fragmentation of the cleavable cross-linker.Specifically designed for MS-cleavable cross-linkers; provides a user-friendly interface for data analysis and visualization.[3]Highly effective for MS-cleavable data, often used as a benchmark for comparison.
XlinkX Also relies on the identification of signature ions from cleavable cross-linkers.Integrated into the Proteome Discoverer platform; provides a streamlined workflow for users of Thermo Fisher Scientific instruments.Good performance for MS-cleavable data, with the advantage of being integrated into a widely used proteomics software suite.
MaxLynx As described above, also supports MS-cleavable cross-linkers.Provides a unified platform for analyzing data from different types of cross-linkers.Consistently shows high performance in identifying cross-links from MS-cleavable data.

Experimental Protocols

The successful identification of this compound-linked proteins relies on a meticulously executed experimental workflow. The following protocols provide a detailed guide for in-vivo chemical cross-linking, protein extraction, digestion, and mass spectrometry analysis.

Protocol 1: In-Vivo Chemical Cross-Linking of Plant Tissue
  • Plant Material: Grow plant seedlings or cell cultures under controlled conditions. For stress-related studies, apply the desired stress (e.g., oxidative stress via H₂O₂) for a specified duration.

  • Cross-Linking Reaction:

    • Prepare a fresh solution of a suitable cross-linking reagent. For tyrosine-reactive cross-linking, a combination of a homobifunctional NHS-ester cross-linker like bis(sulfosuccinimidyl) suberate (BS3) and a zero-length cross-linker like EDC can be considered to capture a broader range of interactions.

    • Incubate the plant tissue with the cross-linker solution (e.g., 1-2 mM BS3 in PBS) for 30-60 minutes at room temperature.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., 100 mM Tris-HCl, pH 7.5) and incubate for 15 minutes.

  • Harvesting: Harvest the tissue, wash thoroughly with PBS to remove excess reagents, and immediately freeze in liquid nitrogen.

Protocol 2: Protein Extraction and Digestion
  • Cell Lysis: Grind the frozen tissue to a fine powder in liquid nitrogen. Resuspend the powder in a lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5) containing protease inhibitors.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

  • Protein Precipitation: Precipitate the proteins using a suitable method, such as acetone precipitation, to remove interfering substances.

  • Enzymatic Digestion:

    • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

Protocol 3: Mass Spectrometry Analysis
  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For DDA, select the top 10-20 most intense precursor ions for fragmentation.

  • Data Analysis:

    • Convert the raw mass spectrometry data to a suitable format (e.g., MGF or mzML).

    • Use one of the software tools listed in Tables 1 and 2 to search the data against a relevant protein database.

    • Set the search parameters to include the mass of the cross-linker and the potential modifications on tyrosine residues.

    • Filter the results to a false discovery rate (FDR) of 1% for confident identification of cross-linked peptides.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the identification of this compound-linked proteins using comparative proteomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_protein_extraction Protein Extraction & Digestion cluster_ms_analysis Mass Spectrometry & Data Analysis plant_material Plant Tissue/ Cell Culture crosslinking In-Vivo Cross-linking plant_material->crosslinking quenching Quenching crosslinking->quenching harvesting Harvesting quenching->harvesting cell_lysis Cell Lysis harvesting->cell_lysis reduction_alkylation Reduction & Alkylation cell_lysis->reduction_alkylation digestion Trypsin Digestion reduction_alkylation->digestion lc_ms LC-MS/MS digestion->lc_ms data_analysis Data Analysis (e.g., MaxLynx, MeroX) lc_ms->data_analysis protein_id Identification of Cross-linked Proteins data_analysis->protein_id

Caption: Experimental workflow for identifying this compound-linked proteins.

Signaling Pathway: Oxidative Stress and Cell Wall Cross-Linking

This compound formation is a consequence of oxidative stress, which triggers a signaling cascade that leads to the cross-linking of proteins in the plant cell wall. This process is a defense mechanism to reinforce the cell wall against pathogens and other stressors.

signaling_pathway stress Oxidative Stress (e.g., Pathogen Attack, UV) ros Reactive Oxygen Species (ROS) Generation stress->ros induces peroxidase Peroxidase Activation ros->peroxidase activates tyr_oxidation Tyrosine Oxidation on Cell Wall Proteins peroxidase->tyr_oxidation catalyzes This compound This compound Formation (Protein Cross-linking) tyr_oxidation->this compound leads to cell_wall Cell Wall Reinforcement & Defense Response This compound->cell_wall results in

Caption: Signaling pathway of oxidative stress-induced this compound formation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Pulcherosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the proper disposal of Pulcherosine, a fluorescent trimer of tyrosine used in research. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

I. Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or neoprene gloves.
Body ProtectionA fully-buttoned lab coat.
Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this compound or its solutions be poured down the drain or disposed of with regular trash[1][2].

  • Waste Collection:

    • Collect waste this compound and any solutions containing it in a dedicated, properly labeled, and sealed waste container.

    • Use a container made of compatible materials, such as glass or high-density polyethylene[1].

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (126723-16-8) and the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) for hazardous waste[3][4].

    • The storage area should be cool, well-ventilated, and away from sources of ignition, heat, and direct sunlight[1][2].

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[1][5].

    • Provide them with the accurate chemical name, CAS number, and any available safety information.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Immediately evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood, to minimize inhalation exposure[1][2].

  • Contain and Absorb:

    • For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the spill[1].

  • Collect and Dispose:

    • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container[5].

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste[5].

  • Report:

    • Report the spill to your supervisor and your institution's EHS department, regardless of the size[1][5].

IV. Experimental Workflow and Disposal Decision Making

The following diagrams illustrate a typical experimental workflow involving this compound and the subsequent decision-making process for its proper disposal.

experimental_workflow Experimental Workflow with this compound cluster_experiment Experimentation cluster_waste Waste Generation cluster_disposal Disposal Path start Prepare this compound Solution experiment Conduct Experiment (e.g., fluorescence studies, cross-linking assays) start->experiment analysis Data Analysis experiment->analysis unused Unused this compound analysis->unused contaminated Contaminated Labware (pipette tips, tubes, etc.) analysis->contaminated solutions Waste Solutions analysis->solutions collect Collect in Labeled Hazardous Waste Container unused->collect contaminated->collect solutions->collect store Store in Satellite Accumulation Area collect->store dispose Arrange for EHS Pickup store->dispose

Experimental workflow and waste generation.

disposal_decision_tree This compound Disposal Decision Tree start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes collect_waste Collect in a designated hazardous waste container is_spill->collect_waste No spill_procedure->collect_waste is_container_full Is container full? collect_waste->is_container_full seal_and_label Seal and label container with 'Hazardous Waste' is_container_full->seal_and_label Yes add_to_container Add waste to container is_container_full->add_to_container No store_saa Store in Satellite Accumulation Area seal_and_label->store_saa contact_ehs Contact EHS for disposal store_saa->contact_ehs add_to_container->start Continue generating waste

Decision-making for this compound disposal.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with, as well as your institution's specific protocols and local regulations, before handling and disposal.

References

Comprehensive Safety and Handling Guide for Pulcherosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Pulcherosine based on general best practices for novel or potent chemical compounds in a laboratory setting. As no specific Safety Data Sheet (SDS) is publicly available for this compound, these recommendations are founded on a precautionary principle. All personnel must adhere to their institution's specific safety protocols and the general principles of good laboratory practice.

This compound is an oxidatively coupled trimer of the amino acid tyrosine, which has been identified in plant cell walls and synthesized for research purposes.[1][2] As a novel biomolecule, its toxicological properties are not well-characterized. Therefore, it should be handled as a potentially potent compound, demanding rigorous safety measures to minimize exposure.

Hazard Assessment and Engineering Controls

Given the unknown toxicological profile of this compound, a conservative approach is mandatory. The primary risks are associated with inhalation of aerosolized powder and dermal contact.

  • Engineering Controls: The primary method for exposure control is the use of containment solutions. All manipulations of solid this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE). For highly potent compounds, a glovebox or isolator is recommended.[3][4][5] The facility should be designed with appropriate air pressure differentials to prevent cross-contamination.[3]

  • Designated Area: All work with this compound should be restricted to a designated and clearly marked area to limit potential contamination.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to provide comprehensive protection. The following table summarizes the required PPE for handling this compound in solid and solution forms.

Operation Body Protection Hand Protection Respiratory Protection Eye Protection
Handling Solid Compound (Weighing, Aliquoting)Disposable lab coat over a long-sleeved gownDouble nitrile gloves, with the outer glove taped to the gown cuffNIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) for higher-risk operations[4][6]Chemical safety goggles or a full-face shield
Handling Dilute Solutions (<1 mg/mL)Disposable lab coatSingle pair of nitrile glovesNot required if handled in a certified chemical fume hoodStandard safety glasses with side shields
Spill Cleanup Chemical-resistant disposable coverallsHeavy-duty nitrile or butyl rubber glovesNIOSH-approved respirator with appropriate cartridges (P100) or a PAPRChemical safety goggles and a full-face shield

Standard Operating Procedure: Weighing and Solubilization

This protocol outlines the steps for safely weighing solid this compound and preparing a stock solution.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, water)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Vials with caps

  • Vortex mixer

  • Required PPE

Protocol:

  • Preparation: Don all required PPE as specified in the table above for handling the solid compound.

  • Containment Setup: Perform all steps within a certified chemical fume hood or other designated containment unit. Cover the work surface with an absorbent, disposable liner.

  • Tare Balance: Place a tared weigh boat on the analytical balance.

  • Weighing: Carefully transfer the desired amount of solid this compound to the weigh boat using a clean spatula. Avoid generating dust.

  • Transfer: Transfer the weighed solid into a pre-labeled vial.

  • Solubilization: Add the appropriate volume of solvent to the vial.

  • Mixing: Cap the vial securely and mix using a vortex mixer until the solid is fully dissolved.

  • Cleanup: Wipe the spatula and any contaminated surfaces with a suitable deactivating solution (if known) or 70% ethanol. Dispose of all contaminated materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., outer gloves, gown, inner gloves).

Experimental Workflow for Handling this compound

G prep Preparation (Don PPE) contain Containment Setup (Fume Hood) prep->contain weigh Weigh Solid This compound contain->weigh solubilize Add Solvent & Mix weigh->solubilize use Experimental Use solubilize->use cleanup Decontamination & Cleanup use->cleanup waste Waste Disposal cleanup->waste doff Doff PPE waste->doff

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Spill and Emergency Procedures

A spill kit with appropriate absorbent materials, cleaning agents, and PPE must be readily available.[7]

  • Minor Spill (Solid):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with absorbent pads to avoid making the powder airborne.

    • Wet the absorbent material with a suitable solvent (e.g., water, if compatible) to dampen the powder.

    • Carefully collect the material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a decontaminating solution or soap and water.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected area with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • Seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste Type Container Disposal Procedure
Contaminated PPE (Gloves, Gowns)Yellow or designated hazardous waste bag within a covered container[7]Seal the bag when full and place it in the designated hazardous waste accumulation area.
Sharps (Needles, Syringes)Puncture-resistant sharps container labeled "Hazardous Waste"[7]Do not recap needles. Seal the container when full and place it in the hazardous waste accumulation area.
Bulk this compound and Contaminated Labware Labeled, sealed, and non-reactive containerDispose of as hazardous chemical waste according to institutional and local regulations.

PPE Selection Logic for this compound Handling

G start Start: Handling This compound is_solid Is the compound in solid form? start->is_solid is_high_risk High-risk operation? (e.g., large quantity, dust generation) is_solid->is_high_risk Yes solution Handling dilute solution in hood is_solid->solution No ppe_solid_low Standard Solid PPE: - Double Gloves - Gown - Goggles - N95 Respirator is_high_risk->ppe_solid_low No ppe_solid_high Enhanced Solid PPE: - Double Gloves (taped) - Gown + Lab Coat - Face Shield - PAPR is_high_risk->ppe_solid_high Yes ppe_solution Solution PPE: - Single Gloves - Lab Coat - Safety Glasses solution->ppe_solution

Caption: Decision tree for selecting appropriate PPE when handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.